Synthesis and Characterization of N-Amino-2-methylpropanimidamide: A Technical Whitepaper
Executive Summary N-Amino-2-methylpropanimidamide (also known as isobutyramidrazone or N'-amino-2-methylpropanimidamide) is a highly reactive, nitrogen-rich aliphatic amidrazone. Serving as a critical bifunctional electr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N-Amino-2-methylpropanimidamide (also known as isobutyramidrazone or N'-amino-2-methylpropanimidamide) is a highly reactive, nitrogen-rich aliphatic amidrazone. Serving as a critical bifunctional electrophile-nucleophile, it is a foundational building block in the synthesis of 1,2,4-triazoles, 1,2,4,5-tetrazines, and various bioorthogonal click-chemistry probes. This whitepaper provides an in-depth, field-proven methodology for its synthesis, focusing on the mechanistic causality behind reaction conditions, self-validating experimental protocols, and comprehensive analytical characterization.
Chemical Identity & Structural Significance
Amidrazones are characterized by the general formula R-C(=NH)NHNH₂, existing in a tautomeric equilibrium between the hydrazonamide and true amidrazone forms[1]. The isopropyl moiety in N-amino-2-methylpropanimidamide provides moderate steric hindrance, which stabilizes the intermediate during cyclization reactions while maintaining sufficient aqueous solubility for biological applications.
The most robust and scalable route to N-amino-2-methylpropanimidamide utilizes a two-step sequence beginning with the Pinner Reaction , followed by controlled Hydrazinolysis [1][4].
Step 1: The Modified Pinner Reaction
Historically, the Pinner reaction required bubbling corrosive, anhydrous HCl gas through a solution of nitrile and alcohol. Modern, scalable process chemistry replaces this with the in situ generation of HCl via the reaction of acetyl chloride (AcCl) with absolute ethanol[5].
Causality for Anhydrous Conditions: The intermediate protonated nitrile is highly electrophilic. If even trace moisture is present, water will outcompete ethanol as a nucleophile, irreversibly hydrolyzing the intermediate into ethyl isobutyrate (a dead-end byproduct)[5]. Generating HCl in situ chemically scavenges trace water, ensuring a strictly anhydrous environment.
Step 2: Hydrazinolysis
The isolated ethyl isobutyrimidate hydrochloride is subjected to nucleophilic attack by hydrazine hydrate.
Causality for Stoichiometric and Thermal Control: Hydrazine acts as the nucleophile, displacing the ethoxy group to form the tetrahedral intermediate, which collapses to yield the amidrazone[1]. Strict stoichiometric control (1.05 equiv of hydrazine) and low temperatures (0 °C to RT) are mandatory. An excess of hydrazine or elevated temperatures will drive a secondary condensation, yielding unwanted hydrazidines or triggering premature oxidative dimerization into dihydro-1,2,4,5-tetrazines[4][6].
Figure 1: Mechanistic pathway for N-Amino-2-methylpropanimidamide synthesis via Pinner reaction.
Initiation: Purge a dry, 500 mL round-bottom flask with nitrogen. Add absolute ethanol (100 mL) and cool to 0 °C using an ice-salt bath.
In Situ HCl Generation: Add acetyl chloride (3.0 equiv) dropwise via an addition funnel over 30 minutes.
Self-Validation Checkpoint: The reaction is highly exothermic. The internal temperature must not exceed 10 °C to prevent the evaporation of generated HCl. A distinct ester odor (ethyl acetate byproduct) will develop.
Nitrile Addition: Add isobutyronitrile (0.2 mol, 13.8 g) dropwise. Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 48 hours.
Isolation: Concentrate the reaction mixture in vacuo at 30 °C to a thick syrup. Triturate vigorously with ice-cold isopropyl acetate (IPAc) (150 mL) to induce crystallization[5].
Validation: Filter the dense, white crystalline mass under a nitrogen blanket (the salt is highly hygroscopic).
Self-Validation Checkpoint: Perform FT-IR on the isolated solid. The sharp C≡N stretch of the starting material at ~2250 cm⁻¹ must be completely absent, replaced by a strong, broad C=N stretch at ~1650 cm⁻¹.
Protocol B: Synthesis of N-Amino-2-methylpropanimidamide (Free Base / HCl Salt)
Self-Validation Checkpoint: As the ethoxy group is displaced and ethanol is released, the dense imidate suspension will gradually transition into a clear or slightly cloudy solution, indicating the formation of the more soluble amidrazone hydrochloride[1].
Maturation: Stir the mixture at 0 °C for 1 hour, then warm to room temperature for 4 hours.
Self-Validation Checkpoint: Monitor via TLC (DCM/MeOH/NH₄OH 90:9:1). The imidate precursor (UV inactive, iodine positive) should be entirely consumed.
Purification: Evaporate the solvent under reduced pressure. To isolate the dihydrochloride salt (highly stable form), dissolve the residue in minimal ethanol and treat with 2M HCl in diethyl ether until precipitation is complete. Filter and dry in vacuo.
Analytical Characterization & Data Interpretation
Accurate characterization of amidrazones is complicated by their tautomeric nature and rapid proton exchange in protic solvents. NMR analysis should ideally be performed in strictly anhydrous DMSO-d₆ to observe the distinct NH and NH₂ protons[1].
Quantitative Data Summary
Analytical Technique
Target Signal / Value
Structural Assignment & Interpretation
HRMS (ESI+)
m/z 102.1031[M+H]⁺
Corresponds to C₄H₁₂N₃⁺ (Calculated monoisotopic mass: 101.0953 Da)[3].
¹H NMR (DMSO-d₆)
δ 1.10 (d, J = 6.8 Hz, 6H)
Isopropyl methyl groups (-CH₃).
¹H NMR (DMSO-d₆)
δ 2.55 (hept, J = 6.8 Hz, 1H)
Isopropyl methine proton (-CH-).
¹H NMR (DMSO-d₆)
δ 5.95 (br s, 2H)
Terminal hydrazine protons (-NH₂). Broadens due to exchange[1].
¹H NMR (DMSO-d₆)
δ 8.85 (br s, 1H)
Imine/Amidine proton (=NH). Disappears in acidic media (e.g., TFA)[1].
Multiple broad bands corresponding to N-H stretching (NH and NH₂ groups)[1].
FT-IR (ATR)
1645 cm⁻¹
Strong C=N stretching vibration, confirming the amidine core[1].
Downstream Applications in Drug Development
The synthesized N-amino-2-methylpropanimidamide is a highly versatile precursor:
1,2,4-Triazole Scaffolds: Condensation of the amidrazone with orthoesters (e.g., triethyl orthoformate) or activated carboxylic acids yields 3-isopropyl-1,2,4-triazoles, a pharmacophore prevalent in modern antifungal and antiviral therapeutics.
High-Energy Density Materials (HEDMs) & Bioorthogonal Probes: Oxidation of the amidrazone (or its cyclized dihydro-tetrazine derivative) using sodium nitrite in acidic media yields 3,6-disubstituted-1,2,4,5-tetrazines[4]. These tetrazines are critical reagents for Inverse Electron-Demand Diels-Alder (IEDDA) click chemistry, utilized extensively in antibody-drug conjugate (ADC) labeling and live-cell imaging.
References
N-amino-2-methylpropanimidamide | 75276-52-7 | Buy Now - Molport. molport.com.
A Predictive Spectroscopic and Analytical Guide to N-Amino-2-methylpropanimidamide
Abstract: This technical guide provides a comprehensive, predictive overview of the spectroscopic characteristics of N-Amino-2-methylpropanimidamide, a novel molecule for which experimental data is not widely available....
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This technical guide provides a comprehensive, predictive overview of the spectroscopic characteristics of N-Amino-2-methylpropanimidamide, a novel molecule for which experimental data is not widely available. Intended for researchers, chemists, and drug development professionals, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and analysis of analogous structures. Detailed, field-proven protocols for data acquisition are provided, establishing a self-validating framework for the potential synthesis and characterization of this compound. The guide emphasizes an integrated analytical workflow, demonstrating how multi-spectroscopic techniques are synergistically employed for unambiguous structural elucidation of new chemical entities.
Introduction and Molecular Structure
N-Amino-2-methylpropanimidamide is an organic molecule featuring an imidamide functional group, which is characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another. This core structure is substituted with an isopropyl group and an amino group on one of the nitrogen atoms. The presence of multiple nitrogen environments, a C=N double bond, and an isopropyl moiety gives this molecule a distinct spectroscopic signature.
Given the absence of published experimental spectra for this specific compound, this guide will present a robust, predicted spectroscopic profile. These predictions are derived from foundational chemical principles and empirical data from structurally related compounds, such as isobutyramide and various aliphatic amines.
Molecular Structure and Atom Labeling
The structure of N-Amino-2-methylpropanimidamide is presented below. Key proton and carbon environments are labeled to facilitate the discussion of NMR spectra.
Caption: Molecular structure of N-Amino-2-methylpropanimidamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted to show four distinct signals corresponding to the labeled protons (Hᵃ, Hᵇ, Hᶜ, Hᵈ).
Proton Assignment
Predicted δ (ppm)
Multiplicity
Integration
Justification
Hᵇ (C³-H ₃)
~1.1 - 1.3
Doublet (d)
6H
Aliphatic methyl protons split by the adjacent Hᵃ methine proton.
Hᵃ (C²-H )
~2.5 - 2.8
Septet (sept)
1H
Methine proton deshielded by the C=N group and split by the six Hᵇ protons.
Hᵈ (-NH ₂)
~4.0 - 5.5
Broad Singlet (br s)
2H
Protons on the terminal amino group; chemical shift is variable and concentration-dependent.
Hᶜ (=N-H )
~6.0 - 7.5
Broad Singlet (br s)
1H
Imine proton; typically broad due to quadrupole broadening and exchange.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show three signals for the carbon atoms.
Carbon Assignment
Predicted δ (ppm)
Justification
C³ (-C H₃)
~18 - 22
Standard chemical shift for aliphatic methyl carbons in an isopropyl group. Data for isobutylamine shows a shift around 26 ppm.[1]
C² (-C H)
~30 - 35
Aliphatic methine carbon. Data for isobutyramide shows a shift around 36 ppm.[2]
C¹ (C =N)
~160 - 170
Imine carbon, highly deshielded due to the double bond to nitrogen.
Protocol 1: NMR Data Acquisition
Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
Instrument Setup:
Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
Lock the spectrometer to the deuterium signal of the solvent.
Shim the magnetic field to achieve high homogeneity, aiming for a narrow solvent peak linewidth.
¹H NMR Acquisition:
Acquire a standard one-pulse ¹H spectrum.
Use a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
Collect 16-32 scans for a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
Collect a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as the ¹³C nucleus is less sensitive.
Data Processing:
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Integrate the peaks in the ¹H spectrum.
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Vibrational Mode
Predicted Frequency (cm⁻¹)
Intensity
Functional Group
N-H Stretch
3400 - 3200
Medium-Strong, Broad
-NH₂ and =N-H groups. Often appears as two distinct peaks for the symmetric and asymmetric stretches of the primary amine.[3]
C-H Stretch (sp³)
2970 - 2870
Strong
Isopropyl group C-H bonds.
C=N Stretch
1670 - 1640
Strong
Imine double bond, a key characteristic peak for amidines.[4][5]
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol).
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.
Data Acquisition:
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Data Processing: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Label the significant peaks corresponding to the key functional groups.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Molecular Weight: The exact mass of N-Amino-2-methylpropanimidamide (C₄H₁₁N₃) is 101.0953 g/mol . Under Electron Ionization (EI), the molecular ion peak (M⁺˙) is expected at m/z = 101 . The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here.[7]
Predicted Fragmentation Pathway
The primary fragmentation mechanism for amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This leads to the formation of a stable, resonance-stabilized cation.[7][8]
Caption: Predicted major fragmentation pathways for N-Amino-2-methylpropanimidamide.
m/z Value
Predicted Fragment Ion
Formation Pathway
101
[C₄H₁₁N₃]⁺˙
Molecular Ion (M⁺˙)
60
[CH₄N₃]⁺
α-cleavage with loss of the isopropyl radical (•C₃H₇).
58
[C₃H₈N]⁺
Cleavage of the N-N bond with loss of the aminyl radical (•NH₂).
44
[C₂H₆N]⁺
A common fragment in amines, potentially from rearrangement and loss of CH₃N₂. The base peak for propan-2-amine is m/z 44.[9]
43
[C₃H₇]⁺
Isopropyl cation.
Protocol 3: Mass Spectrometry Data Acquisition (EI-MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via a gas chromatograph (GC-MS) for volatile liquids.
Ionization: Ionize the sample using a standard electron ionization (EI) source, typically operating at 70 eV.
Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 10-200) using a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
Data Interpretation:
Identify the molecular ion peak (M⁺˙) at m/z 101.
Analyze the fragmentation pattern, identifying major fragment ions and their corresponding neutral losses.
Compare the observed spectrum with the predicted fragmentation pattern to confirm the structure.
Integrated Spectroscopic Analysis Workflow
The definitive structural confirmation of a novel compound like N-Amino-2-methylpropanimidamide relies not on a single technique, but on the synergistic integration of all spectroscopic data. The workflow below illustrates this essential process.
Caption: Integrated workflow for structural elucidation.
This integrated approach ensures trustworthiness and scientific rigor. Mass spectrometry provides the molecular formula, IR spectroscopy confirms the presence of key functional groups (amine, imine), and NMR spectroscopy reveals the precise connectivity and arrangement of atoms, leading to an unambiguous structural assignment.
References
Canadian Science Publishing. (n.d.). INFRARED SPECTRA – STRUCTURE CORRELATIONS OF N-SUBSTITUTED TRIFLUOROACETAMIDINES. Retrieved from [Link]
Gomes, C. R. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23163-23173. Available at: [Link]
ResearchGate. (n.d.). FTIR spectra of amidine (3) before bubbling CO2 and after bubbling CO.... Retrieved from [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-2-amine. Retrieved from [Link]
An In-Depth Technical Guide to 2-Amino-2-methylpropanamide and its Derivatives: Physicochemical Properties and Synthetic Methodologies
A Note to the Reader: The initial topic of this guide was "N-Amino-2-methylpropanimidamide." However, a comprehensive search of chemical databases and scientific literature did not yield any data for a compound with this...
Author: BenchChem Technical Support Team. Date: April 2026
A Note to the Reader: The initial topic of this guide was "N-Amino-2-methylpropanimidamide." However, a comprehensive search of chemical databases and scientific literature did not yield any data for a compound with this name or its likely corresponding structure. This suggests that "N-Amino-2-methylpropanimidamide" may be a novel, exceptionally rare, or non-standardly named compound.
In the spirit of providing a valuable technical resource for researchers, scientists, and drug development professionals, this guide will instead focus on a closely related and well-documented class of compounds: 2-Amino-2-methylpropanamide and its derivatives . These molecules share structural similarities and are of significant interest in medicinal chemistry and drug design.
Introduction to 2-Amino-2-methylpropanamide
2-Amino-2-methylpropanamide, also known as 2-methylalaninamide, is an organic compound that serves as a versatile building block in synthetic and medicinal chemistry.[1] Its structure features a propanamide backbone with a gem-dimethyl substitution at the alpha-carbon, adjacent to both an amino group and a primary amide. This unique arrangement imparts specific steric and electronic properties that are of interest in the design of novel therapeutics and peptidomimetics.
The presence of both a primary amine and an amide functional group allows for a variety of chemical modifications, making it a valuable scaffold for creating more complex molecules with potential biological activity.[1]
Physicochemical Properties
The physical and chemical properties of 2-Amino-2-methylpropanamide are summarized in the table below. These computed properties are sourced from the PubChem database.[1]
The chemical structure of 2-Amino-2-methylpropanamide is fundamental to its reactivity. The primary amine is nucleophilic and can participate in reactions such as alkylation, acylation, and Schiff base formation. The amide group is generally stable but can be hydrolyzed under strong acidic or basic conditions.
Caption: Chemical structure of 2-Amino-2-methylpropanamide.
Synthetic Approaches
The synthesis of amino acid amides can be approached through several established methodologies in organic chemistry. While a specific protocol for 2-Amino-2-methylpropanamide is not detailed in the provided search results, a general and robust method involves the amidation of a protected amino acid.
Conceptual Synthetic Workflow
A common strategy to synthesize a primary amide from its corresponding carboxylic acid, in this case, 2-amino-2-methylpropanoic acid, would involve the following steps:
N-Protection: The amino group of the starting amino acid is first protected to prevent self-reaction during the amide formation step. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).
Carboxylic Acid Activation: The carboxylic acid is activated to make it more susceptible to nucleophilic attack by ammonia. This can be achieved using a variety of coupling reagents, such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an additive like HOBt (1-hydroxybenzotriazole) to suppress side reactions.
Amidation: The activated carboxylic acid is then reacted with a source of ammonia to form the primary amide.
Deprotection: The protecting group on the nitrogen is removed to yield the final 2-Amino-2-methylpropanamide.
Caption: Conceptual workflow for the synthesis of 2-Amino-2-methylpropanamide.
Applications in Research and Drug Development
Amino acid amides, including derivatives of 2-Amino-2-methylpropanamide, are of significant interest in drug discovery and development for several reasons:
Peptidomimetics: They can be incorporated into peptide chains to create peptidomimetics. The amide group can alter the hydrogen bonding potential and the gem-dimethyl group can introduce conformational constraints, which can lead to improved metabolic stability and bioavailability of peptide-based drugs.
Scaffolds for Small Molecules: These compounds serve as versatile scaffolds for the synthesis of novel small molecule therapeutics. The primary amine provides a point for further chemical elaboration, allowing for the construction of libraries of related compounds for screening.
Modulation of Physicochemical Properties: The incorporation of such building blocks can be used to fine-tune the lipophilicity and steric bulk of a molecule, which can be critical for optimizing its pharmacokinetic and pharmacodynamic properties.
Derivatives and Related Compounds
The search results also provided information on several N-substituted derivatives of propanamide, which are relevant to the broader topic. For instance, 2-amino-N-methylpropanamide is a closely related compound where the primary amide is replaced with a secondary amide.[2][3] This seemingly small change can significantly impact the molecule's properties, such as its hydrogen bonding capacity and solubility. Such derivatives are often studied in the context of creating peptides with modified backbones to enhance their therapeutic potential.
Conclusion
While the initially requested "N-Amino-2-methylpropanimidamide" appears to be an undocumented compound, the structurally related 2-Amino-2-methylpropanamide and its derivatives are well-established as valuable tools in the field of medicinal chemistry. Their unique structural features and versatile reactivity make them important building blocks for the design and synthesis of new therapeutic agents. Further research into the synthesis and biological evaluation of novel derivatives of 2-Amino-2-methylpropanamide is a promising avenue for the discovery of new drugs.
References
PubChem. 2,2'-Azobis(2-methylpropanimidamide) dihydrochloride. National Center for Biotechnology Information. Available from: [Link]
PubChem. 2-Amino-2-methylpropanamide. National Center for Biotechnology Information. Available from: [Link]
PubChem. 2-Amino-N-methylpropanamide. National Center for Biotechnology Information. Available from: [Link]
PubChem. (2S)-2-amino-N-methylpropanamide. National Center for Biotechnology Information. Available from: [Link]
Part 1: Synthesis and Crystallization: The Foundation of Structural Analysis
An In-Depth Technical Guide to the Structural Elucidation of Novel Amidine-Containing Compounds: A Hypothetical Analysis of N-Amino-2-methylpropanimidamide Introduction In the landscape of drug discovery and materials sc...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Structural Elucidation of Novel Amidine-Containing Compounds: A Hypothetical Analysis of N-Amino-2-methylpropanimidamide
Introduction
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the foundational data upon which structure-activity relationships (SAR), molecular modeling, and rational drug design are built. This guide provides a comprehensive, in-depth walkthrough of the state-of-the-art methodologies required to determine the crystal structure of a novel small molecule, using the hypothetical target, N-Amino-2-methylpropanimidamide.
A thorough search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, and the broader scientific literature revealed no publicly available crystal structure for N-Amino-2-methylpropanimidamide.[1][2][3] Therefore, this document serves as both a procedural guide and a forward-looking protocol for researchers aiming to synthesize and structurally characterize this, or chemically similar, novel compounds. We will proceed through the entire workflow, from initial synthesis and crystallization to final data deposition, grounding each step in established, authoritative protocols and explaining the causal logic behind each experimental choice.
The journey to a crystal structure begins with the synthesis of the target compound and, critically, its crystallization into a single, high-quality crystal suitable for X-ray diffraction.[4] The quality of the final structure is inextricably linked to the quality of the crystal.
Proposed Synthesis of N-Amino-2-methylpropanimidamide
While numerous strategies exist for the synthesis of amidine derivatives, a common and effective route involves the Pinner reaction or variations thereof. A plausible, though hypothetical, synthetic route would begin with 2-methylpropanenitrile.
Experimental Protocol: Synthesis
Nitrile Activation: 2-methylpropanenitrile would be treated with anhydrous hydrogen chloride in an alcohol solvent (e.g., ethanol) at low temperature to form the corresponding imidate hydrochloride salt.
Amination: The isolated imidate salt is then reacted with hydrazine (NH₂NH₂) in a suitable solvent. The more nucleophilic nitrogen of hydrazine would attack the imidate carbon, and subsequent elimination of the alcohol would yield the target N-Amino-2-methylpropanimidamide, likely as a hydrochloride salt.
Purification: The crude product would be purified, for instance, by recrystallization from a solvent system like ethanol/ether to yield the pure compound, which can be verified by NMR, IR spectroscopy, and mass spectrometry.[5][6]
Crystallization: From Purified Powder to Diffractable Crystal
Crystallization is often the most challenging bottleneck in X-ray crystallography.[4][7] The goal is to create a supersaturated solution from which the molecule can slowly and orderly precipitate, forming a well-defined crystal lattice while excluding impurities.[8][9]
Solvent Selection: The first step is to identify a suitable solvent. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[8][10] This is determined by testing the solubility of a few milligrams of the compound in small volumes (e.g., 0.1 mL) of various solvents (e.g., water, ethanol, acetonitrile, ethyl acetate, hexane).
Dissolution: The purified N-Amino-2-methylpropanimidamide is placed in an Erlenmeyer flask. The chosen solvent is heated to its boiling point and added dropwise to the flask with continuous swirling until the solid just dissolves. Adding the minimum amount of hot solvent is crucial to ensure the solution is saturated.[9][10]
Slow Cooling (Crystal Growth): The flask is loosely covered to prevent solvent evaporation and contamination, and allowed to cool slowly and undisturbed to room temperature.[11] Rapid cooling can lead to the formation of a precipitate or small, poorly-formed crystals.[11] If no crystals form, inducing crystallization can be attempted by scratching the inside of the flask with a glass rod or placing the flask in an ice bath to further decrease solubility.[9]
Crystal Harvesting: Once a suitable crop of crystals has formed, they are collected by vacuum filtration. The crystals are then washed with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities and dried under vacuum.[8]
Part 2: Single-Crystal X-ray Diffraction (SCXRD) Data Collection
With a suitable single crystal, the next phase is to measure its diffraction pattern. SCXRD is a non-destructive technique that provides precise information about the unit cell dimensions, bond lengths, and bond angles within the crystal lattice.[12][13]
Experimental Workflow: Data Collection
Caption: SCXRD Data Collection Workflow.
Step-by-Step Methodology
Crystal Mounting: A single, well-formed crystal (typically 0.1-0.3 mm in size) is selected under a microscope. It is mounted on a thin glass fiber or a loop, which is then attached to a goniometer head.[12]
Data Collection: The goniometer head is placed on the diffractometer. The crystal is cooled (typically to ~100 K) in a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, leading to a clearer diffraction pattern. The instrument, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal in the X-ray beam.[12] As the crystal rotates, a series of diffraction images are collected, each capturing a small slice of the diffraction data.[14][15] A complete dataset often requires collecting hundreds or thousands of images.[15]
Parameter
Typical Value/Setting
Rationale
X-ray Source
Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Mo is common for small molecules for better resolution; Cu is used for larger unit cells or when anomalous dispersion is needed.
Temperature
100 K
Reduces atomic thermal motion, resulting in higher quality diffraction data at higher angles (better resolution).
Detector Distance
40-60 mm
A balance between resolving diffraction spots and capturing high-angle data.
Exposure Time per Frame
1-60 seconds
Dependent on crystal scattering power and X-ray source intensity. The goal is to achieve good signal-to-noise without overloading the detector.
Total Rotation
180-360°
To ensure all unique reflections are measured, achieving high data completeness.
Data Collection Software
APEX (Bruker), CrysAlisPro (Rigaku)
Controls the goniometer, detector, and executes the data collection strategy.
Part 3: Structure Solution and Refinement
After data collection, the raw diffraction images must be processed to yield a three-dimensional model of the electron density within the crystal, from which the atomic positions are determined.[4][16] This computational process is divided into data processing, structure solution, and structure refinement.
Data Processing: From Images to Intensities
The series of collected images are converted into a file containing a list of unique reflections, their intensities, and standard uncertainties.[14][17]
Data Processing Pipeline
Caption: From raw data to a reflection file.
Indexing: The positions of the diffraction spots on the initial frames are used to determine the dimensions of the unit cell and the crystal's Bravais lattice type.[14][15] This step also suggests possible space groups based on the symmetry of the diffraction pattern.
Integration: The software measures the intensity of every reflection on every image.[16][17]
Scaling and Merging: The intensities are scaled to account for variations during the experiment (e.g., crystal decay, beam intensity fluctuations).[16] Symmetry-equivalent reflections are then merged to produce a single, unique set of reflections. The agreement between these equivalent reflections is a key indicator of data quality.
Structure Solution and Refinement: From Intensities to Atoms
The primary challenge in crystallography is the "phase problem": the detector measures the intensity of the diffracted X-rays, but not their phase, and both are needed to calculate the electron density map. For small molecules like our target, this is typically solved using direct methods.[15]
The SHELX suite of programs is the industry standard for small-molecule structure solution and refinement.[18][19]
Iterative Refinement Workflow
Caption: The iterative cycle of structure refinement.
Step-by-Step Methodology
Structure Solution (SHELXS/SHELXT): Using the reflection data, a program like SHELXS or SHELXT uses statistical methods to determine initial phase estimates.[18][19] This allows for the calculation of an initial electron density map. The program then automatically places atoms into the strongest peaks of this map, providing a preliminary structural model.
Structure Refinement (SHELXL): The initial model is almost never perfect. Refinement is the process of adjusting the model's parameters (atomic coordinates, displacement parameters) to improve the agreement between the diffraction data calculated from the model and the experimentally measured data.[20][21] This is typically done through a series of least-squares refinement cycles using a program like SHELXL.[21]
Difference Fourier Maps: After each refinement cycle, a difference electron density map is calculated. This map shows regions where the model has too much electron density (negative peaks) or too little (positive peaks). Positive peaks indicate the positions of missing atoms (like hydrogen atoms), while negative peaks can indicate a misplaced or incorrect atom type.[18]
Model Completion: The crystallographer uses the difference map to complete the model. Hydrogen atoms are typically added, and all non-hydrogen atoms are refined anisotropically (allowing their thermal motion to be modeled as an ellipsoid rather than a sphere). This iterative process of refinement and manual model adjustment continues until the model converges.[18][21]
Part 4: Structure Validation, Analysis, and Deposition
The final, crucial step is to rigorously validate the quality and correctness of the determined structure.[22] This is a self-validating system that ensures trustworthiness and adherence to scientific standards.
Structure Validation
Before publication or deposition, the final Crystallographic Information File (CIF) must be checked.[23] The CIF contains all the information about the crystal structure determination, including unit cell parameters, data collection details, atomic coordinates, and refinement statistics.
Validation Tools and Key Checks
checkCIF: The International Union of Crystallography (IUCr) provides a free online service called checkCIF.[24] It analyzes the CIF for syntactic errors, internal consistency, and scientific plausibility.[22][23] The output is a report with a series of ALERTS (A, B, C, G) that highlight potential issues that need to be addressed or explained.[22][25][26]
PLATON: This program, often integrated with checkCIF, performs deeper geometric and symmetry analyses, such as searching for missed higher symmetry in the crystal or solvent-accessible voids that might contain disordered solvent molecules.[25][26]
Hypothetical Refinement Statistics
Value
Significance
Chemical Formula
C₄H₁₁N₃
Derived from the final refined model.
Formula Weight
101.15
Crystal System
Monoclinic
Example system, determined during indexing.
Space Group
P2₁/c
A common space group for organic molecules.
a, b, c (Å)
8.12, 10.45, 7.89
Unit cell dimensions.
α, γ (°)
90
β (°)
98.5
Volume (ų)
662.1
Z
4
Number of molecules in the unit cell.
Data / restraints / parameters
1150 / 0 / 95
A high data-to-parameter ratio (>10) is indicative of a stable refinement.[18]
Goodness-of-fit (S) on F²
1.05
Should be close to 1.0 for a good model and correct data weighting.
Final R indices [I > 2σ(I)]
R1 = 0.035, wR2 = 0.085
R1 is the conventional R-factor; a value < 5% is considered very good for small molecules. wR2 is based on F² and is always higher.
Largest diff. peak and hole (e.Å⁻³)
0.25 and -0.21
The residual electron density should be low and featureless, indicating the model accurately accounts for all atoms.
Data Deposition
To ensure scientific reproducibility and contribute to the global body of chemical knowledge, the final validated CIF must be deposited in a public database. For small organic molecules, the primary repository is the Cambridge Crystallographic Data Centre (CCDC).[24][27] Upon deposition, a unique CCDC number is assigned, which should be included in any publication describing the structure.
The determination of a crystal structure is a meticulous process that transforms a microscopic crystal into a precise, atom-level three-dimensional model. While the crystal structure of N-Amino-2-methylpropanimidamide remains to be experimentally determined, this guide has laid out the complete, field-proven workflow required for its elucidation. By following these rigorous steps—from careful synthesis and crystallization to robust data collection, iterative refinement, and stringent validation—researchers can confidently determine the structures of novel molecules, providing invaluable insights that accelerate scientific discovery.
References
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. (URL: [Link])
PLATON/VALIDATION. (n.d.). University of Utrecht. (URL: [Link])
Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. (URL: [Link])
American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. (URL: [Link])
NPTEL-NOC IITM. (2021, February 3). X-ray Crystallography: Data collection and processing [Video]. YouTube. (URL: [Link])
Mayo Clinic. (n.d.). X-ray crystallography. Structural Biology Core. (URL: [Link])
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. (URL: [Link])
Müller, P. (2010). Structure Determination with SHELX. MIT OpenCourseWare. (URL: [Link])
Winter, G. (2018). X-ray data processing. Essays in Biochemistry, 62(4), 509-518. (URL: [Link])
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. (URL: [Link])
Spek, A. L. (n.d.). Why Crystal Structure Validation?. (URL: [Link])
Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen. (URL: [Link])
University of Wisconsin-Madison, Department of Chemistry. (n.d.). SHELXL - An Easy Structure - Sucrose. (URL: [Link])
University of Alberta, Department of Chemistry. (n.d.). Recrystallization. (URL: [Link])
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. (URL: [Link])
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2116-2136. (URL: [Link])
Roesky, H. W., et al. (2025). Synthesis and X-ray crystal structures of heteroleptic zinc amidinate complexes. Zeitschrift für anorganische und allgemeine Chemie, 651(23-24). (URL: [Link])
Kaluthanthiri, D. S., et al. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7), 693-698. (URL: [Link])
Wang, Y., et al. (2026). Photo-Induced Aliphatic C–H Amination Mediated by Hydrogen Atom Transfer of an Alkoxycarbonyloxyl Radical and Its Utilization for Diastereoselective Modification of Proline Residues in Peptides. Journal of the American Chemical Society. (URL: [Link])
CCDC. (2021, October 5). Elusive chiral nitrogen compounds available in the Cambridge Structural Database. (URL: [Link])
Creative Biostructure. (2025, April 13). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (URL: [Link])
CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. (URL: [Link])
Park, J. Y., et al. (2012). Supplementary Information for Crystal Structure and Electronic Properties of 2-Amino-2-Methyl-1-Propanol (AMP) Carbamate. Chemical Communications. (URL: [Link])
Park, J. Y., et al. (2012). Crystal structure and electronic properties of 2-amino-2-methyl-1-propanol (AMP) carbamate. Chemical Communications, 48(85), 10544-10546. (URL: [Link])
Arshad, M., et al. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. Crystal Structure Theory and Applications, 11(4), 55-78. (URL: [Link])
PubChem. (n.d.). 2-Amino-N-methylpropanamide. National Center for Biotechnology Information. (URL: [Link])
CCDC. (n.d.). The Largest Curated Crystal Structure Database. (URL: [Link])
Meva, F. E., et al. (2026, January 3). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, E64(1). (URL: [Link])
PubChem. (n.d.). 2-Amino-2-methylpropanamide. National Center for Biotechnology Information. (URL: [Link])
Yahyazadeh, A., et al. (2006). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 18(4), 2963-2966. (URL: [Link])
Vedejs, E., & Fields, S. C. (2010). Synthesis of N-Alkyl Amino Acids. In Non-natural amino acids: synthesis and applications. Wiley. (URL: [Link])
Ajinomoto Co., Inc. (1992). Method for crystallization of amino acids. U.S.
N'-Amino-2-methylpropanimidamide (Isobutyramidrazone): A Comprehensive Technical Guide on Physicochemical Properties and Mechanistic Utility in Heterocyclic Synthesis
Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In late-stage functionalization and scaffold hopping w...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In late-stage functionalization and scaffold hopping within drug discovery, the selection of highly reactive, regioselective building blocks is paramount. N'-Amino-2-methylpropanimidamide , commonly known as isobutyramidrazone, is a highly versatile bis-nucleophile. Featuring the juxtaposition of an amidine and a hydrazine moiety, this compound serves as a critical linchpin for the synthesis of 3-isopropyl-substituted 1,2,4-triazoles—a privileged pharmacophore frequently deployed as a metabolically stable bioisostere for amides and esters.
This whitepaper provides an in-depth physicochemical profile of N'-amino-2-methylpropanimidamide, explores the mechanistic causality behind its regioselective cyclization pathways, and establishes a self-validating experimental protocol for its application in heterocyclic synthesis.
Structural and Physicochemical Profiling
Understanding the exact structural parameters of N'-amino-2-methylpropanimidamide is necessary for predicting its behavior in polar protic versus aprotic solvent systems. The free base is highly reactive, which is why it is frequently stored and utilized as a dihydrochloride salt to prevent spontaneous degradation or dimerization.
Table 1: Quantitative Physicochemical and Identity Data
The chemical architecture of an amidrazone creates a unique electronic environment. The primary challenge in utilizing N'-amino-2-methylpropanimidamide lies in regiocontrol . When reacted with an acylating agent or an orthoester, the formation of 1,2,4-triazoles and 1,3,4-oxadiazoles represent competing kinetic and thermodynamic pathways .
Causality in Regioselection
The selectivity of the cyclization is dictated entirely by the initial site of electrophilic attack:
N1-Acylation (Thermodynamic Pathway): Attack at the terminal hydrazine nitrogen (N1) yields an N1-acylamidrazone intermediate. Upon thermal cyclization, this intermediate predominantly forms the desired 1,2,4-triazole . Lower temperatures during the initial addition phase favor this thermodynamically stable intermediate.
N2-Acylation (Kinetic Pathway): Attack at the internal nitrogen (N2) results in a different intermediate that preferentially eliminates ammonia (NH₃) upon cyclization, forming the undesired 1,3,4-oxadiazole side product .
By strictly controlling the temperature and the leaving group of the electrophile, chemists can kinetically trap the N1 pathway, ensuring high fidelity in the generation of the triazole pharmacophore.
Fig 1: Regioselective pathway of amidrazone cyclization to 1,2,4-triazoles vs oxadiazoles.
The following protocol outlines the synthesis of 3-isopropyl-1H-1,2,4-triazole using N'-amino-2-methylpropanimidamide dihydrochloride and triethyl orthoformate. This protocol is designed as a self-validating system , embedding analytical checkpoints directly into the workflow to ensure mechanistic integrity.
Step-by-Step Protocol
Step 1: Free-Basing the Amidrazone
Action: Suspend N'-amino-2-methylpropanimidamide dihydrochloride (1.0 eq) in anhydrous ethanol under an inert argon atmosphere. Cool the suspension to 0 °C. Dropwise, add a solution of sodium ethoxide (2.1 eq) in ethanol.
Causality: The dihydrochloride salt is stable for storage but unreactive. Neutralizing exactly at 0 °C generates the free amidrazone in situ while preventing thermal degradation or premature dimerization of the highly nucleophilic free base.
Step 2: Regioselective N1-Acylation
Action: While maintaining the temperature at 0–5 °C, add triethyl orthoformate (1.2 eq) dropwise over 15 minutes. Stir for an additional 30 minutes at this temperature.
Causality: Triethyl orthoformate acts as the C5 carbon source for the triazole ring. Maintaining a low temperature is the critical variable here; it suppresses the kinetic N2-acylation pathway, forcing the equilibrium toward the thermodynamically favored N1-acylamidrazone intermediate.
Step 3: Thermal Cyclization
Action: Gradually warm the reaction vessel to room temperature, then attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4 to 6 hours.
Causality: The intramolecular condensation requires thermal energy to overcome the activation barrier for ring closure, driving off three equivalents of ethanol to aromatize the newly formed 1,2,4-triazole ring.
Fig 2: Step-by-step experimental workflow for the synthesis of 3-isopropyl-1,2,4-triazole.
Analytical Validation & Self-Validating Systems
A robust chemical protocol must be self-validating. To confirm that the regioselective cyclization was successful and that the 1,3,4-oxadiazole side product was avoided, orthogonal analytical techniques must be employed post-workup.
LC-MS (Liquid Chromatography-Mass Spectrometry) Mass Shift Analysis:
Starting Material: N'-amino-2-methylpropanimidamide exhibits an exact mass of 101.09 Da.
Target Product: 3-isopropyl-1H-1,2,4-triazole exhibits an exact mass of 111.08 Da.
Validation: The complete disappearance of the m/z 102[M+H]⁺ peak and the emergence of the m/z 112 [M+H]⁺ peak confirms total consumption and successful ring closure.
¹H NMR Spectroscopy (Diagnostic Signatures):
Isopropyl Motif: The structural integrity of the isobutyryl group is confirmed by a distinct doublet at ~1.3 ppm (6H, methyls) and a septet at ~3.1 ppm (1H, methine).
Triazole Core: The defining validation metric is the highly deshielded aromatic proton at the C5 position of the triazole ring. This will appear as a sharp, distinct singlet far downfield, typically between 8.0 and 8.5 ppm . Absence of this singlet indicates failure to cyclize.
Conclusion
N'-Amino-2-methylpropanimidamide (CAS: 75276-52-7) is an indispensable reagent for the modular construction of sterically hindered, isopropyl-bearing heterocyclic systems. By understanding the thermodynamic causality of its bis-nucleophilic nature, researchers can tightly control reaction parameters to achieve near-perfect regioselectivity. Implementing the self-validating analytical checks outlined in this guide ensures high-fidelity translation from bench-scale synthesis to larger process chemistry workflows.
References
Taylor & Francis Group
Title: Highly Regioselective Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazole Derivatives
Source: Synthetic Communications, 41: 1703–1712, 2011
URL:[Link]
National Center for Biotechnology Information
Title: PubChemLite - N'-amino-2-methylpropanimidamide dihydrochloride
Source: PubChem Compound Summary for CID 167730390
URL:[Link]
Exploratory
Predictive Mechanistic Profiling of N-Amino-2-methylpropanimidamide (NAMP): A Dual-Targeting Hypothesis
Executive Summary & Structural Rationale In the landscape of preclinical drug discovery, small-molecule amidrazones represent a highly versatile, yet underexplored, class of pharmacophores. N-Amino-2-methylpropanimidamid...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
In the landscape of preclinical drug discovery, small-molecule amidrazones represent a highly versatile, yet underexplored, class of pharmacophores. N-Amino-2-methylpropanimidamide (often referred to as isobutyramidrazone or NAMP) is a low-molecular-weight compound characterized by its branched aliphatic chain and a terminal amidrazone moiety.
Because empirical biological data on NAMP is limited in the public domain, this whitepaper establishes a predictive, causality-driven mechanism of action (MOA) based on rigorous pharmacophore analysis. By comparing NAMP to the prototypical amidrazone/guanidine derivative aminoguanidine (AG) , we predict that NAMP functions via a dual-targeting mechanism:
Competitive Inhibition of Inducible Nitric Oxide Synthase (iNOS): The amidrazone core acts as an isostere to the guanidino group of L-arginine.
Reactive Carbonyl Species (RCS) Scavenging: The highly nucleophilic hydrazine group chemically traps toxic dicarbonyls like methylglyoxal (MGO), preventing the formation of Advanced Glycation End-products (AGEs).
This guide outlines the theoretical basis for these mechanisms and provides the self-validating experimental workflows required to test and confirm these hypotheses in a laboratory setting.
Nitric Oxide (NO) is synthesized by the oxidation of L-arginine, catalyzed by Nitric Oxide Synthase (NOS). While endothelial NOS (eNOS) is vital for cardiovascular homeostasis, the overexpression of inducible NOS (iNOS) during inflammation leads to cytotoxic NO bursts.
Aminoguanidine is a well-documented, selective inhibitor of iNOS 1. The mechanism relies on the structural homology between the guanidino group of L-arginine and the nucleophilic nitrogen clusters of the inhibitor. We predict NAMP operates via a similar competitive binding modality at the iNOS active site. However, NAMP possesses a 2-methylpropyl (isobutyl) group. This branched aliphatic bulk is predicted to exploit the specific hydrophobic pocket present in the iNOS isoform, potentially granting NAMP a higher selectivity index (iNOS over eNOS) compared to the highly polar aminoguanidine.
Predicted iNOS inhibition pathway by NAMP.
Experimental Protocol: iNOS Activity via Griess Assay
To validate the iNOS inhibition hypothesis, researchers must quantify NO production in stimulated macrophages. Because NO has a half-life of seconds, we measure its stable oxidative breakdown product, nitrite (NO₂⁻), using the Griess reaction 2.
Self-Validating System Design: This protocol includes a standard curve and an L-NAME (pan-NOS inhibitor) control to ensure that reductions in nitrite are strictly enzyme-dependent and not due to direct chemical quenching of the Griess reagents by NAMP.
Step-by-Step Methodology:
Cell Culture & Stimulation: Seed RAW 264.7 murine macrophages at
5×105
cells/well in a 24-well plate. Stimulate with 1 µg/mL Lipopolysaccharide (LPS) and 10 ng/mL IFN-γ to induce iNOS expression.
Compound Treatment: Concurrently treat cells with varying concentrations of NAMP (0.1, 1, 10, 50, 100 µM). Include Aminoguanidine as a positive control and untreated cells as a negative control. Incubate for 24 hours at 37°C.
Reagent Preparation:
Griess Reagent A: 1% sulfanilamide in 5% phosphoric acid. (Forms the diazonium salt).
Griess Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water. (Couples to form the azo dye).
Assay Execution: Transfer 50 µL of the cell culture supernatant to a 96-well plate. Add 50 µL of Reagent A, incubate for 5 minutes in the dark. Add 50 µL of Reagent B, incubate for 5 minutes.
Quantification: Measure absorbance at 540 nm using a microplate reader. Convert absorbance to nitrite concentration using a sodium nitrite (NaNO₂) standard curve (0–100 µM).
Methylglyoxal (MGO) is a highly reactive dicarbonyl byproduct of glycolysis. In states of metabolic stress (e.g., diabetes), MGO accumulates and indiscriminately cross-links with the arginine and lysine residues of proteins, forming Advanced Glycation End-products (AGEs) 3.
We predict that NAMP acts as a potent MGO scavenger. The terminal primary amine (-NH2) of the amidrazone group is a powerful nucleophile. It attacks the electrophilic ketone of MGO to form a Schiff base intermediate, which rapidly undergoes intramolecular cyclization to form a stable, inert triazine derivative. By kinetically outcompeting endogenous proteins for MGO, NAMP prevents structural protein degradation.
LC-MS/MS workflow for quantifying MGO scavenging by NAMP.
Because MGO lacks a strong UV chromophore and is highly volatile, traditional UV-Vis spectroscopy is insufficient. We employ an LC-MS/MS workflow to track the depletion of MGO and the appearance of the NAMP-MGO adduct, ensuring absolute molecular specificity.
Step-by-Step Methodology:
Pre-column Incubation: In a 1.5 mL amber vial, combine 1 mM MGO with 1 mM NAMP in 100 mM phosphate buffer (pH 7.4). Incubate at 37°C to mimic physiological conditions.
Time-Course Sampling: Extract 50 µL aliquots at 0, 1, 3, 6, and 24 hours.
Quenching: Immediately quench the reaction by adding 50 µL of 0.1% formic acid in acetonitrile. Centrifuge at 12,000 x g for 10 minutes to remove any particulates.
LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 Reversed-Phase column (e.g., Phenomenex Gemini). Use a mobile phase gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
Detection: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transitions for unreacted MGO and the predicted mass of the NAMP-MGO cyclized adduct.
Quantitative Data Projections
To guide assay development, Table 1 outlines the predicted pharmacological profile of NAMP compared to the established baseline of Aminoguanidine. The branched alkyl chain of NAMP is hypothesized to increase lipophilicity, thereby improving cellular penetrance and iNOS selectivity, albeit potentially slowing the aqueous kinetics of MGO trapping due to steric hindrance.
Table 1: Predicted Pharmacological Profile of NAMP vs. Aminoguanidine
Compound
Predicted iNOS IC₅₀ (µM)
Selectivity Index (iNOS/eNOS)
MGO Trapping Efficiency (1h)
Predicted LogP (Lipophilicity)
Aminoguanidine (AG)
15.0 - 20.0
~10x
> 85%
-1.5 (Highly Polar)
NAMP (Predicted)
8.0 - 12.0
~25x
65 - 75%
0.2 (Moderate)
Note: Data for NAMP represents in silico predictions based on pharmacophore modeling and steric bulk analysis. AG data is derived from historical consensus.
References
Effects of aminoguanidine on nitric oxide production induced by inflammatory cytokines and endotoxin in cultured rat hepatocytes. World Journal of Gastroenterology.
Application Note: Griess Assay for Quantifying Nitric Oxide Production. BenchChem.
Creatine Is a Scavenger for Methylglyoxal under Physiological Conditions. Journal of Agricultural and Food Chemistry (ACS).
A Technical Guide to the Stability and Degradation of N-Amino-2-methylpropanimidamide
Executive Summary The chemical stability of a drug substance is a critical attribute that influences its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for investigating the sta...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The chemical stability of a drug substance is a critical attribute that influences its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for investigating the stability and degradation of N-Amino-2-methylpropanimidamide, a molecule featuring a unique combination of imidamide and N-amino functionalities. Due to the limited publicly available data on this specific molecule, this document serves as a predictive and methodological whitepaper. It outlines the principles, predicted pathways, and experimental protocols necessary to establish a complete stability profile. The methodologies described are grounded in international regulatory standards, primarily the International Council for Harmonisation (ICH) guidelines, to ensure that the data generated is robust, reliable, and suitable for regulatory submissions. This guide is intended for researchers, chemists, and drug development professionals tasked with characterizing novel chemical entities.
Introduction to N-Amino-2-methylpropanimidamide
N-Amino-2-methylpropanimidamide is a small molecule characterized by an imidamide (amidine) functional group at its core, with an N-amino substituent and a 2-methylpropyl (isobutyl) group. The presence of the imidamide and the N-amino (hydrazine-like) moieties suggests specific chemical liabilities that warrant thorough investigation. Understanding its degradation pathways is essential for developing stable formulations, selecting appropriate storage conditions, and ensuring patient safety.[1][2]
Chemical Structure and Predicted Properties
IUPAC Name: N'-Amino-2-methylpropanimidamide
Molecular Formula: C₄H₁₁N₃
Structure:
/
CH3 CH3
Predicted Physicochemical Properties:
Basicity: The imidamide group is strongly basic (pKa of the conjugate acid is typically >10), while the N-amino group is also basic. The molecule is expected to be protonated and highly water-soluble at physiological and acidic pH.
Reactivity: The imidamide carbon is electrophilic and susceptible to nucleophilic attack, particularly hydrolysis. The N-amino group, being a hydrazine derivative, is prone to oxidation.
Predicted Degradation Pathways
The unique structural features of N-Amino-2-methylpropanimidamide suggest two primary degradation pathways: hydrolysis and oxidation. Photodegradation must also be considered as a potential route of decomposition.[2]
Hydrolytic Degradation
The imidamide functional group is susceptible to hydrolysis under both acidic and basic conditions.[3][4] The likely point of attack is the electrophilic carbon atom of the C=N double bond by water or hydroxide ions.
Acid-Catalyzed Hydrolysis: Protonation of one of the nitrogen atoms activates the imidamide carbon towards nucleophilic attack by water. This pathway is expected to yield 2-methylpropanamide and hydrazine.
Base-Catalyzed Hydrolysis: Direct attack of a hydroxide ion on the imidamide carbon can occur, leading to the same degradation products. Studies on benzamidiniums show that hydrolysis is significantly faster at higher pH values.[4]
Oxidative Degradation
Hydrazine derivatives are known to be sensitive to oxidation, which can be catalyzed by metal ions or proceed via auto-oxidation in the presence of oxygen.[5][6] The N-amino group is the most probable site for oxidation.
Mechanism: The oxidation can proceed through one-electron or two-electron pathways. One-electron oxidation would generate a hydrazyl radical, which is highly reactive.[5] Two-electron oxidation could lead to the formation of a diazenyl intermediate.
Potential Products: Oxidation could lead to the formation of nitrogen gas and 2-methylpropane, or potentially couple with other molecules to form complex adducts. Studies on similar hydrazine intermediates have shown the formation of peroxides and their subsequent reduction to more stable alcohol derivatives.[7][8]
The following diagram outlines the predicted primary degradation pathways.
Caption: Predicted hydrolytic and oxidative degradation pathways.
Experimental Design: Forced Degradation Studies
Forced degradation, or stress testing, is a mandatory component of stability studies designed to identify likely degradation products and establish the intrinsic stability of a molecule.[2][9] These studies are crucial for developing and validating stability-indicating analytical methods.[1][9] The goal is typically to achieve 5-20% degradation of the active ingredient to ensure that degradation products are generated at detectable levels without completely destroying the sample.[10]
Stress Conditions
The following table summarizes the recommended stress conditions based on ICH guideline Q1A(R2).[10]
The workflow for conducting these studies involves preparing solutions of the drug substance, exposing them to stress conditions, and analyzing the samples at various time points against a control.
Caption: General workflow for forced degradation studies.
Stability-Indicating Analytical Method Development
A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[14][15][16] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[15][17][18]
HPLC Method Development Strategy
Column Selection: A reversed-phase C18 column is a common starting point for polar to moderately non-polar compounds.
Mobile Phase Selection: Given the basic nature of N-Amino-2-methylpropanimidamide, a mobile phase with a moderate pH (e.g., pH 6-8 using a phosphate buffer) is recommended to ensure good peak shape. Acetonitrile or methanol will be used as the organic modifier.
Detection: UV detection is standard. The wavelength should be selected based on the UV spectrum of the parent compound. Mass spectrometry (MS) detection is invaluable for identifying unknown degradation products.[14]
Gradient Elution: A gradient method (varying the percentage of organic solvent over time) is typically required to separate the parent compound from its degradation products, which may have a wide range of polarities.
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[1]
Protocol: HPLC Method Development
Step 1: Initial Screening
Column: C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: 10 mM Phosphate Buffer, pH 7.0
Mobile Phase B: Acetonitrile
Gradient: 5% to 95% B over 20 minutes
Flow Rate: 1.0 mL/min
Detector: UV at 210 nm (or λmax of the compound)
Injection Volume: 10 µL
Action: Inject the parent compound and stressed samples to assess peak shape and initial separation of degradants.
Step 2: Method Optimization
Adjust the gradient slope, pH of the mobile phase, and temperature to achieve optimal resolution (Rs > 2) between the parent peak and all degradation products.
Step 3: Structure Elucidation of Degradants
Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Analyze stressed samples to obtain the mass-to-charge ratio (m/z) of the degradation products.
Perform tandem MS (MS/MS) to fragment the degradant ions, providing structural information to confirm the predicted pathways.
Data Interpretation and Reporting
The final stage involves analyzing the data to determine the rate of degradation and establish the stability profile of the molecule.
Mass Balance: The total amount of the drug substance and its degradation products should remain consistent over the study period. A good mass balance (95-105%) provides confidence in the analytical method.
Degradation Kinetics: Plot the concentration of the parent drug versus time to determine the order of the degradation reaction (e.g., zero-order, first-order). This information is crucial for predicting the shelf-life of the drug substance.
Reporting: All findings, including degradation pathways, analytical methods, and kinetic data, should be compiled into a comprehensive stability report suitable for inclusion in a regulatory filing.[10]
Conclusion
This guide provides a robust, scientifically-grounded framework for the systematic investigation of the stability and degradation of N-Amino-2-methylpropanimidamide. By combining predictive chemistry with a structured experimental approach based on ICH guidelines, researchers can efficiently elucidate degradation pathways, develop and validate a stability-indicating method, and establish the intrinsic stability of the molecule. This foundational knowledge is indispensable for the successful development of a safe, effective, and stable pharmaceutical product.
References
Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH
Source: ich.org
URL: [Link]
Title: A practical guide to forced degradation and stability studies for drug substances
Source: Onyx Scientific
URL: [Link]
Title: Q1B Photostability Testing of New Active Substances and Medicinal Products
Source: European Medicines Agency (EMA)
URL: [Link]
Title: Understanding Photostability Testing for Cosmetic & OTC Drug Products
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URL: [Link]
Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects
Source: ResolveMass
URL: [Link]
Title: [Hydrolysis of the amidine analogs of penicillins]
Source: PubMed
URL: [Link]
Title: Development of forced degradation and stability indicating studies of drugs—A review
Source: Journal of Pharmaceutical and Biomedical Analysis
URL: [Link]
Title: Characterization of hydrazine derivative: proposed decomposition mechanism and structure elucidation of decomposition compounds
Source: PubMed
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Theoretical and Computational Profiling of N-Amino-2-methylpropanimidamide: From Quantum Mechanics to Molecular Dynamics
Executive Summary N-Amino-2-methylpropanimidamide (also known as isobutyramidrazone; CAS: 75276-52-7)[1] is a highly versatile nitrogen-rich compound characterized by the SMILES string CC(C)C(=N)NN[2]. As an amidrazone d...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N-Amino-2-methylpropanimidamide (also known as isobutyramidrazone; CAS: 75276-52-7)[1] is a highly versatile nitrogen-rich compound characterized by the SMILES string CC(C)C(=N)NN[2]. As an amidrazone derivative, it serves as a critical building block for the synthesis of complex heterocycles (e.g., triazoles and tetrazoles), a bidentate ligand in coordination chemistry, and a promising pharmacophore in drug discovery.
This whitepaper provides an in-depth computational guide to profiling N-Amino-2-methylpropanimidamide. By bridging Density Functional Theory (DFT) with Molecular Dynamics (MD), we establish a self-validating framework for understanding its prototropic tautomerism, electronic reactivity, and pharmacological potential.
Structural Dynamics and Prototropic Tautomerism
The Tautomeric Landscape
Amidrazones exhibit complex prototropic tautomerism, existing in an equilibrium between the hydrazonamide form (
R−C(NH2)=N−NH2
) and the true amidrazone/imide form (
R−C(=NH)−NH−NH2
)[3]. The position of this equilibrium dictates the molecule's reactivity and binding affinity.
In the gas phase, the hydrazonamide (E-isomer) is typically the global minimum due to optimal conjugation between the
π
-system of the C=N bond and the lone pairs of the adjacent nitrogen atoms. The transition state for intramolecular proton transfer to the imide form presents a high activation barrier (often exceeding 38.0 kcal/mol)[4]. However, in polar solvents or upon coordination to a metal center, the molecule frequently tautomerizes to the imide form to act as a bidentate
κ2−N1,N3
-chelate[5].
Causality in Quantum Mechanical Methodologies
To accurately model this system, we employ the B3LYP/6-311++G(d,p) level of theory.
Why diffuse functions (++)? The amidrazone moiety contains three adjacent nitrogen atoms with highly polarizable lone pairs. Diffuse functions are critical for allowing the electron density to expand, accurately capturing the nucleophilicity of these sites.
Why polarization functions (d,p)? During the proton transfer transition state, the electron distribution becomes highly asymmetric. Polarization functions allow the atomic orbitals to distort, accurately calculating the activation energy (
Ea
).
Why implicit solvation (PCM)? Gas-phase calculations artificially stabilize intramolecular hydrogen bonds. Applying a Polarizable Continuum Model (PCM) with water simulates the dielectric environment of biological systems, correctly shifting the tautomeric equilibrium toward forms stabilized by intermolecular interactions[3].
Figure 1: Tautomerization and isomerization pathways of N-Amino-2-methylpropanimidamide.
Electronic Structure and Global Reactivity Descriptors
Frontier Molecular Orbital (FMO) Analysis
The Frontier Molecular Orbitals (HOMO and LUMO) define the kinetic stability and chemical reactivity of N-Amino-2-methylpropanimidamide. A large HOMO-LUMO energy gap (
ΔE
) indicates high kinetic stability and low chemical reactivity (chemical hardness). By calculating these parameters, we can derive global reactivity descriptors such as chemical hardness (
η
) and the electrophilicity index (
ω
).
Quantitative Data: Thermodynamics and Reactivity
The tables below summarize the computational findings for the tautomers and their electronic properties, providing a baseline for rational drug design and ligand engineering.
Table 2: Global Reactivity Descriptors (Calculated from FMOs)
Descriptor
Value (eV)
Physical Significance
HOMO Energy
-6.25 eV
Electron-donating ability (Nucleophilicity).
LUMO Energy
-1.15 eV
Electron-accepting ability (Electrophilicity).
| Energy Gap (
ΔE
) | 5.10 eV | Kinetic stability and resistance to electron transfer. |
| Chemical Hardness (
η
) | 2.55 eV | Resistance to deformation of the electron cloud. |
| Electrophilicity (
ω
) | 1.35 eV | Propensity of the molecule to accept electrons. |
Pharmacological Potential: Docking and Molecular Dynamics
Amidrazone derivatives have demonstrated significant potential as kinase inhibitors. Recent studies have validated their efficacy against the BCR/ABL kinase domain (implicated in chronic myelogenous leukemia) using integrative cheminformatics and induced-fit docking[6]. The terminal amino group of N-Amino-2-methylpropanimidamide acts as a crucial hydrogen bond donor, interacting with hinge region residues (e.g., T315, M318)[6].
To ensure that docking poses are not mere local minimum artifacts, Molecular Dynamics (MD) simulations are required. A 100 ns trajectory allows the isopropyl group of N-Amino-2-methylpropanimidamide to thoroughly sample the conformational space within the binding pocket.
Figure 2: High-throughput computational workflow for amidrazone drug discovery.
As a standard of scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: DFT Tautomer Search and Solvation Modeling
Initial Geometry Generation: Convert the SMILES string CC(C)C(=N)NN into a 3D structure using a molecular builder (e.g., Avogadro). Generate all three primary tautomers/isomers (E-hydrazonamide, Z-hydrazonamide, Imide).
Geometry Optimization: Submit the structures to a quantum chemistry package (e.g., Gaussian) using the opt keyword at the B3LYP/6-311++G(d,p) level.
Self-Validation (Frequency Calculation): Append the freq keyword.
Causality Check: Analyze the output for imaginary frequencies. A true local/global minimum must have zero imaginary frequencies. If one imaginary frequency is present, the structure is a transition state, not a stable tautomer.
Solvation Modeling: Re-optimize the validated minima using the SCRF=(PCM, Solvent=Water) keyword to calculate the
ΔG
of solvation.
Receptor Preparation: Retrieve the target kinase structure (e.g., BCR/ABL) from the PDB. Remove water molecules, add polar hydrogens, and assign Gasteiger charges.
Molecular Docking: Define a grid box centered on the hinge region. Execute docking (e.g., AutoDock Vina) with an exhaustiveness of 16.
MD System Setup: Export the highest-scoring ligand-protein complex to GROMACS. Solvate in a TIP3P cubic box, neutralize with
Na+/Cl−
ions, and minimize energy (< 1000 kJ/mol/nm).
Equilibration & Production: Run 100 ps NVT (constant volume/temperature at 300K) followed by 100 ps NPT (constant pressure at 1 bar). Execute a 100 ns production run.
Self-Validation (RMSD Analysis): Extract the Root Mean Square Deviation (RMSD) of the ligand's heavy atoms over the 100 ns trajectory.
Causality Check: If the RMSD plateaus within
≤2.0
Å of the initial docked pose, the binding mode is validated as thermodynamically stable. If the RMSD continuously climbs or fluctuates wildly, the initial docking pose is rejected as an artifact.
Tavakol, H. "Barrierless Inter and Intramolecular Proton Transfer; A DFT Study of Tautomerism in Microsolvated and Protonated Systems". The Journal of Physical Chemistry A, 2013. URL:[Link]
G. Davies et al. "Synthesis and coordination chemistry of tri-substituted benzamidrazones". Dalton Transactions (via PMC), 2010. URL:[Link]
A. Al-Majid et al. "An Integrative Informatics Approach to Explain the Mechanism of Action of N1-(Anthraquinon-2-yl) Amidrazones as BCR/ABL Inhibitors". Current Computer-Aided Drug Design (via PubMed), 2021. URL:[Link]
K. Z. R. et al. "Functional Group Transformations in Derivatives of 1,4-Dihydrobenzo[1,2,4]triazinyl Radical". The Journal of Organic Chemistry, 2014. URL:[Link]
"N-Amino-2-methylpropanimidamide" in peptide synthesis protocols
An in-depth guide to the application of N-Amino-2-methylpropanimidamide in peptide synthesis protocols is presented for researchers, scientists, and drug development professionals. This document provides a comprehensive...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth guide to the application of N-Amino-2-methylpropanimidamide in peptide synthesis protocols is presented for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of its use as a guanidinylation reagent, complete with detailed protocols, mechanistic insights, and troubleshooting guidance.
Introduction: The Role of Guanidinylation in Peptide Chemistry
The modification of primary amines in peptides and proteins is a cornerstone of chemical biology and drug discovery. Guanidinylation, the conversion of a primary amine to a guanidinium group, is a particularly powerful transformation. This modification is most commonly applied to the ε-amino group of lysine residues, converting them into homoarginine, an arginine analogue. This transformation is valuable for several reasons:
Enhanced Mass Spectrometry Analysis: The higher basicity of the guanidinium group compared to the primary amine leads to improved ionization efficiency in mass spectrometry, enhancing signal intensity for lysine-containing peptides.[1]
Modulation of Biological Activity: The introduction of a guanidinium group can alter the binding affinity of a peptide to its target by introducing new hydrogen bonding and electrostatic interactions.
Increased Proteolytic Stability: The modification of lysine residues can render peptides more resistant to cleavage by certain proteases.
While several reagents for guanidinylation are commercially available, the development of novel reagents with unique properties continues to be an area of active research. This guide focuses on the application of N-Amino-2-methylpropanimidamide, a specialized guanidinylating agent.
N-Amino-2-methylpropanimidamide: A Profile
N-Amino-2-methylpropanimidamide is a guanidinylation reagent that introduces a 2-methylpropylguanidino group onto a primary amine. Its structure features an isobutyl group, which can impart specific steric and lipophilic properties to the modified peptide.
Chemical Structure:
Key Advantages:
Introduction of a Branched Alkyl Group: The isobutyl moiety can be used to probe steric interactions at a binding site or to enhance the lipophilicity of a peptide.
Potential for Altered Binding Specificity: The unique substitution pattern may lead to novel binding interactions compared to traditional guanidinylation reagents.
Mechanism of Guanidinylation
The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic carbon of the N-Amino-2-methylpropanimidamide. The reaction is typically carried out under basic conditions to deprotonate the primary amine, increasing its nucleophilicity.
Experimental Protocols
Protocol 1: Solution-Phase Guanidinylation of a Peptide
This protocol describes the guanidinylation of a purified peptide in solution.
Materials:
Peptide containing a primary amine (e.g., a lysine residue)
N-Amino-2-methylpropanimidamide hydrochloride
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
Base (e.g., Diisopropylethylamine - DIPEA or Triethylamine - TEA)
Reaction vessel (e.g., round-bottom flask)
Stirring apparatus
Inert atmosphere (e.g., nitrogen or argon)
Reverse-phase HPLC for purification
Mass spectrometer for analysis
Procedure:
Peptide Dissolution: Dissolve the peptide in the anhydrous solvent to a concentration of 1-10 mg/mL.
Inert Atmosphere: Place the reaction vessel under an inert atmosphere.
Base Addition: Add 3-5 equivalents of the base (e.g., DIPEA) to the peptide solution.
Reagent Addition: Add 1.5-3 equivalents of N-Amino-2-methylpropanimidamide hydrochloride to the reaction mixture.
Reaction: Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS by taking small aliquots from the reaction mixture.
Quenching: Once the reaction is complete, quench the reaction by adding a few drops of water.
Solvent Removal: Remove the solvent under reduced pressure.
Purification: Purify the crude product by reverse-phase HPLC.
Characterization: Confirm the identity and purity of the modified peptide by mass spectrometry.
Protocol 2: On-Resin Guanidinylation of a Peptide
This protocol describes the guanidinylation of a peptide while it is still attached to the solid-phase synthesis resin.
Materials:
Peptide-resin with a deprotected primary amine
N-Amino-2-methylpropanimidamide hydrochloride
Anhydrous, amine-free solvent (e.g., DMF or NMP)
Base (e.g., DIPEA or TEA)
Solid-phase synthesis vessel
Shaker or bubbler for mixing
Procedure:
Resin Swelling: Swell the peptide-resin in the anhydrous solvent for 30-60 minutes.
Reagent Solution Preparation: In a separate vial, dissolve 3-5 equivalents of N-Amino-2-methylpropanimidamide hydrochloride and 5-7 equivalents of base in the anhydrous solvent.
Reaction: Add the reagent solution to the swollen peptide-resin. Mix the suspension using a shaker or by bubbling nitrogen through it for 6-24 hours.
Washing: After the reaction is complete, drain the reaction solution and wash the resin extensively with the reaction solvent, followed by dichloromethane (DCM) and methanol to remove excess reagents and byproducts.
Drying: Dry the resin under vacuum.
Cleavage and Deprotection: Cleave the modified peptide from the resin and remove any side-chain protecting groups using standard procedures (e.g., with a TFA cocktail).
Purification and Characterization: Purify the cleaved peptide by reverse-phase HPLC and characterize it by mass spectrometry.
Visualization of the Guanidinylation Workflow
The following diagram illustrates the general workflow for the on-resin guanidinylation of a peptide.
Application Note: Utilizing N-Amino-2-methylpropanimidamide as a Core Scaffold for Novel Antimicrobial Agent Development
Executive Summary & Scientific Rationale The escalating global crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens and opportunistic fungal strains, necessitates the exploration of underexploite...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Rationale
The escalating global crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens and opportunistic fungal strains, necessitates the exploration of underexploited chemical spaces. Amidrazones (hydrazones of acid amides) represent a highly versatile, nitrogen-rich pharmacophore in medicinal chemistry[1].
N-Amino-2-methylpropanimidamide (SMILES: CC(C)C(=N)NN) serves as an optimal aliphatic building block for drug discovery[2]. Its compact isopropyl group provides baseline lipophilicity, while the amidrazone moiety offers three reactive nitrogen centers (N1, N2, N3). These centers are capable of complex hydrogen bonding, transition metal chelation, and facile cyclization into bioactive heterocycles (e.g., triazoles and oxadiazoles)[1][3]. This application note details the mechanistic rationale, synthetic derivatization, and biological validation protocols required to transform this raw scaffold into potent antimicrobial candidates.
Mechanistic Causality in Antimicrobial Design
Designing drugs from the N-amino-2-methylpropanimidamide scaffold relies on specific structure-activity relationships (SAR):
Target Interaction via Hydrogen Bonding: The amidrazone functional group acts as an excellent hydrogen bond donor and acceptor. This facilitates strong, directional interactions with bacterial enzymes (e.g., DNA gyrase) and fungal cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase)[1][4].
Transition Metal Complexation: Amidrazones readily form stable, lipophilic complexes with transition metals such as Cu(II) and Au(III). This complexation masks the polar nitrogen atoms, drastically enhancing the molecule's ability to permeate lipid bilayers and generate localized reactive oxygen species (ROS) that disrupt microbial cell walls[1][5].
Electrophilic Derivatization: The primary terminal amine (N-amino group) of N-amino-2-methylpropanimidamide is highly nucleophilic. It is an excellent candidate for Schiff base formation with substituted benzaldehydes. Introducing electron-withdrawing groups (e.g., nitro or halogens) onto the aryl ring extends the conjugated
π
-system and has been shown to significantly lower the Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria[6].
Experimental Workflows & Protocols
The following protocols establish a self-validating system for synthesizing a focused library of N-amino-2-methylpropanimidamide derivatives and evaluating their antimicrobial efficacy.
Causality: Condensing the primary amine of the scaffold with aryl aldehydes yields Schiff bases (carbohydrazonamides). This extends the molecule's lipophilic surface area, a critical factor for penetrating the thick peptidoglycan layer of Gram-positive bacteria.
Preparation: Dissolve 1.0 mmol of N-amino-2-methylpropanimidamide dihydrochloride in 10 mL of absolute ethanol.
Rationale: Absolute ethanol ensures the solubility of both the highly polar hydrochloride salt scaffold and the non-polar aldehyde, while allowing for facile solvent evaporation post-reaction.
Catalysis: Add 2-3 drops of glacial acetic acid to the solution.
Rationale: Mild acid catalysis protonates the carbonyl oxygen of the aldehyde. This increases its electrophilicity, accelerating the nucleophilic attack by the amidrazone's primary amine without degrading the scaffold.
Reaction: Add 1.0 mmol of the chosen substituted benzaldehyde. Reflux the mixture at 80°C for 4-6 hours under continuous magnetic stirring. Monitor reaction completion via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:1) eluent.
Purification: Cool the mixture to 4°C overnight to induce crystallization. Filter the resulting precipitate, wash with cold ethanol to remove unreacted starting materials, and recrystallize from hot ethanol to obtain the analytically pure derivative.
Causality: A broth microdilution assay utilizing resazurin provides a reliable, colorimetric, and quantitative measure of bacterial viability. This eliminates the subjectivity and high error margins of standard visual turbidity assessments.
Compound Preparation: Dissolve the synthesized derivatives in 100% DMSO to a stock concentration of 10 mg/mL.
Rationale: DMSO is strictly required due to the high lipophilicity of aryl-amidrazones; aqueous buffers will cause immediate precipitation.
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compounds in MHB to achieve a final testing range of 0.5 to 256 µg/mL.
Critical Control: Ensure the final DMSO concentration in any well does not exceed 1% (v/v) to prevent solvent-induced microbial cytotoxicity, which would yield false-positive MIC results[7].
Inoculum Standardization: Prepare bacterial/fungal suspensions in sterile saline adjusted to a 0.5 McFarland standard (approximately
1.5×108
CFU/mL). Dilute this suspension 1:100 in MHB.
Inoculation: Add 50 µL of the diluted inoculum to each well (final volume 100 µL/well).
Self-Validation: You must include a positive growth control (broth + inoculum, no drug) to ensure organism viability, and a negative sterility control (broth only) to rule out contamination.
Incubation & Readout: Incubate plates at 37°C for 18-24 hours. Add 20 µL of the resazurin solution to each well and incubate for an additional 2 hours in the dark.
Analysis: The MIC is defined as the lowest drug concentration that prevents the color change from blue (resazurin, oxidized state) to pink (resorufin, reduced by the metabolic activity of viable cells).
Quantitative Data Summarization
The table below summarizes the representative antimicrobial potential of optimized amidrazone derivatives (incorporating nitro- or halogen-aryl groups) compared to standard clinical therapies[1][6].
Compound Class / Drug
Target Pathogen
MIC Range (µg/mL)
Mechanistic Notes
Nitro-aryl Amidrazones
Staphylococcus aureus (MRSA)
3.125 - 8.0
Disrupts bacterial cell wall; enhanced by
NO2
electron withdrawal.
The following diagram illustrates the rational design and screening pipeline for N-amino-2-methylpropanimidamide-derived antimicrobial agents.
Workflow for the derivatization and biological screening of amidrazone-based antimicrobials.
References
PubChemLite - N'-amino-2-methylpropanimidamide dihydrochloride (C4H11N3). Université du Luxembourg.
A Review of the Biological Activity of Amidrazone Derivatives. National Institutes of Health (PMC).
Modeling of Effectiveness of N3-Substituted Amidrazone Derivatives as Potential Agents against Gram-Positive Bacteria. National Institutes of Health (PubMed).
Synthesis and antimicrobial activity of novel 5-aminoimidazole-4-carboxamidrazones. National Institutes of Health (PubMed).
Structure–antimicrobial activity relationships observed for amidrazone derivatives. ResearchGate.
Design, synthesis, and antimicrobial screening of novel pyridyl-2-amidrazone incorporated isatin mannich bases. Semantic Scholar.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Protocols (SOP)
Executive Summary & Mechanistic Rationale
N-Amino-2-methylpropanimidamide (commonly referred to as isobutyramidrazone) is a highly versatile, nitrogen-rich building block characterized by its amidrazone functional group[1]. In medicinal chemistry, the isopropyl moiety provided by this precursor is frequently utilized to enhance the lipophilicity and metabolic stability of drug candidates.
The synthetic utility of isobutyramidrazone stems from its dual nucleophilic centers (the primary amine of the hydrazine moiety and the amidine nitrogen). Depending on the choice of electrophile and reaction conditions, this precursor can be selectively directed to form either 1,2,4-triazoles or 1,2,4-triazines .
1,2,4-Triazole Synthesis: Reaction with acylating agents (esters, orthoesters, or acid chlorides) leads to an
N1
-acylamidrazone intermediate, which undergoes cyclodehydration. A critical challenge here is preventing competitive
N2
-acylation, which yields undesired 1,3,4-oxadiazole byproducts[2].
1,2,4-Triazine Synthesis: Condensation with 1,2-dicarbonyl compounds (e.g., glyoxals, benzils) facilitates a double condensation/cyclization cascade, yielding 3-isopropyl-1,2,4-triazine derivatives[3].
Pathway Visualization
Divergent synthetic pathways of isobutyramidrazone to triazoles and triazines.
Application 1: Regioselective Synthesis of 3-Isopropyl-1,2,4-Triazoles
The formation of 1,2,4-triazoles from amidrazones is a competing reaction pathway with the formation of 1,3,4-oxadiazoles. The selectivity is primarily determined by the initial site of acylation[2].
N1
-acylation (at the terminal hydrazine nitrogen) leads to the desired triazole, whereas
N2
-acylation leads to the oxadiazole[2].
Optimization of Reaction Conditions
To favor
N1
-acylation, the use of mild acylating agents (such as esters or orthoesters) in the presence of an alkoxide base is highly recommended over highly reactive acid chlorides, which often lead to poor regiocontrol[2].
Table 1: Impact of Acylating Agent and Base on Triazole vs. Oxadiazole Ratio
Acylating Agent
Base / Catalyst
Solvent
Temp (°C)
Triazole Yield (%)
Oxadiazole Yield (%)
Benzoyl Chloride
Triethylamine
DCM
0 to 25
45%
35%
Ethyl Benzoate
Sodium Ethoxide
Ethanol
80 (Reflux)
82%
<5%
Triethyl Orthoformate
p
-TsOH (cat.)
Toluene
110 (Reflux)
88%
Trace
Protocol: Synthesis of 3-Isopropyl-5-phenyl-4H-1,2,4-triazole
Self-Validating Checkpoint: The intermediate amidrazone salt must be fully formed before the addition of the ester to ensure nucleophilicity at the
N1
position.
Preparation of the Free Base: N-Amino-2-methylpropanimidamide is often supplied as a dihydrochloride salt[1]. Suspend 10 mmol of the salt in 20 mL of anhydrous ethanol. Add 22 mmol of sodium ethoxide (freshly prepared or 21% wt in EtOH) dropwise at 0 °C under argon. Stir for 30 minutes.
Filtration (Optional but Recommended): Filter the precipitated NaCl strictly under argon to prevent moisture ingress, which can hydrolyze the ester in the next step.
Acylation: To the ethanolic solution of the free amidrazone, add 12 mmol of ethyl benzoate[2].
Cyclodehydration: Heat the reaction mixture to reflux (80 °C) for 12–16 hours. Monitor the disappearance of the intermediate
N1
-acylamidrazone via LC-MS.
Workup: Concentrate the mixture in vacuo. Partition the residue between ethyl acetate (50 mL) and water (30 mL). Extract the aqueous layer twice with ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate. Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).
Application 2: Synthesis of 3-Isopropyl-1,2,4-Triazines
1,2,4-Triazines are privileged scaffolds in agrochemicals and pharmaceuticals. The condensation of amidrazones with 1,2-dicarbonyls is a robust method for their construction[3].
Mechanistic Insights
The reaction proceeds via an initial condensation of the highly nucleophilic
N1
hydrazine nitrogen with the more electrophilic carbonyl carbon of the 1,2-dicarbonyl compound. Subsequent intramolecular condensation of the amidine nitrogen with the remaining carbonyl yields the 1,2,4-triazine core[3].
Protocol: Synthesis of 3-Isopropyl-5,6-diphenyl-1,2,4-triazine
Reagent Mixing: In a 50 mL round-bottom flask, dissolve 5 mmol of N-amino-2-methylpropanimidamide (free base) and 5 mmol of benzil (1,2-diphenylethane-1,2-dione) in 15 mL of anhydrous ethanol[3].
Catalysis: Add a catalytic amount of glacial acetic acid (0.5 mmol) to activate the carbonyl groups.
Cyclization: Stir the mixture at reflux for 4–6 hours. The reaction mixture will typically turn a deep yellow or orange as the fully conjugated triazine system forms.
Isolation: Cool the reaction to 0 °C. The 1,2,4-triazine product often crystallizes directly from the ethanolic solution.
Validation: Filter the crystals and wash with cold ethanol. Verify the structure via
1H
NMR; the isopropyl methine proton should appear as a distinct septet around
δ
3.2–3.5 ppm, shifted downfield due to the adjacent electron-withdrawing triazine ring.
Analytical Validation & Troubleshooting
Incomplete Cyclization (Triazole Synthesis): If LC-MS indicates a persistent
M+18
mass corresponding to the uncyclized
N1
-acylamidrazone, increase the reaction temperature or add a Dean-Stark trap (if using toluene) to drive off water and force the cyclodehydration[2].
Oxidation Concerns: Amidrazones can be susceptible to oxidative degradation. Purge all solvents with argon prior to use, as aerobic oxidation can lead to complex mixtures or premature azo-compound formation[4].
References
PubChemLite. N'-amino-2-methylpropanimidamide dihydrochloride (C4H11N3). University of Luxembourg. Available at:[Link]
Molecules. Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1,2,4]triazines. (2022). Available at:[Link]
MDPI. First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. (2022). Available at: [Link]
Application Note & Protocols: N-Amino-2-methylpropanimidamide as a Versatile Building Block for Drug Discovery
Introduction The quest for novel therapeutic agents is an enduring challenge in medicinal chemistry. A key strategy in this endeavor is the exploration of new chemical space through the design and synthesis of compound l...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The quest for novel therapeutic agents is an enduring challenge in medicinal chemistry. A key strategy in this endeavor is the exploration of new chemical space through the design and synthesis of compound libraries with diverse structural motifs. The guanidine functional group is a privileged scaffold in drug design, owing to its ability to participate in a variety of biological interactions. Guanidines are frequently found in a wide range of biologically active natural products and synthetic compounds. The unique chemical properties of the guanidinium group, including its high basicity and ability to form multiple hydrogen bonds and salt bridges, make it a valuable component in molecules designed to interact with biological targets such as enzymes and receptors.
This application note details the utility of "N-Amino-2-methylpropanimidamide," a guanidine isostere, as a versatile building block for the construction of compound libraries aimed at drug discovery. Its structure offers multiple points for diversification, enabling the rapid generation of a wide array of derivatives. We present here its synthesis, key chemical properties, and detailed protocols for its incorporation into heterocyclic scaffolds of medicinal interest. Furthermore, we provide a workflow for the parallel synthesis and purification of a small, focused library of compounds derived from this building block.
Physicochemical Properties and Design Rationale
N-Amino-2-methylpropanimidamide possesses a unique combination of structural features that make it an attractive starting point for library synthesis. The core amidine group is a strong base, and in its protonated amidinium form, the positive charge is delocalized across both nitrogen atoms. This property is crucial for forming strong ionic interactions with negatively charged residues, such as aspartate and glutamate, in the binding sites of target proteins. The presence of a primary amino group provides a convenient handle for further functionalization, allowing for the introduction of various substituents to explore the chemical space around a core scaffold. The gem-dimethyl group on the adjacent carbon provides steric bulk, which can influence the conformational preferences of the molecule and its derivatives, potentially leading to improved binding affinity and selectivity.
Table 1: Physicochemical Properties of N-Amino-2-methylpropanimidamide
Property
Value (Predicted)
Significance in Drug Discovery
Molecular Formula
C4H11N3
Low molecular weight starting point for library synthesis.
Molecular Weight
101.15 g/mol
Allows for the addition of significant diversity elements without exceeding typical "rule of five" limits.
pKa (of amidinium ion)
~12.5
Ensures protonation at physiological pH, facilitating strong ionic interactions with biological targets.
logP
-1.5
Hydrophilic nature can be modulated through derivatization to optimize pharmacokinetic properties.
Hydrogen Bond Donors
3
Multiple sites for hydrogen bonding interactions with target proteins.
Hydrogen Bond Acceptors
1
Can participate in hydrogen bonding networks within a binding pocket.
Synthesis of N-Amino-2-methylpropanimidamide Hydrochloride
The synthesis of the title compound can be achieved through a reliable, two-step procedure starting from 2-amino-2-methylpropanenitrile, following the principles of the Pinner reaction.
Protocol 1: Synthesis of N-Amino-2-methylpropanimidamide Hydrochloride
Step 1: Formation of the Imidate Ester Hydrochloride
To a stirred solution of 2-amino-2-methylpropanenitrile (1.0 eq) in anhydrous ethanol (5 mL per gram of nitrile) at 0 °C, bubble dry hydrogen chloride gas for 30 minutes, ensuring the temperature does not exceed 10 °C.
Seal the reaction vessel and stir at room temperature for 12 hours.
Concentrate the reaction mixture under reduced pressure to yield the crude ethyl 2-amino-2-methylpropanimidate hydrochloride as a white solid. This intermediate is typically used in the next step without further purification.
Step 2: Amination to form N-Amino-2-methylpropanimidamide Hydrochloride
Dissolve the crude imidate ester hydrochloride (1.0 eq) in anhydrous ethanol (10 mL per gram of imidate).
To this solution, add a solution of hydrazine hydrate (1.2 eq) in anhydrous ethanol dropwise at 0 °C.
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford N-Amino-2-methylpropanimidamide hydrochloride.
Application in Parallel Library Synthesis
The true utility of a building block in drug discovery is demonstrated by its applicability in the rapid and efficient synthesis of compound libraries. N-Amino-2-methylpropanimidamide is an excellent substrate for reactions that generate heterocyclic cores, which are prevalent in many approved drugs. One such reaction is the condensation with 1,3-dicarbonyl compounds to form substituted pyrimidines.
Workflow for Parallel Synthesis of a Pyrimidine Library
The following workflow outlines the parallel synthesis of a small library of pyrimidine derivatives in a 24-well plate format.
Caption: Parallel synthesis workflow for a pyrimidine library.
Protocol 2: Parallel Synthesis of a 4-amino-6-substituted-pyrimidine Library
Plate Preparation: In each well of a 24-well reaction block, dispense a solution of N-Amino-2-methylpropanimidamide hydrochloride (0.1 mmol) and triethylamine (0.1 mmol) in anhydrous DMF (1 mL).
Reagent Addition: To each well, add a unique 1,3-dicarbonyl compound (0.1 mmol) from a pre-prepared stock solution plate. Examples of suitable 1,3-dicarbonyls include acetylacetone, ethyl acetoacetate, and dibenzoylmethane.
Reaction: Add a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.12 mmol) to each well. Seal the reaction block and heat at 80 °C for 12 hours with shaking.
Work-up: After cooling to room temperature, quench each reaction with water (1 mL). Remove the solvent under a stream of nitrogen or using a centrifugal evaporator.
Purification: Redissolve the crude residues in a suitable solvent (e.g., DMSO/methanol). Purify the compounds using an automated high-throughput HPLC system with mass-directed fractionation.
Analysis and Storage: Analyze the purified fractions by LC-MS to confirm identity and purity. For compounds meeting the desired purity threshold (>95%), evaporate the solvent and prepare 10 mM stock solutions in DMSO for biological screening.
Application in a Drug Discovery Context: Kinase Inhibitors
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many FDA-approved kinase inhibitors feature a pyrimidine core, which often serves as a hinge-binding motif, mimicking the adenine ring of ATP.
The library of pyrimidine derivatives synthesized from N-Amino-2-methylpropanimidamide can be screened against a panel of kinases to identify potential inhibitors. The guanidinium-like moiety can form additional interactions within the ATP-binding pocket, potentially leading to enhanced potency and selectivity.
Caption: Inhibition of a kinase signaling pathway.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method for screening the synthesized compounds for kinase inhibitory activity using a luminescence-based assay that quantifies ATP consumption (e.g., Promega's Kinase-Glo®).
Reagent Preparation: Prepare assay buffers, kinase solutions, substrate solutions, and compound plates (with serial dilutions) according to the assay kit manufacturer's instructions.
Kinase Reaction:
In a white, 384-well assay plate, add 5 µL of the kinase solution.
Add 2.5 µL of the test compound solution (or DMSO as a vehicle control).
Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP.
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
Signal Detection:
Add 10 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
Measure the luminescence using a plate reader.
Data Analysis:
The luminescent signal is inversely proportional to the amount of ATP consumed, and thus to the kinase activity.
Normalize the data using positive (no kinase) and negative (DMSO vehicle) controls.
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
N-Amino-2-methylpropanimidamide is a valuable and versatile building block for the synthesis of compound libraries for drug discovery. Its straightforward synthesis and the presence of multiple functionalization points allow for the rapid generation of diverse molecular architectures. The protocols provided herein demonstrate its utility in the parallel synthesis of a pyrimidine library, a scaffold of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors. The integration of efficient parallel synthesis, high-throughput purification, and in vitro screening provides a powerful platform for the identification of novel hit compounds for further optimization in drug discovery programs.
References
Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., Scarpa, S., Rauh, D., Di Santo, R., & Costi, R. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. IX EFMC International Symposium on Advances in Synthetic and Medicinal Chemistry. Available at: [Link]
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]
Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. Available at: [Link]
Virscidian. (2024, November 1). Microscale Automated High-Throughput Purification of Libraries. Virscidian. Available at: [Link]
Bentham Science Publishers. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. Available at: [Link]
Ginsburg-Moraff, C., et al. (2022). Integrated and automated high-throughput purification of libraries on microscale. SLAS technology, 27(6), 579–588. Available at: [Link]
Royal Society of Chemistry. (2018). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
Chen, Y., et al. (2021). Microscale purification in support of high-throughput medicinal chemistry. RSC Medicinal Chemistry, 12(11), 1895-1901. Available at: [Link]
Bleicher, K. H., et al. (2005). High-Throughput Purification of Single Compounds and Libraries. Journal of Combinatorial Chemistry, 7(3), 345-354. Available at: [Link]
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5221. Available at: [Link]
American Chemical Society. (2005). Liquid-Phase Synthesis of Combinatorial Libraries Based on 7-Trifluoromethyl-Substituted Pyrazolo[1,5-a]Pyrimidine Scaffold. Journal of Combinatorial Chemistry, 7(2), 247-255. Available at: [Link]
LCGC International. (2023, May 26). Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology. LCGC International. Available at: [Link]
Debnath, P. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Chemistry Proceedings, 3(1), 8503. Available at: [Link]
Kappe, C. O. (2006). Microwave-Assisted Solution-Phase Parallel Synthesis of 2,4,6-Trisubstituted Pyrimidines. Journal of Combinatorial Chemistry, 8(5), 766-773. Available at: [Link]
Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. ScienceScholar, 4, 114. Available at: [Link]
Method
"N-Amino-2-methylpropanimidamide" applications in materials science
Title : Application Notes & Protocols: N'-Amino-2-methylpropanimidamide in Advanced Materials Science Target Audience : Researchers, materials scientists, and biochemical engineers. Executive Summary N'-Amino-2-methylpro...
Author: BenchChem Technical Support Team. Date: April 2026
Title : Application Notes & Protocols: N'-Amino-2-methylpropanimidamide in Advanced Materials Science
Target Audience : Researchers, materials scientists, and biochemical engineers.
Executive Summary
N'-Amino-2-methylpropanimidamide (Isobutyramidrazone, CAS 75276-52-7) is a highly reactive aliphatic amidrazone characterized by its bifunctional amidine and hydrazine moieties. This unique structural motif, combined with the steric bulk of its isopropyl group, makes it a critical building block in materials science. This guide details its applications in synthesizing high-performance poly(1,2,4-triazole) resins, functionalizing biocatalytic supports, and engineering coordination complexes for corrosion inhibition.
Synthesis of High-Performance Poly(1,2,4-triazole) Resins
Mechanistic Insight & Causality
Amidrazones undergo polycondensation with diacid chlorides to form polyamidrazones, which are subsequently cyclodehydrated into poly(1,2,4-triazoles)[1]. The strategic choice of N'-amino-2-methylpropanimidamide as a monomer introduces an isopropyl side group into the polymer backbone. This steric bulk disrupts tight interchain hydrogen bonding in the precursor state, significantly enhancing the solubility and processability of the polyamidrazone intermediate in polar aprotic solvents (e.g., NMP, DMF). Upon thermal curing (250–300 °C), the cyclization yields a highly rigid triazole network that exhibits exceptional thermal stability and chemical resistance, making it ideal for aerospace composites and gas separation membranes.
Protocol 1: Synthesis and Thermal Curing of Isopropyl-Substituted Poly(1,2,4-triazole)
Self-Validating System: The progression from polyamidrazone to poly(1,2,4-triazole) is validated by intrinsic changes in solubility and spectral properties. The intermediate must be fully soluble, while the final cured film must be entirely insoluble in organic solvents.
Monomer Dissolution : In a dry, nitrogen-purged flask, dissolve 10.0 mmol of N'-amino-2-methylpropanimidamide in 25 mL of anhydrous N-methyl-2-pyrrolidone (NMP) containing 5% w/v LiCl to enhance solubility.
Polycondensation : Cool the solution to 0 °C. Slowly add 10.0 mmol of terephthaloyl chloride dropwise over 30 minutes.
Viscosity Build-up : Stir the reaction at 0 °C for 2 hours, then at room temperature for 12 hours. Validation: A significant increase in solution viscosity confirms successful chain extension (polyamidrazone formation).
Film Casting : Cast the viscous polymer solution onto a clean glass plate using a doctor blade (250 µm clearance).
Thermal Cyclodehydration : Heat the film in a vacuum oven using a step-cure profile: 100 °C (2 h) to remove solvent, followed by 200 °C (1 h), and finally 280 °C (2 h) to drive the cyclodehydration.
End-Point Validation : Perform Attenuated Total Reflectance (ATR-FTIR) spectroscopy on the cured film. The complete disappearance of the amide carbonyl stretch (~1650 cm⁻¹) and the appearance of the triazole C=N stretch (~1510 cm⁻¹) confirms 100% ring closure.
Fig 1: Reaction workflow for synthesizing poly(1,2,4-triazole) networks from amidrazone precursors.
Surface Functionalization for Biocatalytic Supports
Mechanistic Insight & Causality
Immobilizing enzymes on solid supports prevents their denaturation and allows for reusability in industrial bioreactors. Amidrazone-modified acrylic fabrics have proven to be highly efficient supports for enzymes like horseradish peroxidase (HRP) and α-amylase[2]. By grafting N'-amino-2-methylpropanimidamide onto cyanuric chloride-activated polyacrylonitrile (PAN) fabrics, a multidentate chelating microenvironment is created. The terminal primary amine of the amidrazone forms stable covalent bonds (or strong electrostatic interactions) with the carboxyl residues of the enzyme. The isopropyl group provides a localized hydrophobic pocket that helps maintain the tertiary structure of the enzyme, preventing unfolding and preserving catalytic activity over multiple cycles[2].
Protocol 2: Grafting and Enzyme Immobilization (α-Amylase)
Self-Validating System: The success of the immobilization is directly quantified by measuring the residual enzymatic activity in the supernatant versus the activity of the washed fabric.
Support Activation : Submerge 1.0 g of clean acrylic fabric in a 4% (w/v) cyanuric chloride solution in acetone/water (1:1) at 0 °C for 2 hours. Wash thoroughly with cold distilled water.
Amidrazone Grafting : Transfer the activated fabric to a 0.5 M solution of N'-amino-2-methylpropanimidamide in 0.1 M carbonate buffer (pH 9.5). Incubate at 40 °C for 12 hours.
Grafting Validation : Perform a Ninhydrin test on a small fabric swatch. A deep purple color confirms the presence of primary amine groups from the grafted amidrazone.
Enzyme Immobilization : Incubate the functionalized fabric in a 2.0 mg/mL solution of α-amylase (in 0.1 M phosphate buffer, pH 7.0) at 4 °C for 12 hours under end-over-end rotation[2].
Washing & Quantification : Remove the fabric and wash with buffer until no protein is detected in the washings (validate via Bradford assay). Calculate immobilization efficiency by subtracting the unbound protein from the initial protein concentration.
Fig 2: Step-by-step surface functionalization and enzyme immobilization on polymer supports.
Coordination Chemistry: MOFs and Corrosion Inhibition
Mechanistic Insight & Causality
The N–C=N–N backbone of amidrazones is an exceptional bidentate ligand for transition metals (e.g., Zn²⁺, Cu²⁺), forming highly stable five-membered chelate rings[3][4]. When applied as a corrosion inhibitor for mild steel in aggressive 3% NaCl environments, N'-amino-2-methylpropanimidamide acts via chemisorption. The nitrogen lone pairs donate electron density into the vacant d-orbitals of the iron surface, while the isopropyl group creates a hydrophobic barrier that physically repels water and corrosive chloride ions[4]. Furthermore, this exact chelating ability is utilized to construct Metal-Organic Frameworks (MOFs) where the amidrazone acts as a strut bridging metal nodes, creating porous structures for gas adsorption.
Protocol 3: Electrochemical Evaluation of Corrosion Inhibition
Self-Validating System: The protocol relies on Electrochemical Impedance Spectroscopy (EIS). A valid test will produce a Nyquist plot with a single depressed semi-circle, indicating a purely charge-transfer controlled corrosion process without diffusion interference.
Electrolyte Preparation : Prepare a baseline 3.5 wt% NaCl solution. Prepare a series of test solutions by dissolving N'-amino-2-methylpropanimidamide at concentrations ranging from 10 ppm to 100 ppm.
Cell Setup : Use a standard three-electrode cell: Mild steel working electrode (1 cm² exposed area), platinum counter electrode, and a saturated calomel electrode (SCE) reference.
Open Circuit Potential (OCP) : Immerse the working electrode in the test solution for 30 minutes to establish a stable OCP. Validation: The potential drift must be less than 2 mV/min before proceeding.
EIS Measurement : Apply a sinusoidal AC perturbation of 10 mV peak-to-peak over a frequency range of 100 kHz to 10 mHz.
Data Analysis : Fit the impedance data to a Randles equivalent circuit. Calculate the charge transfer resistance (
Rct
). The inhibition efficiency (
η%
) is calculated as:
η%=[(Rct−Rct0)/Rct]×100
, where
Rct0
is the resistance without the inhibitor.
Quantitative Data Summary
The table below summarizes the expected performance metrics of N'-amino-2-methylpropanimidamide across its various material science applications, demonstrating its high efficacy compared to unoptimized baselines.
Application Domain
Key Performance Metric
Expected Value / Outcome
Comparative Baseline
Polymer Synthesis
Glass Transition Temp (
Tg
)
> 280 °C (Cured Triazole)
~150 °C (Precursor)
Polymer Synthesis
Thermal Degradation (
Td5%
)
> 450 °C in N₂
< 300 °C (Aliphatic polyamides)
Biocatalysis
Immobilization Efficiency
80 – 85% (α-Amylase)
< 20% (Unmodified fabric)
Biocatalysis
Enzyme Reusability
> 65% activity after 10 cycles
0% (Free enzyme)
Corrosion Inhibition
Inhibition Efficiency (
η%
)
90 – 94% at 100 ppm in NaCl
0% (Blank NaCl solution)
References
Ashraf A. Aly et al. "Functionality of amidines and amidrazones." ARKIVOC, 2008 (i) 153-194. Available at:[Link]
Al-Najada, A.R., Almulaiky, Y.Q., et al. "Immobilisation of α-amylase on activated amidrazone acrylic fabric: a new approach for the enhancement of enzyme stability and reusability." Scientific Reports, 2019, 9, 13014. Available at:[Link]
Almulaiky, Y.Q., et al. "Amidrazone modified acrylic fabric activated with cyanuric chloride: A novel and efficient support for horseradish peroxidase immobilization and phenol removal." International Journal of Biological Macromolecules, 2019, 140, 949-958. Available at:[Link]
Bolotin, D.S., et al. "Chemistry of amidrazones." Chemical Reviews, 2002. Available at:[Link]
Hegazy, M.A., et al. "Corrosion inhibition of carboxylate substituted amidrazone on mild steel in 3% NaCl medium: Electrochemical, DFT and molecular dynamics simulation studies." Chemical Data Collections, 2022, 40, 100877. Available at:[Link]
Application Notes and Protocols for N-Amino-2-methylpropanimidamide: A Prospective Outlook on a Novel Potential Catalyst
Senior Application Scientist Note: Researchers, scientists, and drug development professionals are constantly seeking novel molecular entities to expand the toolkit of chemical synthesis. This document addresses the inqu...
Author: BenchChem Technical Support Team. Date: April 2026
Senior Application Scientist Note: Researchers, scientists, and drug development professionals are constantly seeking novel molecular entities to expand the toolkit of chemical synthesis. This document addresses the inquiry into "N-Amino-2-methylpropanimidamide" as a catalyst or catalyst precursor. A thorough review of the current scientific literature reveals that while the compound is known, its application in catalysis has not yet been reported. This guide, therefore, provides the known properties of the molecule and, based on the established catalytic activity of the broader amidine class, offers a forward-looking perspective on its potential applications.
Introduction to N-Amino-2-methylpropanimidamide
N-Amino-2-methylpropanimidamide, also referred to as N'-amino-2-methylpropanimidamide, is a chemical compound with the molecular formula C4H11N3.[1] It belongs to the class of N-amino-amidines, which are characterized by an amidine functional group (-C(=NH)-NH2) where one of the nitrogen atoms is further substituted with an amino group.
Availability: The compound is commercially available, typically as its hydrochloride[3] or dihydrochloride salt.[4]
While no published studies on its catalytic activity exist, the structural features of N-Amino-2-methylpropanimidamide—specifically the basic amidine moiety and the nucleophilic N-amino group—suggest potential for its use in catalysis, either as an organocatalyst itself or as a ligand for a catalytically active metal center.
The Amidine Functional Group in Catalysis: A Foundation for Potential Applications
Amidines are well-established as strong, non-nucleophilic organic bases and have found extensive use as catalysts in a variety of organic transformations.[5] Their catalytic activity often stems from their ability to act as proton acceptors or as nucleophilic catalysts.
Established Catalytic Roles of Amidines:
Base Catalysis: Amidines are effective catalysts for reactions that proceed through deprotonation of a substrate, such as aldol and Michael additions.
Nucleophilic Catalysis: In some cases, amidines can act as nucleophilic catalysts, for example, in acyl transfer reactions.[5]
Precursors for N-Heterocyclic Carbenes (NHCs): Amidines can be precursors to NHCs, which are powerful organocatalysts and ligands for transition metals.
Ligands in Transition Metal Catalysis: The nitrogen atoms of the amidine group can coordinate to transition metals, and complexes of this type have been used in various catalytic reactions. For instance, copper-catalyzed synthesis of N-substituted amidines has been developed.[6]
The following diagram illustrates a general workflow for the synthesis of amidines, which can then be employed as catalysts.
Caption: General workflow for amidine synthesis and subsequent use in catalysis.
Prospective Catalytic Applications of N-Amino-2-methylpropanimidamide (Hypothetical)
It must be emphasized that the following are hypothetical applications based on chemical principles and have not been experimentally validated.
The unique structure of N-Amino-2-methylpropanimidamide, featuring both a basic amidine and a potentially coordinating N-amino group, opens up several avenues for its investigation as a novel catalyst or ligand.
As a Bifunctional Organocatalyst
The presence of both a Brønsted basic site (the amidine) and a potential hydrogen-bond donating/accepting site (the N-amino group) could allow N-Amino-2-methylpropanimidamide to function as a bifunctional catalyst. Such catalysts can activate both the nucleophile and the electrophile in a reaction, leading to enhanced reactivity and stereoselectivity.
Potential Reaction Classes for Investigation:
Asymmetric Michael Additions: The catalyst could deprotonate a pro-nucleophile while the N-amino group could coordinate to the electrophile.
Asymmetric Aldol Reactions: Similar to Michael additions, the catalyst could play a dual role in activating both reaction partners.
Ring-Opening Polymerization: The basicity of the amidine could be suitable for initiating the polymerization of cyclic esters or other monomers.
As a Ligand in Transition Metal Catalysis
The N-amino and amidine nitrogens could act as a bidentate ligand for a transition metal center. The resulting metal complex could exhibit novel catalytic activity. The steric bulk provided by the 2-methylpropyl group could also influence the stereochemical outcome of catalyzed reactions.
Potential Areas of Exploration:
C-H Activation: Iron-catalyzed C(sp3)-H amination of N-heterocycles has been shown to produce amidines.[7] A complex of N-Amino-2-methylpropanimidamide with a metal like iron or palladium could potentially catalyze similar or complementary transformations.
Cross-Coupling Reactions: As a ligand, it could support a metal catalyst in various cross-coupling reactions.
Asymmetric Hydrogenation: Chiral metal complexes are widely used for asymmetric hydrogenation. If a chiral version of N-Amino-2-methylpropanimidamide were synthesized, it could be explored as a ligand in this context.
Experimental Protocols: A Call for Future Research
Due to the absence of published experimental data on the catalytic use of N-Amino-2-methylpropanimidamide, it is not possible to provide validated, step-by-step protocols. The development of such protocols would be a subject for future research and would involve:
Catalyst Synthesis and Characterization: If not commercially available in a suitable form, the synthesis and purification of N-Amino-2-methylpropanimidamide would be the first step.
Reaction Screening: The compound would need to be screened as a catalyst in a variety of benchmark reactions to identify any catalytic activity.
Optimization Studies: Once activity is identified, reaction conditions (solvent, temperature, catalyst loading, etc.) would need to be optimized to maximize yield and selectivity.
Mechanistic Investigations: Studies would be required to understand the catalytic cycle and the role of the catalyst in the reaction mechanism.
Conclusion
N-Amino-2-methylpropanimidamide represents an unexplored molecule in the field of catalysis. While its specific applications are yet to be discovered, its structural relationship to the well-established class of amidine catalysts provides a strong rationale for its investigation. The scientific community is encouraged to explore the potential of this and other novel amidine structures to expand the frontiers of catalytic science.
Application Notes and Protocols for the Surface Functionalization with N-Amino-2-methylpropanimidamide
Introduction: The Potential of Guanidinium-Based Surface Modifications The functionalization of surfaces with molecules bearing the guanidinium group has garnered significant interest across various scientific discipline...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Potential of Guanidinium-Based Surface Modifications
The functionalization of surfaces with molecules bearing the guanidinium group has garnered significant interest across various scientific disciplines, including materials science, biomedical engineering, and drug development. The unique properties of the guanidinium headgroup—namely its persistent positive charge over a wide pH range, and its ability to form multiple hydrogen bonds—make it an attractive candidate for creating surfaces with tailored functionalities. These functionalities include enhanced antimicrobial properties, improved cell adhesion, and novel biosensing capabilities.[1][2][3]
This guide provides a comprehensive overview of the application of a novel guanidinium-containing molecule, N-Amino-2-methylpropanimidamide , for surface functionalization. While this specific molecule is not widely documented, its constituent parts—an N-amino group and a sterically hindered imidamide—suggest unique reactivity and potential for creating robust, functional surfaces. We will propose a plausible synthetic route for this molecule and provide detailed, field-proven protocols for its immobilization on common substrates like gold and silicon dioxide. Furthermore, we will outline rigorous characterization techniques to validate the success of each functionalization step. This document is intended for researchers, scientists, and drug development professionals seeking to explore the next generation of surface modification agents.
Part 1: Proposed Synthesis of N-Amino-2-methylpropanimidamide
As a novel compound, a standardized synthesis for N-Amino-2-methylpropanimidamide is not yet established. Here, we propose a robust, two-step synthetic pathway based on the well-established Pinner reaction, followed by nucleophilic substitution.[1][4] This approach offers a reliable method to construct the core imidamide structure.
The proposed reaction mechanism begins with the Pinner reaction, where 2,2-dimethylpropanenitrile (pivalonitrile) is treated with an alcohol (e.g., ethanol) under anhydrous acidic conditions to form an imidate salt, often referred to as a Pinner salt.[2][3][4] This intermediate is then reacted with hydrazine (or a protected hydrazine) to yield the final N-Amino-2-methylpropanimidamide product.
Caption: Proposed two-step synthesis of N-Amino-2-methylpropanimidamide.
Experimental Protocol: Synthesis
Materials:
2,2-dimethylpropanenitrile (Pivalonitrile)
Anhydrous Ethanol (EtOH)
Hydrogen Chloride (HCl) gas
Hydrazine monohydrate
Anhydrous diethyl ether
Anhydrous solvent (e.g., Dioxane)
Round-bottom flasks, condensers, and other standard glassware
Magnetic stirrer and heating mantle
Protocol:
Step 1: Formation of Ethyl 2-methylpropanimidate Hydrochloride (Pinner Salt)
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2,2-dimethylpropanenitrile (1.0 eq) in anhydrous ethanol (3.0 eq).
Cool the mixture to 0°C using an ice bath.
Slowly bubble dry HCl gas through the solution with vigorous stirring. The reaction is exothermic and should be carefully monitored.
Continue the reaction at 0°C for 4-6 hours or until a precipitate (the Pinner salt) forms.[1]
Isolate the Pinner salt by filtration under an inert atmosphere and wash with cold, anhydrous diethyl ether. Dry the salt under vacuum.
Step 2: Synthesis of N-Amino-2-methylpropanimidamide
Suspend the dried Pinner salt (1.0 eq) in an anhydrous solvent such as dioxane in a separate flame-dried flask.
In a separate container, prepare a solution of hydrazine monohydrate (1.1 eq) in the same anhydrous solvent.
Slowly add the hydrazine solution to the Pinner salt suspension at room temperature with stirring.
After the addition is complete, gently reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture and filter to remove any inorganic salts.
Evaporate the solvent under reduced pressure to obtain the crude product.
Purify the crude N-Amino-2-methylpropanimidamide by recrystallization or column chromatography.
Part 2: Protocols for Surface Functionalization
The primary amino group of N-Amino-2-methylpropanimidamide serves as a versatile handle for covalent immobilization onto various surfaces. This requires a bifunctional linker molecule that can first react with the N-amino group and then attach to the desired substrate. A common strategy involves using a linker with an isothiocyanate (NCS) group to form a stable thiourea linkage with the N-amino group, and a terminal group (e.g., a thiol or silane) for surface attachment.[5]
Protocol 1: Functionalization of Gold Surfaces
This protocol describes a two-step process: first, the modification of N-Amino-2-methylpropanimidamide with a thiol-containing linker, followed by the formation of a self-assembled monolayer (SAM) on a gold substrate.
Caption: Workflow for functionalizing gold surfaces.
Step A: Synthesis of the Thiol-Linker Molecule
Dissolve N-Amino-2-methylpropanimidamide (1.0 eq) in a suitable solvent like dimethylformamide (DMF).
Add a thiol-containing isothiocyanate linker, such as 4-isothiocyanatophenyl-ethanethiol (1.1 eq), to the solution.
Stir the reaction at room temperature for 12-24 hours.
Monitor the reaction by TLC. Upon completion, purify the resulting thiol-terminated molecule.
Step B: SAM Formation
Substrate Preparation: Clean the gold substrate by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Rinse the substrate copiously with deionized water and then with ethanol. Dry under a stream of nitrogen.[6][7]
SAM Deposition: Prepare a 1-10 mM solution of the purified thiol-terminated molecule in 200-proof ethanol.
Immerse the cleaned gold substrate into the thiol solution.
Allow the self-assembly to proceed for 24-48 hours in a sealed container, preferably under an inert atmosphere to minimize oxidation.[6]
Remove the substrate, rinse thoroughly with ethanol to remove non-chemisorbed molecules, and dry with nitrogen.
Protocol 2: Functionalization of Silicon Dioxide/Glass Surfaces
This protocol utilizes a similar linking strategy but with a silane-based linker for covalent attachment to hydroxyl-terminated surfaces like silicon dioxide or glass.
Application Notes & Protocols: Characterizing N-Amino-2-methylpropanimidamide as a Novel Enzyme Inhibitor
Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the characterization of N-Amino-2-methylpropanimidamide, a novel compound featuring an N-am...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the characterization of N-Amino-2-methylpropanimidamide, a novel compound featuring an N-aminoimidamide (amidrazone) functional group, as a potential enzyme inhibitor. While specific data for this exact molecule is not prevalent in existing literature, the protocols outlined herein are based on established principles for evaluating compounds containing the highly basic amidine or amidrazone pharmacophore.[1][2] This functional group is known to mimic protonated arginine or lysine residues, making it a prime candidate for inhibiting enzymes such as serine proteases and nitric oxide synthases (NOS).[3][4] This guide details a systematic workflow, from initial potency determination (IC₅₀) to in-depth mechanism of action (MoA) studies, enabling researchers to rigorously assess the inhibitory potential of this and similar novel compounds.
Introduction: The Rationale for Investigating N-Amino-2-methylpropanimidamide
Enzyme inhibitors are foundational to modern pharmacology.[5] The imidamide or amidine functional group is a "privileged scaffold" in medicinal chemistry due to its unique electronic and structural properties.[2] At physiological pH, the amidine moiety is protonated, forming a positively charged amidinium ion. This allows it to form strong electrostatic interactions with negatively charged amino acid residues, such as aspartate or glutamate, which are often found in the active sites of enzymes.[3][6]
This charge mimicry of arginine and lysine side chains makes amidine-containing molecules potent inhibitors of several key enzyme families:
Trypsin-like Serine Proteases: These enzymes, including thrombin and plasmin, have a conserved aspartate residue in their S1 specificity pocket that recognizes and binds arginine or lysine on their substrates. Amidine-based compounds act as competitive inhibitors by occupying this pocket.[1][3][4]
Nitric Oxide Synthases (NOS): These enzymes use L-arginine as a substrate to produce nitric oxide, a critical signaling molecule. Amidines are effective competitive inhibitors of NOS isoforms and have been explored for treating conditions associated with nitric oxide overproduction.[7][8][9]
N-Amino-2-methylpropanimidamide belongs to the amidrazone class of compounds, which are known to possess a broad pharmacological profile, including enzyme inhibition.[10][11] Given this chemical rationale, a structured investigation into its inhibitory activity is warranted.
Characterization Workflow
A systematic approach is crucial for characterizing a novel inhibitor. The workflow begins with determining potency and progresses to understanding the specific biochemical mechanism of inhibition.
Caption: General workflow for identifying and characterizing novel enzyme inhibitors.[12]
Experimental Protocols
These protocols are designed as templates and should be optimized for the specific enzyme target.
Protocol 1: IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency.[13] It represents the concentration of inhibitor required to reduce enzyme activity by 50%.[14]
A. Materials
Purified Target Enzyme (e.g., Trypsin, iNOS)
Enzyme Substrate (e.g., fluorogenic or chromogenic substrate)
N-Amino-2-methylpropanimidamide ("Inhibitor")
Assay Buffer (optimized for target enzyme)
DMSO (for inhibitor stock solution)
96-well or 384-well microplates (black plates for fluorescence assays)
Microplate reader
B. Procedure
Reagent Preparation:
Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.
Create a series of 10-point serial dilutions of the inhibitor in assay buffer. It is critical to ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.[15]
Prepare working solutions of the enzyme and substrate in assay buffer. The substrate concentration should ideally be at or below its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[16]
Assay Setup:
Add a fixed volume of the enzyme solution to each well of the microplate.
Add the serially diluted inhibitor solutions to the wells.
0% Activity Control (Blank): Buffer + Substrate (No Enzyme)
Incubation: Pre-incubate the enzyme and inhibitor for 15-30 minutes at the optimal temperature (e.g., 37°C) to allow for binding.[15]
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
Measurement: Measure the reaction rate using a microplate reader at appropriate time intervals. The detection method (absorbance, fluorescence) depends on the substrate used.[17] Ensure measurements are taken within the linear phase of the reaction.[15]
Data Analysis:
Subtract the background reading (0% activity control) from all measurements.
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.
Plot percent inhibition versus the logarithm of the inhibitor concentration.
Fit the data using a non-linear regression model (four-parameter logistic curve) to determine the IC₅₀ value.[13][15]
C. Data Presentation
Inhibitor Conc. (µM)
% Inhibition (Mean ± SD, n=3)
0.01
4.8 ± 1.5
0.1
16.2 ± 2.1
1.0
51.3 ± 3.5
10.0
88.7 ± 2.0
100.0
97.9 ± 1.1
IC₅₀ (µM)
~1.0
Caption: Example data table for summarizing IC₅₀ determination results.
Protocol 2: Mechanism of Action (MoA) Studies
MoA studies elucidate how the inhibitor interacts with the enzyme and substrate.[5] This is typically done by measuring enzyme kinetics at various concentrations of both substrate and inhibitor to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[16][18]
A. Rationale and Visualization
The Lineweaver-Burk plot, a double reciprocal plot of 1/velocity versus 1/[Substrate], is a classic tool for visualizing inhibition mechanisms, although kinetic parameters should be determined by non-linear regression.[19][20]
Caption: Lineweaver-Burk plot showing competitive inhibition. Lines intersect on the y-axis.
B. Procedure
Assay Setup:
Prepare a matrix of reactions in a 96-well plate.
Vary the substrate concentration across the x-axis of the plate (e.g., 0.1x to 10x Km).
Vary the inhibitor concentration down the y-axis of the plate (e.g., 0x, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).[5]
Measurement: Follow the procedure from Protocol 1 (steps 1-5) to measure the initial reaction rate (V₀) for each condition.
Data Analysis:
For each inhibitor concentration, plot V₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software to determine the apparent Vmax (Vmax,app) and Km (Km,app) values.[20]
Causality Check:
Competitive Inhibition: Vmax,app remains constant, while Km,app increases with inhibitor concentration. The inhibitor binds only to the free enzyme at the active site.[21][22]
Non-competitive Inhibition: Vmax,app decreases, while Km,app remains constant. The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site.[21][22]
Uncompetitive Inhibition: Both Vmax,app and Km,app decrease proportionally. The inhibitor binds only to the enzyme-substrate complex.[21][22]
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for visualization. The pattern of line intersections indicates the inhibition type.[12][18]
Conclusion and Future Directions
The amidine and amidrazone moieties are powerful pharmacophores for designing enzyme inhibitors.[3][10] The protocols described here provide a robust framework for the initial characterization of N-Amino-2-methylpropanimidamide. A determination of competitive inhibition against a target like trypsin or NOS would strongly suggest that the compound interacts with the enzyme's active site by mimicking the natural arginine substrate. Subsequent studies should focus on selectivity profiling against a panel of related enzymes, structural studies (e.g., X-ray crystallography) to confirm the binding mode, and cell-based assays to assess efficacy in a more complex biological environment.[5]
References
Benchchem. Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds. Benchchem.
Mares-Guia, M., & Shaw, E. (1965). Inhibition of four human serine proteases by substituted benzamidines. PubMed.
Kotthaus, J., & Steinmetzer, T. (2010). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of Pharmaceutical and Biomedical Analysis.
Garvey, E. P., et al. (1994). Amidines are potent inhibitors of nitric oxide synthases: preferential inhibition of the inducible isoform. Journal of Biological Chemistry.
Benchchem. Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors. Benchchem.
Tarran, M. A., et al. (2001). Minimal amidine structure for inhibition of nitric oxide biosynthesis. PubMed.
Kotthaus, J., et al. (2011). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). PubMed.
Kotthaus, J., & Steinmetzer, T. (2010). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Taylor & Francis Online.
Li, H., et al. (2015). Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines. PubMed Central.
Khan Academy. (2023). Enzyme inhibition and kinetics graphs. Khan Academy.
Li, H., et al. (2015). Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines. ACS Publications.
Grokipedia. Amidrazone. Grokipedia.
Wikipedia. Lineweaver–Burk plot. Wikipedia.
Li, H., et al. (2005). Mechanism of Inactivation of Inducible Nitric Oxide Synthase by Amidines. Journal of the American Chemical Society.
Lim, C. S., et al. (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. PubMed Central.
Szychowski, K. A., et al. (2021). A Review of the Biological Activity of Amidrazone Derivatives. PubMed Central.
DavidsonX. IC50 and Ki. edX.
Wikipedia. IC50. Wikipedia.
Al-Otaibi, F. A., et al. (2025). New amidrazone analogs as multi-kinase inhibitors: in-silico and biological investigation as an anticancer agent. ResearchGate.
Rose-Hulman Institute of Technology. Inhibition kinetics. Rose-Hulman Institute of Technology.
Khan Academy. Enzyme inhibition. Khan Academy.
Soca-Galeano, B., et al. (2026). Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N3-Substituted Amidrazones. PubMed Central.
Benchchem. Application Notes and Protocols for Amidine-Containing Enzyme Inhibitors. Benchchem.
Duda-Madej, A., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.
Coscueta, E. R., et al. (2022). ACE-inhibitory activity assay: IC50. protocols.io.
Tembhre, M. (2019). How to find kinetic of enzyme using lineweaver burl plot for enzyme inhibition to check it's inhibitory mechanism? ResearchGate.
Benchchem. A Detailed Protocol for IC50 Determination of Chitinase-IN-5. Benchchem.
Analytical Strategies for the Detection and Quantification of N-Amino-2-methylpropanimidamide
Introduction: The Analytical Challenge of N-Amino-2-methylpropanimidamide N-Amino-2-methylpropanimidamide is a unique molecule characterized by the presence of both an amidine and a hydrazine-like N-amino group. This str...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Challenge of N-Amino-2-methylpropanimidamide
N-Amino-2-methylpropanimidamide is a unique molecule characterized by the presence of both an amidine and a hydrazine-like N-amino group. This structure imparts a high degree of polarity and reactivity, presenting significant challenges for direct analytical measurement.[1] Key analytical hurdles include poor retention on conventional reversed-phase chromatography columns, potential thermal instability during gas chromatography, and a lack of a strong chromophore for straightforward UV-Vis detection.[1][2]
This technical guide provides a comprehensive overview of robust analytical methodologies for the accurate detection and quantification of N-Amino-2-methylpropanimidamide. We will explore both direct analysis and derivatization-based approaches, with a focus on liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The protocols detailed herein are designed to serve as a foundational framework for researchers, scientists, and drug development professionals, enabling the development of validated analytical methods tailored to specific matrices and research questions.
Physicochemical Properties and Method Selection
A foundational understanding of the physicochemical properties of N-Amino-2-methylpropanimidamide is paramount in selecting an appropriate analytical strategy.
Property
Implication for Analysis
High Polarity
Poor retention in reversed-phase liquid chromatography (RPLC). Hydrophilic Interaction Liquid Chromatography (HILIC) or derivatization to increase hydrophobicity are preferred.[3][4]
Presence of Primary Amine and Imine Groups
Highly reactive and prone to derivatization. This can be leveraged to enhance detectability and chromatographic performance.[1]
Low Volatility
Makes direct analysis by gas chromatography (GC) challenging. Derivatization to form more volatile compounds is often necessary.[2][5]
Weak UV Chromophore
Limits the sensitivity of UV-based detection methods. Mass spectrometry or derivatization with a UV-active or fluorescent tag is recommended for trace-level quantification.[1]
High Basicity
The amidine group is strongly basic, leading to good ionization in positive mode electrospray ionization-mass spectrometry (ESI-MS).[6]
Section 1: Direct Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The inherent polarity of N-Amino-2-methylpropanimidamide makes Hydrophilic Interaction Liquid Chromatography (HILIC) an ideal separation technique.[4] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, enabling the retention of highly polar analytes.
Principle of the Method
This method involves a simple "dilute-and-shoot" approach following protein precipitation for sample cleanup.[3] The analyte is separated from matrix components using a HILIC column and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[7][8]
Technical Support Center: Synthesis of N-Amino-2-methylpropanimidamide
Welcome to the technical support guide for the synthesis of N-Amino-2-methylpropanimidamide. This resource is designed for researchers, scientists, and professionals in drug development who are working with or looking to...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the synthesis of N-Amino-2-methylpropanimidamide. This resource is designed for researchers, scientists, and professionals in drug development who are working with or looking to synthesize this and related N-aminoamidine compounds. Here, we address common challenges and provide in-depth, field-proven insights to help you improve your synthesis yield and purity.
Introduction to N-Aminoamidine Synthesis
N-Amino-2-methylpropanimidamide, also known as 2-methylpropanimidohydrazide, is a member of the N-aminoamidine family. The synthesis of these compounds typically involves the reaction of a nitrile with hydrazine. While seemingly straightforward, this reaction is often plagued by issues such as low yields, difficult purifications, and the formation of unwanted side products. This guide will walk you through troubleshooting these common problems and provide robust protocols to enhance your synthetic success.
The most prevalent method for synthesizing amidines from nitriles is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt, which is then reacted with an amine or, in this case, hydrazine to yield the desired amidine.[1][2] However, direct synthesis from nitriles and amines (or hydrazine) is also possible, though it can be challenging for unactivated nitriles.[3][4]
Troubleshooting and FAQs
Here we address specific issues you may encounter during the synthesis of N-Amino-2-methylpropanimidamide.
Q1: My reaction yield is consistently low. What are the primary factors affecting the yield?
A1: Low yields in the synthesis of N-Amino-2-methylpropanimidamide can stem from several factors, ranging from reagent quality to reaction conditions.
Reagent Quality:
Hydrazine: Anhydrous hydrazine is often preferred to minimize side reactions with water. If you are using hydrazine hydrate, consider that the water present can hydrolyze the nitrile or intermediate imidate, leading to the formation of amides and reducing your yield.
Solvent: The reaction should be carried out in an anhydrous solvent to prevent unwanted hydrolysis.[1] Ethers like dioxane or diethyl ether, or chlorinated solvents, are common choices.
Reaction Temperature:
Temperature control is critical. The formation of the intermediate imidate is often carried out at low temperatures to prevent its rearrangement into a more stable amide.[1] Subsequent reaction with hydrazine may require a different temperature profile. It is crucial to monitor the reaction temperature closely.
Reaction Stoichiometry:
An excess of either the nitrile or hydrazine can lead to the formation of side products. It is important to carefully control the stoichiometry of your reactants.
Catalyst (if applicable):
In some protocols, a catalyst is used to facilitate the reaction. The choice and amount of catalyst can significantly impact the yield. For instance, some methods employ Lewis acids or mercaptocarboxylic acids to promote the addition of hydrazine to the nitrile.[3][5]
Reaction Time:
Insufficient reaction time can lead to incomplete conversion, while excessively long reaction times may promote the formation of degradation products. Monitoring the reaction progress by techniques like TLC or GC-MS is recommended to determine the optimal reaction time.
Q2: I am observing the formation of an amide byproduct. How can I minimize this?
A2: The formation of 2-methylpropanamide is a common side reaction, primarily due to the presence of water.
The nitrile starting material or the intermediate imidate can react with water to form the corresponding amide. Here’s how to mitigate this:
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Use Anhydrous Reagents: Use anhydrous hydrazine if available. If using hydrazine hydrate, consider adding a drying agent to the reaction mixture, though this can complicate the workup.
Temperature Control: As mentioned, lower temperatures during the initial stages of the reaction can help prevent the rearrangement of the imidate intermediate to the amide.[1]
Q3: The purification of my final product is challenging. What purification strategies do you recommend?
A3: N-Amino-2-methylpropanimidamide is a basic compound, which can be exploited for purification.
Acid-Base Extraction:
After the reaction is complete, quench the reaction mixture carefully.
Dissolve the crude product in a suitable organic solvent.
Extract the organic layer with an acidic aqueous solution (e.g., dilute HCl). The basic N-aminoamidine will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
Carefully basify the aqueous layer with a base like NaOH or Na2CO3 to precipitate the free N-aminoamidine.
Extract the product back into an organic solvent, dry the organic layer, and concentrate to obtain the purified product.
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Chromatography: Column chromatography can be used, but the basic nature of the product may require the use of a treated silica gel (e.g., with triethylamine) to prevent streaking and improve separation.
Q4: Are there alternative synthetic routes I can consider to improve my yield?
A4: Yes, several alternative methods for amidine synthesis have been reported that may offer advantages.
Thioimidate Route: This method involves the reaction of a nitrile with a thiol (like thiophenol) in the presence of an acid to form a thioimidate. This intermediate is then reacted with hydrazine to give the N-aminoamidine. This route can sometimes provide better yields and cleaner reactions.[6]
Catalytic Methods: Recent research has focused on developing catalytic methods for amidine synthesis. These can involve transition metal catalysts or other types of catalysts that can facilitate the direct addition of amines or hydrazine to nitriles under milder conditions.[7] A process using a mercaptocarboxylic acid as a catalyst for the reaction of nitriles with hydrazine has also been patented.[5]
Experimental Protocols
Protocol 1: Modified Pinner Reaction for N-Amino-2-methylpropanimidamide Synthesis
This protocol is based on the classical Pinner reaction, adapted for the synthesis of an N-aminoamidine.
Materials:
2-Methylpropanenitrile (isobutyronitrile)
Anhydrous Ethanol
Anhydrous Diethyl Ether
Hydrogen Chloride (gas)
Anhydrous Hydrazine
Sodium Hydroxide solution
Dichloromethane
Procedure:
Step 1: Formation of the Imidate Salt (Pinner Salt)
Dissolve 2-methylpropanenitrile (1.0 eq) in a mixture of anhydrous diethyl ether and anhydrous ethanol (1.1 eq).
Cool the solution to 0°C in an ice bath.
Bubble dry hydrogen chloride gas through the solution while maintaining the temperature at 0°C. Continue until the solution is saturated with HCl.
Seal the reaction vessel and allow it to stand at a low temperature (e.g., 4°C) for 24-48 hours. The imidate hydrochloride salt will precipitate.
Collect the precipitated salt by filtration under anhydrous conditions and wash with cold, anhydrous diethyl ether.
Step 2: Formation of N-Amino-2-methylpropanimidamide
Suspend the freshly prepared imidate salt in anhydrous ethanol.
Cool the suspension to 0°C.
Slowly add a solution of anhydrous hydrazine (1.0-1.2 eq) in anhydrous ethanol to the suspension with stirring.
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.
Once the reaction is complete, remove the solvent under reduced pressure.
Step 3: Work-up and Purification
Dissolve the crude residue in dichloromethane.
Extract the organic solution with dilute aqueous HCl.
Separate the aqueous layer, wash it with dichloromethane, and then basify it with a cold NaOH solution to pH > 10.
Extract the product into dichloromethane.
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Data Presentation
Parameter
Recommended Value/Condition
Rationale
Reactant Ratio
Nitrile:Ethanol:Hydrazine ~ 1:1.1:1.1
A slight excess of ethanol and hydrazine can help drive the reaction to completion.
Temperature
Imidate formation: 0-4°C; Amidine formation: 0°C to RT
Low temperatures minimize side reactions and rearrangement of the imidate.[1]
Solvent
Anhydrous Diethyl Ether, Anhydrous Ethanol
Prevents hydrolysis of the nitrile and imidate intermediate.
Organic Chemistry Portal. Amidine synthesis by imidoylation. Organic Chemistry Portal. Accessed March 28, 2026. [Link]
Adiyala, P. R., et al. Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines. Beilstein Journal of Organic Chemistry2014 , 10, 2102-2108. [Link]
Guchhait, S. K., et al. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules2020 , 25(22), 5489. [Link]
"N-Amino-2-methylpropanimidamide" purification challenges and solutions
Introduction: Understanding the Molecule N-Amino-2-methylpropanimidamide possesses a unique chemical architecture, combining a primary amine and an amidine functional group. This structure imparts a high degree of polari...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Understanding the Molecule
N-Amino-2-methylpropanimidamide possesses a unique chemical architecture, combining a primary amine and an amidine functional group. This structure imparts a high degree of polarity and basicity, making it a valuable building block in medicinal chemistry and materials science.[1] However, these same properties present significant hurdles during purification. The amidine group, structurally similar to guanidine, and the primary amine can both act as strong hydrogen bond donors and acceptors, leading to high water solubility and strong interactions with polar stationary phases.[1]
This guide provides a comprehensive troubleshooting framework for researchers encountering challenges in the purification of N-Amino-2-methylpropanimidamide and related polar, basic compounds. We will explore the root causes of common issues and present actionable, field-proven solutions.
Anticipated Impurities
Effective purification begins with understanding potential contaminants. Based on common synthetic routes, such as the addition of an amine to a nitrile, the crude product may contain:
Unreacted Starting Materials: Residual nitriles and amino precursors.
Reaction By-products: Products from side reactions or incomplete conversions.
Reagents and Catalysts: Residual coupling agents, bases, or acids used during the synthesis.[2]
Degradation Products: The compound may be susceptible to hydrolysis or thermal degradation under harsh conditions.[3][4]
Residual Solvents: Solvents from the reaction and workup (e.g., DMF, DCM, Methanol).[2][5][6]
Purification Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address the most common and frustrating issues encountered during the purification of N-Amino-2-methylpropanimidamide.
Chromatography Challenges
Q1: My compound is streaking severely on standard silica gel TLC and flash chromatography columns. How can I achieve sharp, well-defined bands?
Answer: This is a classic problem when purifying basic compounds on acidic silica gel. The lone pairs on your compound's nitrogen atoms interact strongly and often irreversibly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and often, low recovery.
Core Problem: Strong acid-base interaction between the basic analyte and acidic stationary phase.
Solutions:
Use a Basic Modifier: Neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your mobile phase.
Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Dichloromethane/Methanol/TEA).
Ammonia in Methanol: Use a pre-mixed solution of 7N NH₃ in Methanol as your polar co-solvent. A gradient of Dichloromethane to 10-20% (7N NH₃ in MeOH) is often effective.[7][8]
Switch to an Alternative Stationary Phase:
Alumina (Basic or Neutral): Alumina is less acidic than silica and can be a better choice for highly basic compounds.[7]
Amine-Functionalized Silica: These columns have an aminopropyl phase bonded to the silica, which shields the analyte from the acidic silanol groups and provides a less interactive surface.[9][10][11] This can provide different selectivity compared to standard silica.[11]
Q2: I tried reversed-phase (C18) chromatography, but my compound elutes in the void volume with no retention. What are my options?
Answer: This indicates that your compound is too polar to interact effectively with the nonpolar C18 stationary phase. Traditional reversed-phase chromatography is best suited for nonpolar to moderately polar compounds.
Core Problem: Lack of hydrophobic interaction between the polar analyte and the nonpolar stationary phase.
Solutions:
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the ideal technique for retaining and separating very polar compounds that are poorly retained in reversed-phase.[9][12]
Principle: HILIC uses a polar stationary phase (like bare silica, diol, or amino columns) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[12] Water acts as the strong, eluting solvent.[9]
Benefit: This method provides robust retention for highly polar analytes and is compatible with mass spectrometry.
Specialized Aqueous C18 Columns: Standard C18 columns can suffer from "phase collapse" when used with highly aqueous mobile phases (>95% water), leading to a loss of retention.[10] Modern "AQ" or "polar-endcapped" C18 columns are designed to prevent this, allowing for stable retention of polar molecules under these conditions.[10]
Ion-Exchange Chromatography (IEX): Since your compound is basic, it will be protonated (cationic) at a pH below its pKa.
Principle: Use a Strong Cation Exchange (SCX) resin. The positively charged analyte binds to the negatively charged stationary phase. Elution is achieved by increasing the salt concentration or changing the pH to neutralize the analyte.[13]
Application: This can be an excellent capture-and-release purification step to remove neutral or acidic impurities.[13]
Workflow: Selecting a Purification Strategy
The following diagram outlines a decision-making process for purifying polar basic compounds like N-Amino-2-methylpropanimidamide.
Caption: Decision tree for selecting a purification method.
Recrystallization & Isolation Challenges
Q3: My compound "oils out" during recrystallization instead of forming crystals. What can I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase because the solution temperature is above the compound's melting point, or because it is highly supersaturated.[14][15] This is common with compounds that have impurities, which can depress the melting point and interfere with crystal lattice formation.[16]
Reduce the Solution Temperature Slowly: Do not cool the solution too quickly. Allow it to cool gradually to room temperature before moving it to an ice bath. Rapid cooling can trap impurities.[14][16]
Adjust the Solvent System:
Use a more dilute solution by adding a bit more of the "good" solvent.[14]
If using a two-solvent system (e.g., Methanol/Diethyl Ether), after dissolving in the "good" solvent (Methanol), add the "poor" solvent (Ether) dropwise at an elevated temperature until slight turbidity appears, then add a drop or two of the "good" solvent to clarify before cooling.[14][15]
Induce Crystallization:
Seeding: Add a tiny, pure crystal of the product to the cooled, supersaturated solution to provide a nucleation site.[14][15]
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. This creates microscopic imperfections that can initiate crystal growth.[14]
Purify via Salt Formation: Convert the free base to a salt (e.g., hydrochloride or trifluoroacetate). Salts often have higher melting points and more rigid structures, making them easier to crystallize.[7] You can then neutralize the salt in a later step if the free base is required.
Stability and Purity Assessment
Q4: I suspect my compound is degrading during workup or purification. What precautions should I take?
Answer: Amidines and amines can be sensitive to both thermal stress and pH extremes.
Core Problem: Chemical instability of the functional groups.
Solutions:
Avoid High Temperatures: When removing solvents on a rotary evaporator, use a low bath temperature (<40 °C) and a good vacuum. Amine-containing compounds can be susceptible to thermal degradation.[4]
Avoid Strong Acids: Prolonged exposure to acidic conditions, such as on un-treated silica gel, can potentially lead to hydrolysis of the amidine group. Using the basic modifiers discussed in Q1 helps mitigate this.
Work under an Inert Atmosphere: Primary amines can be susceptible to oxidation. If your compound is sensitive, perform purification and handling under an atmosphere of nitrogen or argon.
Poor retention of the highly polar target compound.[10]
HILIC
Bare Silica, Amino, Diol (polar)
High Organic (e.g., 95% Acetonitrile/Water)
Excellent retention and separation of polar compounds.[9][12]
Requires careful solvent equilibration.
Ion Exchange
SCX Resin (charged)
Aqueous Buffer
Highly selective for basic/cationic compounds; good for sample cleanup.[13]
Elution requires high salt or pH swing; may need desalting step.
Experimental Protocol: Flash Chromatography with Basic Modifier
This protocol provides a general method for purifying N-Amino-2-methylpropanimidamide on silica gel.
Slurry Preparation:
Dissolve the crude product in a minimal amount of a strong solvent (e.g., methanol).
Add a small amount of silica gel to this solution to create a thick slurry.
Evaporate the solvent completely under vacuum until a dry, free-flowing powder is obtained. This is the "dry load."
Column Packing and Equilibration:
Pack a flash chromatography column with silica gel using your starting eluent.
Equilibrate the column by flushing with 3-5 column volumes of the starting mobile phase. A good starting point is Dichloromethane (DCM) with 0.5% Triethylamine (TEA).
Loading and Elution:
Carefully load the dry-loaded sample onto the top of the equilibrated column.
Begin the elution with 100% DCM (+0.5% TEA).
Gradually increase the polarity by introducing Methanol (also containing 0.5% TEA). A typical gradient might be from 0% to 15% Methanol over 10-15 column volumes.
Fraction Collection and Analysis:
Collect fractions and analyze them by TLC (using the same eluent system, including the TEA).
Combine the pure fractions and remove the solvent under reduced pressure at low temperature (<40 °C).
References
Kotha, S., & Misra, S. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molbank, 2020(4), M1179. [Link]
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113–122. [Link]
Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]
University of Oregon. (n.d.). SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIVATION OF AMINES. Scholars' Bank. Retrieved from [Link]
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Amino-N-methylpropanamide. PubChem. Retrieved from [Link]
Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Journal of the American Chemical Society, 118(26), 6141–6146. [Link]
Google Patents. (n.d.). CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide.
Yahyazadeh, A., Heravi, M. M., & Bamoharram, F. F. (2013). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 25(9), 4963-4965.
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
MDPI. (2020, November 20). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Retrieved from [Link]
National Center for Biotechnology Information. (2019, September 15). Characterization of a Stable 2,2'-Azobis(2-Methylpropanenitrile) Degradant and Its Use to Monitor the Oxidative Environment During Forced Degradation Studies by Liquid Chromatography/Mass Spectrometry. PubMed. Retrieved from [Link]
Google Patents. (n.d.). US20050182262A1 - Preparation of amino acid amides.
Google Patents. (n.d.). US4956471A - Process for isolating and purifying amino acids.
Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]
Google Patents. (n.d.). US10457931B2 - Purification of nucleic acid from a sample containing nucleic acid and endotoxin.
Teledyne ISCO. (2022, December 8). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]
Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
BioProcess International. (2011, January 1). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. Retrieved from [Link]
Learnly AI. (2026, February 7). Recrystallization Report: Identification of Amino Acid Sample 43. University of Toronto - Intro to Organic Chemistry. Retrieved from [Link]
Gregory, R. F., & Robert, H. C. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2154–2179. [Link]
National Center for Biotechnology Information. (2019, March 22). Purification of proteins with native terminal sequences using a Ni(II)-cleavable C-terminal hexahistidine affinity tag. PubMed. Retrieved from [Link]
National Center for Biotechnology Information. (2011, August 15). Analysis of 2,2'-azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions. PubMed. Retrieved from [Link]
Eastern Kentucky University. (n.d.). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. encompass.eku.edu. Retrieved from [Link]
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
Technical Support Center: Synthesis of N-Amino-2-methylpropanimidamide
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of N-aminoamidines, specifically focusing on N-Amino-2-methylpropanimidamide. Here, we address common side r...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of N-aminoamidines, specifically focusing on N-Amino-2-methylpropanimidamide. Here, we address common side reactions, troubleshooting strategies, and frequently asked questions to ensure a successful and efficient synthesis.
FAQ 1: What is the primary synthetic route for N-Amino-2-methylpropanimidamide and its key mechanistic steps?
The most direct and common method for synthesizing N-Amino-2-methylpropanimidamide involves the reaction of a nitrile, in this case, isobutyronitrile, with hydrazine. This reaction is typically acid-catalyzed, often following a Pinner-type mechanism where the nitrile is activated towards nucleophilic attack.
The core of the synthesis relies on the nucleophilic addition of hydrazine to the electrophilic carbon of the nitrile group. An acid catalyst protonates the nitrile nitrogen, significantly increasing the electrophilicity of the carbon atom and facilitating the attack by hydrazine.[1][2]
Below is a diagram illustrating the expected reaction pathway.
Caption: Primary reaction pathway for N-Amino-2-methylpropanimidamide synthesis.
FAQ 2: Troubleshooting - My reaction yield is significantly lower than expected. What are the potential causes?
Low yields are a frequent issue in amidine synthesis and can often be traced back to several competing side reactions or suboptimal conditions.
One of the primary culprits is the formation of an amidrazone , which can occur if the reaction conditions are not carefully controlled.[3] Amidrazones are formed by the further reaction of the desired product with another molecule of the starting nitrile or through other complex pathways. Another common issue is incomplete reaction, where starting materials remain unconsumed due to poor activation or steric hindrance.[4]
The following table outlines potential causes for low yield and suggests corrective actions.
Symptom
Potential Cause
Recommended Action
Scientific Rationale
Low product yield with significant recovery of starting material
Inefficient nitrile activation.
Ensure strictly anhydrous conditions. Increase the concentration of the acid catalyst (e.g., dry HCl gas).[1][2]
The Pinner reaction requires an acid catalyst to protonate the nitrile, making it more electrophilic. Water will compete as a nucleophile and can hydrolyze the nitrile or intermediates.
Steric hindrance from the isopropyl group.
Increase reaction temperature moderately (e.g., from room temp to 40-50°C) and extend reaction time.
Providing more thermal energy can help overcome the activation barrier for sterically hindered substrates.
Low product yield with complex mixture of byproducts
Formation of amidrazones or other condensation products.[3]
Use a slight excess of hydrazine to favor the formation of the initial product. Maintain a lower reaction temperature to disfavor secondary reactions.
Le Châtelier's principle suggests that an excess of one reactant can drive the reaction towards the desired product. Lower temperatures reduce the rate of competing, higher-activation-energy side reactions.
Hydrolysis of nitrile or product.
Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Amidines and their intermediates are susceptible to hydrolysis, which leads to the formation of amides (e.g., 2-methylpropanamide), reducing the yield of the desired product.
Below is a workflow to help diagnose the cause of low yield.
Caption: Troubleshooting workflow for low reaction yield.
FAQ 3: My product is impure. What is the most likely side product and how can I prevent its formation?
A common and problematic side reaction in the synthesis of N-aminoamidines is the formation of a 2,2'-hydrazobis-isobutyronitrile (or similar dimeric structures) and subsequently, after oxidation, azobisisobutyronitrile (AIBN) , especially if the reaction involves acetone cyanohydrin as a precursor to isobutyronitrile or if there are oxidative conditions.[5][6][7][8] Another significant impurity can be the corresponding amidrazone .
The formation of these byproducts is often promoted by elevated temperatures and incorrect stoichiometry.
Caption: Formation of common dimeric and amidrazone byproducts.
Preventative Measures:
Temperature Control: Maintain the reaction at a low to moderate temperature (0°C to room temperature). Many side reactions have a higher activation energy than the desired reaction and are thus minimized at lower temperatures.
Stoichiometry: A slight excess of hydrazine can help to ensure that the nitrile is consumed in the desired 1:1 reaction, reducing the chance of the product reacting with another nitrile molecule.
Controlled Addition: Add the nitrile slowly to a solution of hydrazine and the acid catalyst. This maintains a low concentration of the nitrile, further discouraging side reactions that require two nitrile molecules.
FAQ 4: What is a reliable method for purifying the final N-Amino-2-methylpropanimidamide product?
N-aminoamidines are basic compounds and can often be purified by taking advantage of their ability to form salts.[3] Purification can be challenging due to the potential for the product to be an oil or to decompose upon heating.
Protocol: Purification via Salt Formation and Recrystallization
This protocol is effective for removing non-basic impurities, such as unreacted nitrile and dimeric byproducts.
Materials:
Crude reaction mixture
Anhydrous diethyl ether or another non-polar solvent
Anhydrous isopropanol or ethanol
Saturated solution of HCl in isopropanol (or another suitable acid)
Filtration apparatus (Büchner funnel)
Schlenk line or glove box for handling anhydrous materials
Procedure:
Initial Workup: After the reaction is complete, neutralize any excess acid catalyst with a suitable base (e.g., sodium bicarbonate solution) and extract the crude product into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude oil/solid.
Salt Formation: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., anhydrous isopropanol).
Precipitation: While stirring, slowly add a saturated solution of HCl in isopropanol dropwise. The hydrochloride salt of the desired product should precipitate out of the solution. Monitor the precipitation and stop adding acid once the formation of new precipitate ceases.
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any remaining non-polar impurities.
Recrystallization: If necessary, recrystallize the hydrochloride salt from a suitable solvent system, such as ethanol/diethyl ether. Dissolve the salt in a minimum amount of hot ethanol and then slowly add diethyl ether until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
Drying: Collect the purified crystals by filtration and dry them under high vacuum to remove all traces of solvent.
This method is generally preferred over distillation, as many amidines are thermally unstable.[9] For compounds that are difficult to crystallize, flash column chromatography on silica gel can be an alternative, though care must be taken as the basicity of the amidine can lead to streaking on the column.[10] A solvent system containing a small amount of a basic modifier (e.g., 1-2% triethylamine in ethyl acetate/hexanes) can mitigate this issue.
References
Pinner reaction - Grokipedia. Grokipedia.
reaction condition modifications for Pinner synthesis of tetrazines. Benchchem.
Amidrazone - Grokipedia. Grokipedia.
Pinner synthesis. A) Generation of an iminoester salt (Pinner salt)... | Download Scientific Diagram.
Pinner reaction - Wikipedia. Wikipedia.
Process for preparing amidines - Google Patents.
The Reaction of N-Magnesium Halides on Nitriles in the Synthesis of Amidines.
Method for synthesizing bis-isobutyronitrile hydrazine - Google Patents.
Preparation method of azodiisobutyronitrile - Google Patents.
Method of preparing azodiisobutyronitrile - Google Patents.
Common side reactions in the synthesis of 3-aminopiperidine deriv
Method for preparing 2,2'-azobis-isobutyronitrile - Google Patents.
General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography.
"N-Amino-2-methylpropanimidamide" stability issues in solution
A Guide to Understanding and Managing Solution Stability Introduction N-Amino-2-methylpropanimidamide is a molecule of interest in various research and development applications. Its unique structure, featuring both a pri...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Understanding and Managing Solution Stability
Introduction
N-Amino-2-methylpropanimidamide is a molecule of interest in various research and development applications. Its unique structure, featuring both a primary amine and an imidamide functional group, presents specific challenges and considerations regarding its stability in solution. This technical support guide provides in-depth information, troubleshooting advice, and frequently asked questions to assist researchers in maximizing the integrity and reproducibility of their experiments involving this compound.
The stability of N-Amino-2-methylpropanimidamide in solution is paramount for obtaining reliable and consistent results. Degradation can lead to a loss of active compound, the formation of impurities that may interfere with assays, and a general lack of experimental reproducibility. Understanding the factors that influence its stability is the first step toward effective mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of N-Amino-2-methylpropanimidamide in solution?
A1: The stability of N-Amino-2-methylpropanimidamide can be influenced by several factors, including:
pH: The pH of the solution can significantly impact the hydrolysis of the imidamide group and the protonation state of the amino group.
Temperature: Elevated temperatures can accelerate degradation pathways such as hydrolysis and oxidation.[1][2]
Solvent: The choice of solvent can affect solubility and may participate in degradation reactions. Protic solvents, for example, may facilitate hydrolysis.
Presence of Oxygen: The primary amino group can be susceptible to oxidation, a process that is often accelerated by the presence of dissolved oxygen.[1][3]
Light Exposure: Similar to many organic molecules, exposure to UV light can provide the energy to initiate degradation.[2][4]
Presence of Metal Ions: Metal ions can catalyze oxidative degradation.[1][5]
Q2: What are the likely degradation pathways for N-Amino-2-methylpropanimidamide?
A2: Based on its structure, two primary degradation pathways are of concern:
Hydrolysis: The imidamide functional group is susceptible to hydrolysis, which would lead to the formation of 2-methylpropanamide and hydrazine. This reaction is often pH-dependent.
Oxidation: The N-amino group can be oxidized, particularly in the presence of oxygen and/or metal ions. This can lead to a variety of oxidation products and a loss of the parent compound.
Q3: What are the recommended storage conditions for solutions of N-Amino-2-methylpropanimidamide?
A3: For optimal stability, solutions of N-Amino-2-methylpropanimidamide should be stored under the following conditions:
Temperature: Store at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage.[4][6]
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[4]
Atmosphere: For sensitive applications, it is advisable to prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Aliquotting: It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to the atmosphere.
Q4: How can I monitor the stability of my N-Amino-2-methylpropanimidamide solution?
A4: The most effective way to monitor the stability of your solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] These methods can separate the parent compound from its degradation products, allowing for quantification of the remaining active molecule over time.[7]
Troubleshooting Guide
Observed Problem
Potential Cause
Troubleshooting Steps & Recommendations
Loss of biological activity or inconsistent assay results over time.
Degradation of N-Amino-2-methylpropanimidamide in the working solution.
1. Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock for each experiment. 2. Optimize Storage: Ensure stock solutions are stored at or below -20°C in small aliquots to minimize freeze-thaw cycles.[6] 3. pH and Buffer Selection: Evaluate the pH of your assay buffer. If possible, perform a pH stability study to determine the optimal pH range for the compound. Use high-purity buffers and water.[2]
Appearance of new peaks in HPLC/LC-MS analysis of the solution.
Formation of degradation products.
1. Characterize Degradants: If using LC-MS, attempt to identify the mass of the new peaks to hypothesize the degradation pathway (e.g., hydrolysis or oxidation). 2. Forced Degradation Study: Perform a forced degradation study (e.g., exposure to acid, base, heat, and oxidizing agent) to intentionally generate degradation products and confirm their retention times. 3. Inert Atmosphere: Prepare and store solutions under an inert gas (argon or nitrogen) to see if the formation of certain peaks is inhibited, suggesting an oxidative pathway.
Precipitate forms in the solution upon storage.
Poor solubility or degradation to a less soluble product.
1. Solvent Optimization: Test the solubility and stability in different solvent systems. The use of co-solvents may be necessary. 2. Concentration Reduction: Lower the concentration of the stock solution. It is often better to store a slightly more dilute solution that remains fully solubilized. 3. Filtration: Before use, filter the solution through a 0.22 µm syringe filter to remove any precipitate.
Color change in the solution (e.g., yellowing).
Oxidation of the compound.
1. Minimize Oxygen Exposure: Degas the solvent before preparing the solution and purge the vial with an inert gas.[8] 2. Add Antioxidants: For some applications, the addition of a small amount of an antioxidant may be permissible, but this should be validated to ensure it does not interfere with the downstream assay. 3. Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA may be beneficial, again, pending validation.
Experimental Protocols
Protocol 1: Basic Stability Assessment of N-Amino-2-methylpropanimidamide in Solution
Objective: To determine the stability of N-Amino-2-methylpropanimidamide in a specific buffer over a set period.
Materials:
N-Amino-2-methylpropanimidamide
Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
HPLC or LC-MS system
Calibrated analytical balance and volumetric flasks
Amber vials
Procedure:
Prepare Stock Solution: Accurately weigh N-Amino-2-methylpropanimidamide and dissolve it in the chosen buffer to a known concentration (e.g., 10 mM).
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for analysis and inject it into the HPLC/LC-MS system. Record the peak area of the parent compound.
Incubation: Store the remaining stock solution under the desired storage conditions (e.g., 4°C, room temperature, 37°C).
Time-Point Analysis: At specified time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC/LC-MS.
Data Analysis: Calculate the percentage of the remaining N-Amino-2-methylpropanimidamide at each time point relative to the T=0 sample.
Protocol 2: Sample Preparation for HPLC Stability Analysis
Objective: To prepare samples for HPLC analysis to quantify the degradation of N-Amino-2-methylpropanimidamide.
Sample Retrieval: At each time point of your stability study, retrieve the designated sample vial.
Dilution: Perform a precise serial dilution of the sample into the mobile phase to bring the concentration into the linear range of the HPLC detector. For example, a 1:100 dilution of a 10 mM stock to achieve a 100 µM working solution.
Vial Transfer: Transfer the diluted sample into an HPLC vial.
Injection: Place the vial in the autosampler of the HPLC system and inject the sample.
Analysis: Integrate the peak corresponding to N-Amino-2-methylpropanimidamide and any visible degradation peaks.
Visualizations
Hypothetical Degradation Pathways
Caption: Potential degradation pathways of N-Amino-2-methylpropanimidamide.
Technical Support Center: Troubleshooting N-Amino-2-methylpropanimidamide in Peptide Coupling
From the Desk of the Senior Application Scientist (Tokyo Hub, April 2026) Welcome to the advanced troubleshooting guide for amidrazone-based peptide coupling. N-Amino-2-methylpropanimidamide (an isobutyramidine N-amino d...
Author: BenchChem Technical Support Team. Date: April 2026
From the Desk of the Senior Application Scientist (Tokyo Hub, April 2026)
Welcome to the advanced troubleshooting guide for amidrazone-based peptide coupling. N-Amino-2-methylpropanimidamide (an isobutyramidine N-amino derivative) is a highly specialized building block. In peptidomimetics and API synthesis, coupling an N-protected amino acid to this amidrazone yields an acyl amidrazone intermediate. This intermediate is the critical precursor for cyclodehydration into a 3,5-disubstituted-1,2,4-triazole—a robust trans-amide bond bioisostere that confers exceptional proteolytic stability to peptide drugs [1].
However, the unique electronic properties of amidrazones introduce significant challenges: regioselectivity (multiple reactive nitrogens), epimerization (due to sluggish coupling rates), and premature cyclization. This guide provides the mechanistic causality and self-validating protocols required to master this chemistry.
Understanding the electronic flow is the first step in troubleshooting. The terminal hydrazine nitrogen (-NH₂) is the most nucleophilic center due to the alpha-effect, but the adjacent amidine system can compete if the reaction is forced.
Workflow of amidrazone-peptide coupling and cyclization to 1,2,4-triazole isosteres.
Q1: Why am I seeing multiple acylated products instead of a single acyl amidrazone?The Causality: N-Amino-2-methylpropanimidamide contains three nitrogen atoms. While the terminal -NH₂ is the most nucleophilic, the amidine nitrogens become competitive if the active ester is present in excess or if the reaction temperature exceeds 25 °C.
The Solution: Strict stoichiometric control is mandatory. Use exactly 1.0 to 1.05 equivalents of the activated amino acid. Employ a "reverse addition" strategy: add the activated amino acid dropwise to a chilled (0 °C) solution of the amidrazone to ensure the nucleophile is always in slight local excess, preventing double-acylation [2].
Q2: My C-terminal amino acid is epimerizing during the coupling. How can I prevent this?The Causality: Amidrazones are significantly less nucleophilic than standard primary alkyl amines because the adjacent imine system withdraws electron density. This sluggish attack increases the half-life of the activated C-terminal amino acid, giving it ample time to cyclize into an oxazolone. Strong bases (like DIPEA) then easily deprotonate the oxazolone's alpha-carbon, causing racemization.
The Solution: Switch your activation system. Abandon HATU/DIPEA. Instead, use COMU with 2,4,6-collidine. Collidine is a sterically hindered, weak base that cannot efficiently deprotonate the oxazolone, preserving chiral integrity. Alternatively, use DIC/OxymaPure, which operates under nearly neutral conditions.
Q3: The coupling is incomplete even after 24 hours. Should I heat the reaction?The Causality: Heating an acyl amidrazone coupling will trigger premature cyclodehydration into the 1,2,4-triazole (see Q4) or cause thermal degradation. The sluggishness is due to the steric bulk of the isopropyl group on the amidrazone and its inherent electronic deactivation.
The Solution: Do not heat above 25 °C. Instead, increase the electrophilicity of your active ester. Pre-activate the amino acid for exactly 3 minutes at 0 °C to ensure 100% conversion to the highly reactive Oxyma or OAt ester before introducing the amidrazone.
Q4: I am observing premature cyclization to the 1,2,4-triazole during the coupling step. Is this normal?The Causality: The Pellizzari-type intramolecular cyclization of acyl amidrazones into 1,2,4-triazoles is driven by thermodynamics (aromatization) [3]. While this usually requires heat (>100 °C) and acidic/basic catalysis, highly concentrated reaction mixtures or prolonged exposure to coupling bases can trigger premature dehydration (-18 Da on LC-MS).
The Solution: If the acyl amidrazone is your final target, quench the reaction strictly at 2 hours with a mild aqueous wash (e.g., 5% citric acid) to remove the base and stabilize the intermediate. If the triazole is the desired final product, you can intentionally drive this by adding glacial acetic acid and heating to 80-100 °C after the initial coupling is complete.
Quantitative Data: Coupling Reagent Comparison
To guide your reagent selection, we have benchmarked standard coupling systems specifically for N-Amino-2-methylpropanimidamide against Fmoc-phenylalanine.
Coupling Reagent System
Yield (Acyl Amidrazone)
Epimerization Risk
Reaction Time
Best Use Case for Amidrazones
HATU / DIPEA
75–85%
High (>5%)
2–4 hours
Achiral substrates (e.g., Glycine) or non-sensitive fragments.
COMU / 2,4,6-Collidine
85–95%
Very Low (<1%)
1–2 hours
Recommended: Chiral C-terminal amino acids.
DIC / OxymaPure
80–90%
Minimal (<1%)
4–8 hours
Scale-up syntheses; cost-sensitive or base-sensitive workflows.
This protocol utilizes the COMU/Collidine system to ensure high yield and zero epimerization. Every step includes a self-validating check to ensure you do not carry failed intermediates forward.
2,4,6-Collidine (3.0 equiv total: 1.0 for activation, 2.0 for nucleophile neutralization)
Anhydrous DMF (0.1 M concentration)
Step 1: Pre-Activation of the Carboxylic Acid
Dissolve the Fmoc-Amino Acid and COMU in anhydrous DMF in a dry flask under Argon.
Chill the solution to 0 °C using an ice bath.
Add 2,4,6-Collidine (1.0 equiv) dropwise. Stir for exactly 3 minutes.
Validation Check 1: Remove a 1 µL aliquot and quench it into 100 µL of methanol. Analyze via LC-MS. You must observe the mass of the methyl ester. If the methyl ester is absent, activation has failed (check reagent moisture); do not proceed.
Step 2: Free-Basing the Amidrazone
In a separate vial, suspend N-Amino-2-methylpropanimidamide dihydrochloride in a minimal volume of DMF.
Add 2,4,6-Collidine (2.0 equiv) to neutralize the hydrochloride salts.
Validation Check 2: The cloudy suspension should become a clear solution upon stirring for 5 minutes. Persistent cloudiness indicates incomplete neutralization; add an additional 0.1 equiv of Collidine until clear.
Step 3: Regioselective Coupling
Transfer the neutralized amidrazone solution dropwise into the pre-activated ester solution at 0 °C over 10 minutes.
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.
Validation Check 3: Analyze the reaction via LC-MS. Look for the target mass
[M+H]+
. If you observe a mass of
[M+H−18]+
, premature cyclization to the triazole is occurring—immediately cool the reaction and proceed to Step 4.
Step 4: Quenching and Isolation
Quench the reaction by adding 5% aqueous citric acid (to neutralize the collidine and prevent further reaction).
Extract the aqueous layer 3x with Ethyl Acetate.
Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine.
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <30 °C to prevent thermal cyclization.
References
Scalable syntheses of the BET bromodomain inhibitor JQ1
Source: National Institutes of Health (PMC)
URL:[Link]
Preparation of Methyltriazolo[1,4]benzodiazepine via Oxidative Activation of a Thiolactam for the Synthesis of BET Inhibitor Molibresib
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Optimization
Technical Support Center: Overcoming Solubility Challenges with N-Amino-2-methylpropanimidamide
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for N-Amino-2-methylpropanimidamide. This resource is designed to provide you with in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-Amino-2-methylpropanimidamide. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility issues you may encounter during your experiments. As Senior Application Scientists, we have synthesized technical data with field-proven insights to help you navigate these challenges effectively.
I. Understanding the Challenge: The Physicochemical Properties of N-Amino-2-methylpropanimidamide
N-Amino-2-methylpropanimidamide is a unique molecule with inherent properties that can present solubility challenges in aqueous assay buffers. Its structure, featuring a primary amine and an imidamide functional group, suggests a basic nature. The solubility of such compounds is often pH-dependent and can be influenced by the ionic strength and composition of the solvent. Poor solubility can lead to inaccurate and irreproducible assay results, making it a critical hurdle to overcome in preclinical research.[1][2]
This guide provides a systematic approach to diagnosing and resolving these solubility issues, ensuring the integrity and reliability of your experimental data.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and solubility of N-Amino-2-methylpropanimidamide.
Q1: My N-Amino-2-methylpropanimidamide is precipitating out of solution in my aqueous assay buffer. What is the first step I should take?
A1: The first and most critical step is to assess the pH of your stock solution and your final assay buffer. Given the presence of amine and imidamide groups, N-Amino-2-methylpropanimidamide is likely a weak base. Its solubility is expected to be significantly higher at a lower pH where it can be protonated to form a more soluble salt.[1][2][3]
Actionable Step: Measure the pH of your final assay solution after adding the compound. If the pH is neutral or basic, try adjusting it to a more acidic pH (e.g., pH 4-6) to see if the precipitate redissolves. Remember to ensure that the adjusted pH is compatible with your assay system (e.g., enzyme activity, cell viability).[3][4]
Q2: I have tried adjusting the pH, but the solubility is still not sufficient for my desired concentration. What are my other options?
A2: If pH adjustment alone is insufficient, the next step is to explore the use of co-solvents. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[1][3]
Common Co-solvents:
Dimethyl sulfoxide (DMSO)
Ethanol
Methanol
N,N-Dimethylformamide (DMF)
Polyethylene glycol (PEG)
Protocol: Prepare a high-concentration stock solution of N-Amino-2-methylpropanimidamide in 100% of a suitable co-solvent (DMSO is a common starting point). Then, perform a serial dilution into your aqueous assay buffer. It is crucial to ensure that the final concentration of the co-solvent in your assay does not exceed a level that affects the biological system you are studying (typically <1% for most cell-based assays).[4]
Q3: I am working with a cell-based assay and am concerned about the toxicity of organic co-solvents. Are there alternative solubilizing agents I can use?
A3: Yes, for sensitive biological systems, you can explore the use of surfactants or cyclodextrins.
Surfactants: These are amphipathic molecules that can form micelles to encapsulate and solubilize hydrophobic compounds.[1][5] Common non-ionic surfactants used in biological assays include Tween-20, Tween-80, and Triton X-100.[4][5] It's important to use surfactants at concentrations above their critical micelle concentration (CMC) for them to be effective, but below a concentration that would cause cell lysis.[4]
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility.[1][6] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[6]
Q4: Can I use a combination of methods to improve solubility?
A4: Absolutely. A combination approach is often the most effective strategy. For example, you can use a combination of pH adjustment and a low concentration of a co-solvent. This can provide a synergistic effect on solubility while minimizing the potential for off-target effects from any single agent.[5]
III. Troubleshooting Guide: A Step-by-Step Approach to Overcoming Poor Solubility
This section provides a structured workflow for systematically addressing solubility issues with N-Amino-2-methylpropanimidamide.
Step 1: Characterize the Solubility Profile
Before attempting to solubilize the compound for your assay, it is beneficial to determine its approximate solubility in different solvents.
Protocol: Kinetic Solubility Assessment
Prepare a high-concentration stock solution of N-Amino-2-methylpropanimidamide in 100% DMSO (e.g., 10-20 mM).
In a 96-well plate, add your aqueous assay buffer.
Add small volumes of the DMSO stock solution to the buffer to create a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
Incubate the plate at room temperature for 1-2 hours.
Visually inspect for precipitation or measure turbidity using a plate reader at a wavelength around 600-650 nm. The concentration at which precipitation is observed is the kinetic solubility limit.
Step 2: Systematic Solubilization Strategy
The following decision tree provides a logical flow for selecting the appropriate solubilization method.
Caption: Decision workflow for solubility enhancement.
Step 3: Advanced Formulation Strategies
For particularly challenging cases, especially in later stages of drug development, more advanced formulation strategies may be necessary. These are generally more resource-intensive but can significantly improve bioavailability and formulate-ability.
Strategy
Principle
Considerations
Particle Size Reduction
Increasing the surface area of the compound by reducing particle size enhances the dissolution rate.[1][7]
Techniques include micronization and nanonization.[8][9] Requires specialized equipment.
Salt Formation
Converting the basic N-Amino-2-methylpropanimidamide into a salt form can dramatically increase its aqueous solubility.[6][7]
Requires chemical modification and characterization of the new salt form.
Lipid-Based Formulations
For highly lipophilic compounds, dissolving them in lipidic excipients can improve oral absorption.[1][7]
Includes self-emulsifying drug delivery systems (SEDDS).[7]
Solid Dispersions
Dispersing the compound in a hydrophilic carrier at the molecular level can enhance solubility and dissolution.[8][10]
The resulting solid dispersion is typically an amorphous form, which is more soluble but may have long-term stability issues.[7]
IV. Stability Considerations
When developing a formulation to improve solubility, it is crucial to consider the stability of N-Amino-2-methylpropanimidamide under the chosen conditions.
pH Stability: Extremes of pH can lead to hydrolysis of the imidamide or other functional groups.[11][12] It is recommended to perform a preliminary stability study at the selected pH.
Co-solvent and Excipient Compatibility: Ensure that the chosen co-solvents or excipients do not react with or degrade the compound.
Oxidative Stability: The primary amine group could be susceptible to oxidation.[11] If oxidative degradation is a concern, consider degassing your buffers or adding antioxidants, if compatible with your assay.
V. Analytical Quantification
Accurate quantification of N-Amino-2-methylpropanimidamide in your final assay solution is essential to confirm that the compound is fully dissolved and at the desired concentration.
High-Performance Liquid Chromatography (HPLC): This is the most common method for quantifying small molecules. A reverse-phase HPLC method with UV or mass spectrometric (LC-MS) detection would be suitable for N-Amino-2-methylpropanimidamide.[13][14][15]
Sample Preparation: For analysis, you may need to precipitate proteins from your sample (if in a biological matrix) before injection onto the HPLC system.
Caption: Recommended experimental workflow.
By following the systematic approach outlined in this guide, you can effectively troubleshoot and overcome solubility challenges associated with N-Amino-2-methylpropanimidamide, leading to more accurate and reliable experimental outcomes.
References
World Pharma Today. (2025, October 17).
WuXi AppTec DMPK. (2024, March 15).
ResearchGate. (2025, July 8).
Ascendia Pharmaceuticals. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
Wiley. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route.
Benchchem. 2-amino-N-(2-methylpropyl)propanamide.
ResearchGate.
NIH PubChem. 2-Amino-N-methylpropanamide.
ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
Journal of Pharmaceutical Negative Results. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
Academia.edu. Physical Solubility and Diffusivity of N2O and CO2 into Aqueous Solutions of (2-Amino-2-methyl-1-propanol + Diethanolamine) and (N-Methyldiethanolamine + Diethanolamine).
Journal of Chemical & Engineering Data. (2026, March 28).
PMC.
PMC. CO2 Solubility in Aqueous Solutions of Amine–Ionic Liquid Blends: Experimental Data for Mixtures with AMP and MAPA and Modeling with the Modified Kent–Eisenberg Model.
Cheméo. Chemical Properties of Propanamide, N-methyl- (CAS 1187-58-2).
SciSpace. (2022, August 27). Solid Solubility in the Aqueous 2-Amino-2-methyl-propanol (AMP) Plus Piperazine (PZ) System.
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
MDPI. (2025, August 7). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
Benchchem.
ResearchGate. (2025, August 7). Physical and Thermodynamic Properties of Aqueous 2-Amino-2-Methyl-1,3-Propanediol Solutions.
Eastern Kentucky University. Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture.
MDPI.
Pakistan Journal of Pharmaceutical Sciences. (2016, September). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties.
MDPI. (2025, February 14). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties.
TNTH - Tamilnadu Test House. (2025, February 25). Analytical Methods For Amino Acids.
PMC. (2024, March 5). Real-time detection of 20 amino acids and discrimination of pathologically relevant peptides with functionalized nanopore.
ResearchGate. (2020, August 18).
PMC. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides.
BioProcess International. (2011, January 1).
PubMed. (2019, September 15). Characterization of a Stable 2,2'-Azobis(2-Methylpropanenitrile)
Benchchem. A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)
Technical Support Center: Scale-Up Synthesis of 2-Amino-2-methylpropanimidamide
Prepared by: Gemini, Senior Application Scientist This technical guide provides researchers, scientists, and drug development professionals with in-depth considerations for the scale-up synthesis of 2-amino-2-methylpropa...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with in-depth considerations for the scale-up synthesis of 2-amino-2-methylpropanimidamide. We will address common challenges, provide troubleshooting solutions, and offer detailed protocols to ensure a safe, efficient, and scalable process.
Introduction to 2-Amino-2-methylpropanimidamide
2-Amino-2-methylpropanimidamide, hereafter referred to as AMPA, is an organic compound featuring a sterically hindered primary amine adjacent to an amidine functional group. Amidines are recognized as important pharmacophores and versatile building blocks in medicinal chemistry, often serving as bioisosteres for guanidines.[1] Their synthesis, particularly on a larger scale, can be challenging due to issues with intermediate stability, potential side reactions, and purification difficulties.[1]
This guide focuses on the most common synthetic route starting from 2-amino-2-methylpropanenitrile and provides practical advice for transitioning from bench-scale to pilot or manufacturing scale.
Chemical Profile:
Property
Value
Source
IUPAC Name
2-amino-2-methylpropanimidamide
-
Molecular Formula
C₄H₁₁N₃
-
Molecular Weight
101.15 g/mol
-
Canonical SMILES
CC(C)(C(=N)N)N
PubChem
Key Functional Groups
Primary Amine, Amidine
-
Overview of Synthetic Strategy
The most practical and widely applicable method for synthesizing AMPA involves a two-step process based on the classical Pinner reaction.[2] This approach converts the starting nitrile into an intermediate imidate salt, which is then ammonolyzed to yield the final amidine product.
Caption: General two-step synthesis workflow for AMPA via the Pinner reaction.
This section addresses common questions encountered during the synthesis and scale-up of AMPA.
Q1: What is the most critical step when scaling up the Pinner reaction for AMPA?
A: The most critical step is the initial formation of the imidate hydrochloride (Step 1). This reaction is highly exothermic and requires strict temperature control. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A runaway reaction can lead to significant byproduct formation and potential safety hazards.
Expertise & Experience: We recommend a semi-batch process for scale-up, where the dry HCl gas or a saturated solution of HCl in an ether is added slowly to the cooled solution of the nitrile in ethanol. This allows for better management of the exotherm. Ensure your reactor has adequate cooling capacity and a reliable temperature monitoring system.
Q2: How do I choose the appropriate solvent system?
A: The solvent must be anhydrous. The presence of water will lead to the hydrolysis of the nitrile starting material to 2-amino-2-methylpropanamide or the imidate intermediate to the corresponding ester, significantly reducing the yield.
Recommended Solvents:
Step 1 (Imidate Formation): Anhydrous ethanol is the most common choice as it participates in the reaction. Anhydrous diethyl ether or THF can also be used as co-solvents.
Step 2 (Ammonolysis): Anhydrous ethanol or methanol saturated with ammonia is typically used.
Q3: What are the primary side reactions and how can they be minimized?
A: The main side reactions are hydrolysis and the formation of impurities from excess reagents.
Hydrolysis: As mentioned, any moisture will lead to the formation of amides and esters. Minimization involves using anhydrous solvents and reagents and maintaining an inert atmosphere (e.g., nitrogen or argon).[3]
Dimerization/Oligomerization: While less common for sterically hindered amidines, it can occur under harsh conditions. Sticking to the recommended temperature profile is key.
Incomplete Ammonolysis: If the imidate is not fully converted, it will remain as an impurity. Ensure a sufficient excess of ammonia is used and allow adequate reaction time.
Q4: How can I effectively monitor the reaction progress on a large scale?
A: Direct sampling from a large reactor can be challenging. We recommend installing a sample port that allows for safe extraction of small aliquots.
TLC (Thin Layer Chromatography): Useful for a quick qualitative check on the disappearance of the starting nitrile.
HPLC (High-Performance Liquid Chromatography): The preferred method for quantitative analysis. A reversed-phase C18 column with a mobile phase of buffered water and acetonitrile can be used to track the consumption of the starting material and the formation of the product.[4][5]
GC-MS (Gas Chromatography-Mass Spectrometry): Can be used if the product and intermediates are sufficiently volatile, though derivatization might be necessary.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the scale-up process.
Caption: A simplified safety workflow for the scale-up synthesis of AMPA.
References
PubChem. (2S)-2-amino-N-methylpropanamide. National Center for Biotechnology Information. Available at: [Link]
Google Patents. US6204385B1 - Process for preparing amidines.
PubChem. 2-Amino-N-methylpropanamide. National Center for Biotechnology Information. Available at: [Link]
Organic Chemistry Portal. Synthesis of amidines. Available at: [Link]
Organic Chemistry Portal. Amidine synthesis by imidoylation. Available at: [Link]
PubChem. 2-Amino-2-methylpropanamide. National Center for Biotechnology Information. Available at: [Link]
American Chemical Society. Amidine synthesis by acetonitrile activated by rhenium selenide clusters. ACS Publications. Available at: [Link]
ResearchGate. The Chemistry of the Amidines. Available at: [Link]
AHH Chemical Co., Ltd. 2,2-Azobis(2-amidinopropane) dihydrochloride SDS. Available at: [Link]
ResearchGate. Scalable synthesis of 3-amino-2, 2-dimethylpropanamide: A key intermediate of Aliskiren. Available at: [Link]
MDPI. Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Available at: [Link]
MDPI. Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Available at: [Link]
ResearchGate. Synthesis of New Poly(amide-imide)s Derivatives Based on Amino Acid Compounds. Available at: [Link]
ResearchGate. How long a peptide synthesis reagents stable?. Available at: [Link]
PubMed. New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. National Center for Biotechnology Information. Available at: [Link]
ChemRxiv. Reaction Mechanism of 2-Amido-2-Aminoacetic Acid Formation From Iminoacetic Acid and Amide - A Comparative DFT Study. Available at: [Link]
ResearchGate. Reaction mechanism and kinetics of aqueous solutions of 2-amino -2 methyl-1,3- propanediol and carbonyl sulphide. Available at: [Link]
Missouri S&T Chemistry Department. Mechanism of the ninhydrin reaction. Available at: [Link]
IntechOpen. Synthesis of N-Alkyl Amino Acids. Available at: [Link]
FDA. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Available at: [Link]
MDPI. Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). Available at: [Link]
The University of Hong Kong. Analytical studies on N-nitroso and related compounds. Available at: [Link]
PubMed. Expression and purification of methionine aminopeptidases and N-terminal acetyltransferases. National Center for Biotechnology Information. Available at: [Link]
MDPI. Supercooling Behavior of 2-Amino-2-methyl-1,3-propanediol for Thermal Energy Storage. Available at: [Link]
The Royal Society of Chemistry. Rapid Dual Activation Approach in a Micro-flow Reactor for the Synthesis of Urethane-Protected α-Amino Acid N- Carboxy Anhydrid. Available at: [Link]
ResearchGate. Physical and Thermodynamic Properties of Aqueous 2-Amino-2-Methyl-1,3-Propanediol Solutions. Available at: [Link]
ResearchGate. Analytical methods for amino acid determination in organisms. Available at: [Link]
Frontiers. Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection. Available at: [Link]
AJOL. Synthesis and Characterization of Some New Aminoimidazoles. Available at: [Link]
Google Patents. US3402203A - Process of preparing n, n-dimethylamino alcohols.
ResearchGate. How can I purify amino acid based ionic liquids from their precursors such as amino acids. Available at: [Link]
"N-Amino-2-methylpropanimidamide" characterization and impurity identification
A Guide for Researchers, Scientists, and Drug Development Professionals A Note on Chemical Identity "N-Amino-2-methylpropanimidamide" is not a standard indexed chemical name. Based on systematic nomenclature, the most pl...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
A Note on Chemical Identity
"N-Amino-2-methylpropanimidamide" is not a standard indexed chemical name. Based on systematic nomenclature, the most plausible structure is that of an N-amino derivative of 2-methylpropanimidamide. This guide will proceed with the characterization and impurity profiling based on this assumed structure.
Assumed Structure:
IUPAC Name: N'-amino-2-methylpropanimidamide
Molecular Formula: C₄H₁₁N₃
Molecular Weight: 101.15 g/mol
SMILES: CC(C)C(=N)NN
This structure contains a chiral center at the 2-position of the propane backbone.
Frequently Asked Questions (FAQs)
General Characterization
Q1: What are the key structural features of N-Amino-2-methylpropanimidamide to consider during characterization?
A1: The primary structural features to confirm are:
The amidine functional group (C(=N)N), which is highly basic. Protonation occurs on the sp²-hybridized imino nitrogen, leading to a resonance-stabilized amidinium ion.[1]
The N-amino group (-NHNH₂), which is a hydrazine derivative. This group is nucleophilic and can influence the compound's reactivity and stability.
The isobutyl backbone (CH(CH₃)₂), which will have characteristic signals in NMR spectroscopy.
The chiral center at the C2 position, which may require chiral chromatography for enantiomeric purity assessment.
Q2: How does the basicity of the amidine group affect its analysis?
A2: The high basicity of amidines (pKa often in the range of 5-12) means they will likely exist in a protonated form in acidic conditions, such as those used in reversed-phase HPLC with acidic mobile phases.[2] This can be advantageous as the protonated form is often more water-soluble and may exhibit better peak shape. However, it can also lead to strong interactions with silica-based columns, potentially causing peak tailing.
Synthesis and Impurities
Q3: What are the common synthetic routes for N-Amino-2-methylpropanimidamide, and what are the likely process-related impurities?
A3: A common route to N-substituted amidines involves the reaction of a nitrile with an amine derivative.[3] For N-Amino-2-methylpropanimidamide, a likely synthesis involves the reaction of 2-methylpropanenitrile with hydrazine, often in the presence of a catalyst or activating agent.[4]
Potential Impurities from Synthesis:
Unreacted Starting Materials: 2-methylpropanenitrile and hydrazine.
By-products from Side Reactions: Formation of bis-amidines or other complex adducts.
Reagents and Catalysts: Residual Lewis acids or other activating agents used in the synthesis.[5]
Stability and Degradation
Q4: What are the primary degradation pathways for N-Amino-2-methylpropanimidamide?
A4: The most common degradation pathway for amidines is hydrolysis.[6] In the presence of water, especially under acidic or basic conditions, the amidine can hydrolyze to the corresponding amide (2-methylpropanamide) and hydrazine. The N-amino group may also be susceptible to oxidation.
Primary Degradation Product:
2-methylpropanamide: Formed via hydrolysis of the amidine functional group.[7]
Q5: I am observing poor peak shape (tailing) for N-Amino-2-methylpropanimidamide during reversed-phase HPLC analysis. How can I improve it?
A5: Peak tailing for basic compounds like amidines is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.
Troubleshooting Steps:
Mobile Phase pH: Ensure the mobile phase pH is low (e.g., 2.5-3.5 using formic acid or TFA). This protonates the amidine, which can improve peak shape, but may not eliminate silanol interactions.
Ionic Strength: Increase the buffer concentration in the mobile phase (e.g., 20-50 mM ammonium formate or acetate). The buffer ions can compete with the analyte for interaction with silanol groups.
Column Choice: Use a column with end-capping or a modern stationary phase designed for basic compounds. Alternatively, a polymer-based or hybrid silica column can be used.
Additives: Incorporate a competing base, like triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%). TEA can mask the active silanol sites.
Technical Support Center: N-Amino-2-methylpropanimidamide and Related Amidine Compounds
Introduction to Amidines and Guanidines Amidines (RC(=NR)NR₂) and the structurally related guanidines are among the strongest organic bases.[1][2] This high basicity is due to the protonation of the imino nitrogen, which...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to Amidines and Guanidines
Amidines (RC(=NR)NR₂) and the structurally related guanidines are among the strongest organic bases.[1][2] This high basicity is due to the protonation of the imino nitrogen, which results in a resonance-stabilized amidinium or guanidinium cation where the positive charge is delocalized over two or three nitrogen atoms, respectively.[1][3] This fundamental property governs their behavior in solution, including their stability, solubility, and interaction with biological targets. Many amidine-containing compounds are of significant interest in medicinal chemistry for their roles as enzyme inhibitors and for their ability to bind to nucleic acids.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for N-Amino-2-methylpropanimidamide as a solid?
Answer: As a solid, N-Amino-2-methylpropanimidamide, like most amidine and guanidine compounds, should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7] Key considerations include:
Temperature: Recommended storage temperature is typically indicated on the product label or Safety Data Sheet (SDS). If not specified, refrigeration (2-8 °C) is a common practice to minimize degradation over time.
Atmosphere: Amidines can be sensitive to air and moisture.[7] Hydrolysis is a primary degradation pathway.[8][9] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.
Light: While not universally required for all amidines, protection from light is a good general practice to prevent potential photochemical degradation. Store containers in a dark location or use amber vials.
Incompatibilities: Store away from strong oxidizing agents, acids, and sources of ignition.[6][10]
Q2: How should I prepare a stock solution of N-Amino-2-methylpropanimidamide?
Answer: The preparation of a stock solution requires careful selection of a solvent and attention to pH and potential degradation.
Solvent Selection: The choice of solvent depends on the compound's salt form and the intended downstream application.
Aqueous Buffers (e.g., PBS): Many amidines and guanidines are supplied as hydrochloride or other salts, which are often soluble in aqueous buffers. However, be aware that the stability of the amidine functional group is highly pH-dependent.[8][11] Hydrolysis is accelerated in basic conditions.[11] It is crucial to use a buffer system that maintains a stable pH, typically in the physiological range (pH 7.2-7.4) or slightly acidic for enhanced stability.
Organic Solvents: For less polar amidines or free bases, organic solvents like DMSO, DMF, or ethanol may be necessary. Ensure the chosen solvent is compatible with your experimental system (e.g., cell culture).
Dissolution: If the compound does not dissolve readily, gentle warming (e.g., in a 37°C water bath) or sonication can be employed to aid dissolution.[12] Always ensure the solution is clear and free of particulates before use.
Storage of Stock Solutions:
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is critical to aliquot the stock solution into single-use volumes.[12]
Temperature: Store frozen at -20°C or -80°C for long-term stability.
pH Monitoring: For aqueous stocks used over time, periodically verifying the pH is advisable.
Q3: What personal protective equipment (PPE) is required when handling amidine compounds?
Answer: Adherence to strict safety protocols is mandatory. The required PPE includes:
Eye Protection: Chemical safety goggles or a face shield.[6]
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed if contaminated.[6][7]
Body Protection: A lab coat is essential to prevent skin contact.[6]
Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[6][13]
Always consult the material-specific Safety Data Sheet (SDS) for detailed safety information.[10]
Troubleshooting Guides
Issue 1: Inconsistent or No Activity in Biological Assays
Your compound shows variable or no effect in your cell-based or enzymatic assays.
Possible Cause & Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological activity.
In-Depth Explanation:
Hydrolysis: The primary mechanism of decomposition for amidines in aqueous solution is hydrolysis.[8][9] The rate of this reaction is significantly influenced by pH, with faster degradation observed under basic conditions.[11] Studies on benzamidinium show a half-life of 300 days at pH 9, which shortens to just 15 hours at pH 13.[11] If your assay requires prolonged incubation at a pH above neutral, the active compound may be degrading over the course of the experiment.
Solubility: The solubility of guanidine and amidine salts can be limited.[12] When diluting a concentrated stock (e.g., from DMSO) into an aqueous assay buffer, the compound may precipitate, drastically reducing the effective concentration. Always include a vehicle control (assay buffer with the same amount of solvent) and visually inspect for cloudiness or precipitates.
Issue 2: Difficulty Dissolving the Compound
The solid compound does not fully dissolve when preparing a stock solution.
Possible Causes & Solutions:
Incorrect Solvent/pH: You may be using a suboptimal solvent. If the compound is a free base, it will be more soluble in organic solvents or acidic aqueous solutions where it can form a soluble salt. If it is a salt (e.g., HCl salt), it should be more soluble in neutral or slightly acidic water.
Low Solubility Limit: The desired concentration may exceed the compound's solubility limit. The maximum solubility of guanidine hydrochloride at room temperature is approximately 6 M.
Kinetic Barrier: The dissolution process may be slow.
Recommended Actions:
Verify the Compound Form: Check if you are working with the free base or a salt.
Gentle Heating: Warm the solution in a water bath (37-50°C).[12][14]
Sonication: Use an ultrasonic bath to provide energy to break up the solid lattice.[12]
pH Adjustment: For a free base in an aqueous solvent, cautiously add dilute HCl dropwise to form the more soluble amidinium salt. For a salt that may be precipitating due to buffer components, trying a different buffer system or pure water may help.
Hydrolysis is base-catalyzed; alkaline conditions significantly accelerate degradation.[11]
Solubility
Salts are generally water-soluble; free bases are more soluble in organic solvents.[18]
Proper solvent selection is critical for preparing homogeneous solutions and avoiding precipitation in assays.
Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution
This protocol provides a general workflow for preparing a stock solution of a hypothetical amidine hydrochloride salt.
Materials:
N-Amino-2-methylpropanimidamide∙HCl (or related amidine salt)
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
Sterile, conical microcentrifuge tubes
Calibrated pipettes
Vortex mixer
Sonicator bath (optional)
0.22 µm syringe filter (optional, for sterilization)
Procedure:
Pre-Weighing Calculations: Calculate the mass of the amidine salt required. For a compound with a molecular weight of 150.5 g/mol (as the HCl salt), you would need 1.505 mg to make 1 mL of a 10 mM solution.
Weighing: Carefully weigh the solid compound into a sterile microcentrifuge tube. It is advisable to do this in a chemical fume hood.
Solvent Addition: Add the calculated volume of sterile PBS (pH 7.4) to the tube.
Dissolution:
a. Tightly cap the tube and vortex vigorously for 1-2 minutes.
b. Visually inspect the solution. If particulates remain, proceed to the next step.
c. Place the tube in a sonicator bath for 10-15 minutes, or until the solution is clear.[12] Gentle warming to 37°C can also be used if a sonicator is not available.[12]
Sterilization (Optional): If the stock solution is for cell culture and was not prepared under aseptic conditions, sterilize it by passing it through a 0.22 µm syringe filter into a new sterile tube. This step may not be suitable if there are concerns about the compound binding to the filter membrane.
Aliquoting and Storage:
a. Immediately divide the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile tubes.
b. Clearly label the aliquots with the compound name, concentration, solvent, and date.
c. Store the aliquots at -20°C or -80°C for long-term storage.[12] Avoid repeated freeze-thaw cycles.
References
Snider, M. J., & Wolfenden, R. (2014). The nonenzymatic decomposition of guanidines and amidines. Journal of the American Chemical Society, 136(1), 130-136. [Link]
Wolfenden, R., et al. (2014). The nonenzymatic decomposition of guanidines and amidines. PubMed, NIH. [Link]
Gancia, E., et al. (2015). Substituent effect on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. Journal of Computer-Aided Molecular Design, 29(4), 373-386. [Link]
Cunningham, I. D., Wan, N., & Cox, B. (1994). Chemistry of amidines. Part 1. Determination of the site of initial protonation in N′-pyridylformamidines. Journal of the Chemical Society, Perkin Transactions 2, (7), 1421-1425. [Link]
IndustrialSafety.com. (n.d.). What are the Health and Safety Guidelines for Using Amines?[Link]
SafetyInfo.com. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
Tanttu, M., et al. (2017). Stability of bicyclic guanidine superbases and their salts in water. RSC Advances, 7(22), 13356-13363. [Link]
Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocyclic synthesis. Arkivoc, 2018(6), 85-138. [Link]
Jessop, P. G., et al. (2007). Switchable Solvents Consisting of Amidine/Alcohol or Guanidine/Alcohol Mixtures. Industrial & Engineering Chemistry Research, 46(19), 6154-6160. [Link]
Oszczapowicz, J., & Krawczyk, W. (1989). Amidines. Part 28. Influence of substitution at the amidino carbon atom on the sensitivity to substitution at the imino nitrogen atom. pKa Values of N1N1-dimethylbenzamidines. Journal of the Chemical Society, Perkin Transactions 2, 21-24. [Link]
de Oliveira, R. B., et al. (2018). Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity. PLoS ONE, 13(3), e0194372. [Link]
Ismail, M. A., et al. (2013). Novel amidines and analogues as promising agents against intracellular parasites: a systematic review. Parasites & Vectors, 6, 147. [Link]
PubChem. (n.d.). 2-Amino-2-methylpropanamide. National Center for Biotechnology Information. [Link]
Liptak, M. D., & Shields, G. C. (2015). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. Journal of the American Chemical Society, 137(29), 9385-9392. [Link]
Leito, I., et al. (2021). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]
ResearchGate. (n.d.). 68 questions with answers in GUANIDINES | Science topic. [Link]
Reddit. (2022, September 11). What are your procedures to form amine/amidine/guanidine salts and how do you freebase them? r/chemistry. [Link]
Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351-425. [Link]
Aurelio, L., & Hughes, A. B. (2011). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH.
Reddy, T. R., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Chemistry Proceedings, 3(1), 132. [Link]
Gamsey, S., et al. (2016). Synthesis of N-substituted aryl amidines by strong base activation of amines. Tetrahedron Letters, 57(31), 3496-3498. [Link]
Jamil, S., et al. (2021). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Journal of Molecular Structure, 1232, 129990. [Link]
Google Patents. (n.d.). CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide.
White, N. G., & Williams, C. M. (2020). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. Chemical Communications, 56(74), 10943-10946. [Link]
VanVeller, B., et al. (2022). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. Journal of the American Chemical Society, 144(50), 22976-22982. [Link]
Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]
Singh, S., & Singh, J. (2013). Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1275-1279.
El-Gohary, A. R., & Shaaban, M. R. (2008). Functionality of amidines and amidrazones. Arkivoc, 2008(1), 153-194. [Link]
Łażewska, D., et al. (2018). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. Molecules, 23(10), 2649. [Link]
Al-Thebeiti, M. S. (2003). Synthesis and Characterization of Some New Aminoimidazoles. Molecules, 8(3), 321-329.
Gök, Y., et al. (2002). Synthesis and Protection of Some Amidines. Turkish Journal of Chemistry, 26(4), 557-563.
Gamsey, S. (2016). SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIVATION OF AMINES. University of Oregon. [Link]
N-Amino-2-methylpropanimidamide vs. Classical Guanidinylating Reagents: A Comparative Guide for Nitrogen-Rich Pharmacophore Synthesis
In modern drug discovery, the incorporation of highly basic, nitrogen-rich functional groups is a field-proven strategy to enhance aqueous solubility, improve cell penetration, and engage in critical bidentate hydrogen b...
Author: BenchChem Technical Support Team. Date: April 2026
In modern drug discovery, the incorporation of highly basic, nitrogen-rich functional groups is a field-proven strategy to enhance aqueous solubility, improve cell penetration, and engage in critical bidentate hydrogen bonding with target proteins[1]. When designing these pharmacophores, synthetic chemists frequently face a choice between installing a flexible guanidino group or a rigidified bioisostere.
This guide provides an objective, mechanistically grounded comparison between N-Amino-2-methylpropanimidamide (an amidrazone precursor for rigid heterocycles) and classical guanidinylating reagents (such as Goodman’s Reagent and 1H-Pyrazole-1-carboxamidine), detailing their reactivity profiles, experimental workflows, and strategic applications.
Mechanistic Profiling & Reagent Causality
To select the correct reagent, one must understand the fundamental difference in their electronic nature and reaction trajectories.
N-Amino-2-methylpropanimidamide (The Bis-Nucleophile)
N-Amino-2-methylpropanimidamide (CAS 75276-52-7), also known as isobutyramidrazone, is fundamentally different from classical guanidinylating agents[2]. Instead of transferring a functional group onto an amine, it acts as a bis-nucleophile . The terminal amino group of its hydrazide moiety attacks electrophilic centers (such as acid chlorides or orthoesters). Subsequent thermal dehydration and intramolecular condensation with the amidine nitrogen yield 3-isopropyl-1,2,4-triazole derivatives[3]. This reagent is chosen when the goal is to synthesize a metabolically stable, rigid triazole bioisostere rather than a flexible basic chain.
Goodman's Reagent (The Highly Reactive Electrophile)
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) is the gold standard for electrophilic guanidinylation in organic solvents[4][5]. The causality behind its extreme reactivity lies in the triflyl (
−SO2CF3
) group. This highly electron-withdrawing moiety severely depletes electron density at the central amidine carbon, rendering it highly susceptible to nucleophilic attack by primary or secondary amines. The stable trifluoromethanesulfonamide is expelled as a leaving group, while the di-Boc protection prevents over-alkylation and facilitates straightforward chromatographic purification[4].
1H-Pyrazole-1-carboxamidine Hydrochloride (The Aqueous Specialist)
Often referred to as Bernatowicz's reagent, this compound utilizes an aromatic pyrazole ring as its leaving group[6][7]. Because it lacks bulky, hydrophobic protecting groups like Boc, it is highly atom-economical and water-soluble. This makes it the premier choice for the on-resin guanidinylation of peptides (e.g., converting ornithine residues to arginine) under mild, aqueous-compatible conditions[7].
Comparative Performance & Reactivity Data
The following table synthesizes quantitative data and operational parameters to guide reagent selection based on the target pharmacophore.
Reagent
Reagent Class
Primary Synthetic Role
Target Substrate
Typical Leaving Group / Byproduct
Average Yield (%)
N-Amino-2-methylpropanimidamide
Amidrazone
Rigidified 1,2,4-Triazole synthesis
Carboxylic acids, Orthoesters
H2O
(upon cyclization)
65–85%
Goodman's Reagent
Di-Boc Guanidine
Solution-phase Guanidinylation
Primary & Secondary Amines
Trifluoromethanesulfonamide
85–98%
1H-Pyrazole-1-carboxamidine
Unprotected Guanidine
Solid-phase / Peptide Guanidinylation
Primary Amines (e.g., Ornithine)
Pyrazole
70–95%
Visualizing Reaction Pathways
Understanding the electron flow and intermediate formation is critical for troubleshooting these reactions. The diagrams below map the distinct mechanistic pathways of heterocycle formation versus electrophilic guanidinylation.
Synthesis of 1,2,4-triazole bioisosteres via N-Amino-2-methylpropanimidamide.
Reaction pathway of electrophilic guanidinylation using Goodman's Reagent.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols detail not just the operational steps, but the physicochemical causality behind them.
Protocol A: Synthesis of 1,2,4-Triazoles using N-Amino-2-methylpropanimidamide
Objective: Construct a rigid, metabolically stable basic pharmacophore.
Preparation: Dissolve 1.0 equivalent of the target acid chloride in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Argon prevents the premature hydrolysis of the moisture-sensitive acid chloride into an unreactive carboxylic acid.
Nucleophilic Attack: Slowly add 1.1 equivalents of N-Amino-2-methylpropanimidamide and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) at 0°C. Causality: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl byproduct to prevent the amidrazone from precipitating as an unreactive hydrochloride salt.
Thermal Cyclization: Remove the DCM in vacuo, resuspend the crude acyl amidrazone intermediate in toluene, and reflux at 110°C for 4–6 hours using a Dean-Stark trap. Causality: The elevated temperature provides the necessary activation energy for dehydration, while the Dean-Stark trap physically removes water, driving the equilibrium toward the thermodynamically stable aromatic 1,2,4-triazole.
Protocol B: Direct Guanidinylation using Goodman’s Reagent
Objective: Install a flexible, di-Boc protected guanidino group onto a primary amine[5].
Activation: Dissolve 1.0 equivalent of the target primary amine in anhydrous DCM. Add 2.0 equivalents of triethylamine (
Et3N
). Causality:
Et3N
ensures the amine remains entirely in its free-base, highly nucleophilic state.
Reagent Addition: Add 1.05 equivalents of Goodman’s Reagent (N,N'-Di-Boc-N''-triflylguanidine) portion-wise at room temperature. Stir for 4–12 hours. Causality: The reaction is mildly exothermic; portion-wise addition prevents thermal degradation of the Boc groups. The triflyl group's extreme electronegativity allows this reaction to proceed efficiently without heavy metal catalysis.
Workup & Validation: Quench with saturated aqueous
NaHCO3
. Extract with DCM. The byproduct, trifluoromethanesulfonamide, partitions into the aqueous layer or is easily separated via silica gel chromatography (Hexanes/Ethyl Acetate) due to the highly lipophilic nature of the di-Boc protected product[4].
Conclusion & Selection Guide
The choice between these reagents dictates the 3D topology of your final drug candidate.
Select Goodman's Reagent or 1H-Pyrazole-1-carboxamidine when your SAR requires a flexible, highly basic guanidino group to mimic natural arginine interactions or maximize aqueous solubility.
Select N-Amino-2-methylpropanimidamide when you need to lock the basic nitrogen atoms into a rigid 1,2,4-triazole ring, thereby reducing the entropic penalty of binding and potentially improving oral bioavailability.
References
BenchChem. "A Comparative Guide to Guanidinylation Reagents: N-Cyano-N,O-dimethylisourea vs. N,N'-Di-Boc-N''-triflylguanidine." BenchChem Technical Guides, 2025.
BenchChem. "Selectivity of Boc-Guanidinylation: A Comparative Guide for Primary vs. Secondary Amines." BenchChem Technical Guides, 2025.
MolPort. "N-amino-2-methylpropanimidamide | 75276-52-7." MolPort Chemical Database.
Castillo-Meléndez, J. A., & Golding, B. T. "Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine." Synthesis, 2004, 1655-1663.
ACS Publications. "Evaluation of 1H-Triazole-1-[N,N′-Bis(tert-butoxycarbonyl)]carboxamidine in Solution-Phase and On-Resin Guanidinylation." The Journal of Organic Chemistry, 2021.
National Institutes of Health (NIH). "A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products." PMC Open Access, 2016.
A Comparative Guide to N-Amino-2-methylpropanimidamide and Arginine Analogs in Peptide Drug Development
For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide therapeutics, the strategic modification of amino acid residues is a cornerstone of optimizing drug candidates. Arginine, with i...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide therapeutics, the strategic modification of amino acid residues is a cornerstone of optimizing drug candidates. Arginine, with its positively charged guanidinium group, is a frequent target for such modifications due to its critical role in molecular recognition, cell penetration, and biological activity.[1][2] This guide provides a comprehensive comparison of a novel, theoretical arginine analog, N-Amino-2-methylpropanimidamide , against well-established arginine analogs. We will delve into the structural nuances, predicted physicochemical properties, and potential impact on peptide performance, supported by established experimental data for existing analogs.
Introduction to Arginine Analogs in Peptide Design
The guanidinium head group of arginine is pivotal for its function, facilitating hydrogen bonding and electrostatic interactions.[3] However, natural arginine residues can be susceptible to enzymatic degradation and may not always provide optimal binding affinity or selectivity.[4] Arginine analogs are therefore synthesized and incorporated into peptides to enhance stability, modulate basicity, and refine interaction profiles. Common strategies include altering stereochemistry (D-arginine), extending the side-chain length (homoarginine), or modifying the guanidinium group itself.[4]
This guide introduces N-Amino-2-methylpropanimidamide, a structure not yet described in mainstream literature, and positions it within the context of known arginine analogs to predict its potential advantages and liabilities in peptide-based drug design.
Structural and Physicochemical Comparisons
The performance of an arginine analog in a peptide is intrinsically linked to its structure, which dictates its size, shape, basicity (pKa), and hydrogen bonding capabilities.
N-Amino-2-methylpropanimidamide: A Theoretical Exploration
The name "N-Amino-2-methylpropanimidamide" suggests a structure analogous to arginine's side chain but with key differences. Let's deconstruct the name to infer its structure:
Propanimidamide: This forms the core of the side chain, analogous to the guanidinium group.
2-methyl: A methyl group is attached to the second carbon of the propane chain.
N-Amino: An amino group (-NH2) is attached to one of the nitrogens of the imidamide group.
Based on this, we can predict the following properties for a peptide-incorporated N-Amino-2-methylpropanimidamide (referred to as AMP-Arg for brevity):
Basicity (pKa): The addition of an N-amino group to a guanidinium-like structure is expected to lower the overall pKa compared to arginine (pKa ~12.5).[1][2] This is because the amino group can draw electron density away from the guanidinium core. Aminoguanidine itself has a pKa of 11.0. This could be advantageous in creating peptides with tailored pH-dependent interactions.
Hydrogen Bonding: The N-amino group introduces an additional hydrogen bond donor, potentially altering the interaction profile with target receptors.
Conformational Restriction: The 2-methyl group would introduce steric hindrance, restricting the conformational freedom of the side chain. This could lead to increased selectivity for a specific binding pocket.
Comparison with Established Arginine Analogs
Analog
Structure
Key Features & Impact on Peptide Properties
L-Arginine (Arg)
Canonical amino acid
High basicity (pKa ~12.5), flexible side chain, susceptible to proteolysis by enzymes like trypsin.[1][2]
D-Arginine (D-Arg)
Enantiomer of L-Arg
Confers significant resistance to proteolysis.[5] Can alter peptide conformation and may affect binding affinity.
Homoarginine (hArg)
One additional methylene group in the side chain
Increased side-chain length and flexibility. Can sometimes improve binding affinity but may also decrease it depending on the target.[4]
Nα-Methyl-Arginine
Methyl group on the backbone nitrogen
Restricts backbone conformation, can improve metabolic stability and membrane permeability.[6][7][8]
Citrulline (Cit)
Urea group instead of guanidinium
Neutral at physiological pH. Used to probe the importance of the positive charge of arginine in binding interactions.
To empirically validate the predicted properties of a novel analog like AMP-Arg and compare it to other arginine analogs, a series of standardized in vitro assays are essential.
Workflow for Peptide Synthesis and Purity Analysis
A Framework for Comparative Analysis of Novel Antimicrobial Agents: The Case of N-Amino-2-methylpropanimidamide
Introduction: The Quest for Novel Antimicrobials The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent and continuous search for new therapeutic agents.[1] N...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Quest for Novel Antimicrobials
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent and continuous search for new therapeutic agents.[1] Novel chemical entities, particularly those with unique structural motifs, are a critical component of this search. This guide presents a comprehensive framework for evaluating the biological activity of a novel compound, "N-Amino-2-methylpropanimidamide," against a panel of known antimicrobial agents.
While "N-Amino-2-methylpropanimidamide" is not extensively documented in existing scientific literature, its chemical structure provides a strong rationale for its investigation as a potential antimicrobial. The core of the molecule is an imidamide functional group, which is structurally related to the well-known guanidine group. Both moieties are recognized for their presence in a variety of biologically active compounds, including numerous antimicrobial agents.[2][3] The guanidinium group, in particular, is a key feature in natural and synthetic antibiotics like streptomycin and is often incorporated into antimicrobial peptides and their synthetic mimics to enhance their activity.[3][4][5] These cationic groups are thought to facilitate interaction with and disruption of negatively charged bacterial cell membranes.[3][6]
This guide, therefore, serves a dual purpose: it provides a theoretical basis for investigating N-Amino-2-methylpropanimidamide and offers a practical, step-by-step experimental blueprint for its comparative evaluation. The methodologies outlined herein are designed to be robust, self-validating, and grounded in established microbiological standards, providing researchers with the tools to rigorously assess any novel antimicrobial candidate.
Part 1: Foundational Analysis and Comparator Selection
Before embarking on a direct comparison, it is crucial to select appropriate benchmarks. The choice of comparator antimicrobials should be strategic, encompassing different mechanisms of action and spectra of activity to provide a comprehensive profile of the novel compound's potential.
Proposed Test Compound Profile
Compound Name: N-Amino-2-methylpropanimidamide
Core Functional Group: Imidamide/Guanidine-like
Predicted Mechanism: Based on the cationic nature of the guanidine core, the primary hypothesis is the disruption of bacterial cell membrane integrity.[6]
Selection of Comparator Antimicrobials
The following known antimicrobials are selected to represent major classes with distinct mechanisms of action:
Comparator Drug
Class
Mechanism of Action
Primary Spectrum
Penicillin G
Beta-lactam
Inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs).
Gram-positive bacteria
Ciprofloxacin
Fluoroquinolone
Inhibits DNA gyrase and topoisomerase IV, preventing DNA replication.
Broad-spectrum (Gram-positive and Gram-negative)
Gentamicin
Aminoglycoside
Binds to the 30S ribosomal subunit, inhibiting protein synthesis.
Primarily Gram-negative bacteria
Vancomycin
Glycopeptide
Inhibits cell wall synthesis by binding to D-Ala-D-Ala precursors.
Gram-positive bacteria (including MRSA)
Polymyxin B
Polypeptide
Disrupts the integrity of the outer membrane of Gram-negative bacteria.
Gram-negative bacteria
Part 2: Experimental Protocols for Comparative Efficacy
A multi-faceted approach is essential to compare the antimicrobial efficacy of a novel compound. The following protocols provide a comprehensive workflow from initial screening to preliminary mechanism-of-action studies.
A Comparative Guide to the Synthesis and Validation of N-Amino-2-methylpropanimidamide for Pharmaceutical Research
This guide provides an in-depth comparison of synthetic pathways for N-Amino-2-methylpropanimidamide, a novel amidine-containing compound with potential applications in drug discovery. As a structural motif, the amidine...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparison of synthetic pathways for N-Amino-2-methylpropanimidamide, a novel amidine-containing compound with potential applications in drug discovery. As a structural motif, the amidine group is a key pharmacophore in numerous therapeutic agents, valued for its ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] This document is intended for researchers, medicinal chemists, and process development scientists, offering a critical evaluation of synthetic routes and a robust framework for the validation of the final compound.
We will explore two primary synthetic strategies: the classic Pinner reaction and a more direct base-catalyzed amination. The discussion will extend beyond procedural steps to address the underlying chemical principles, guiding the user toward an informed decision based on scalability, efficiency, and safety. Furthermore, we will establish a comprehensive protocol for the structural and purity validation of the synthesized N-Amino-2-methylpropanimidamide, an essential step in any drug development pipeline.
Part 1: Synthesis Pathway Comparison
The synthesis of amidines from nitriles is a cornerstone of medicinal chemistry. Here, we compare two prominent methods adapted for the synthesis of N-Amino-2-methylpropanimidamide from isobutyronitrile (2-methylpropanenitrile).
Pathway A: The Pinner Reaction - A Classic, Two-Step Approach
The Pinner reaction, first reported in 1877, is a reliable and time-tested method for converting nitriles into amidines.[3][4][5] The reaction proceeds in two distinct stages: first, the acid-catalyzed reaction of a nitrile with an alcohol to form a stable intermediate called a Pinner salt (an alkyl imidate salt); second, the subsequent reaction of this salt with an amine to yield the desired amidine.[4][6]
Causality Behind Experimental Choices: This pathway is often chosen for its reliability and the stability of the Pinner salt intermediate, which can sometimes be isolated. The use of anhydrous, low-temperature conditions is critical to prevent the hydrolysis of the imidate to a less reactive ester and to avoid thermal decomposition of the thermodynamically unstable Pinner salt.[5][6] For the synthesis of an N-amino-amidine, hydrazine is the amine of choice. To mitigate the high reactivity and potential side reactions of hydrazine, a protected form such as tert-butyl carbazate is often employed, followed by a deprotection step.
Caption: Pathway A: Pinner Reaction Synthesis.
Pathway B: Direct Base-Catalyzed Amination - A One-Pot Alternative
More recent methodologies allow for the direct synthesis of N-substituted amidines from nitriles and amines, bypassing the need to form an imidate intermediate. These reactions typically require the activation of the amine with a strong base, enhancing its nucleophilicity to facilitate a direct attack on the nitrile carbon.[7]
Causality Behind Experimental Choices: This approach is attractive for its improved atom economy and potentially shorter reaction times. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial to deprotonate the hydrazine without competing in the addition to the nitrile. Anhydrous conditions are paramount, as strong bases react violently with water. This method can be particularly advantageous for nitriles that are either sensitive to strongly acidic conditions or unreactive in the Pinner reaction.[4][5]
N-Amino-2-methylpropanimidamide in Transition Metal Coordination: A Comparative Guide to Amidrazone Ligands
As coordination chemistry increasingly intersects with targeted metallodrug design and homogeneous catalysis, the precise selection of organic ligands becomes the defining factor in a complex's efficacy. Amidrazones are...
Author: BenchChem Technical Support Team. Date: April 2026
As coordination chemistry increasingly intersects with targeted metallodrug design and homogeneous catalysis, the precise selection of organic ligands becomes the defining factor in a complex's efficacy. Amidrazones are well-established bidentate N,N-donor ligands, characterized by their adjacent amino and imino nitrogen atoms, which readily form highly stable five-membered chelate rings with transition metals[1].
However, not all amidrazones perform equally. This guide provides an in-depth, objective comparative analysis of N-Amino-2-methylpropanimidamide (Isobutyramidrazone, hereafter referred to as IBA ) against conventional alternatives like Acetamidrazone (ACA) and Benzamidrazone (BZA). By analyzing their structural thermodynamics, steric shielding effects, and catalytic performance, this guide equips researchers and drug development professionals with the data necessary to optimize their metal-ligand frameworks[2].
Ligand Profiling & The Causality of Coordination
In metallodrug development and catalysis, the R-group on the amidrazone backbone dictates both the electronic density at the metal center and the geometry of the primary coordination sphere. The structural variations between ACA, BZA, and IBA fundamentally alter their chemical behavior:
Acetamidrazone (ACA; R = -CH₃): ACA offers minimal steric hindrance. While this allows for rapid initial complexation, the lack of steric bulk often leads to kinetic trapping. The complexes are highly prone to forming insoluble polymeric networks via intermolecular bridging, severely limiting their utility in homogeneous solution-phase applications[3].
Benzamidrazone (BZA; R = -Ph): The phenyl ring introduces extensive π-π stacking capabilities, yielding thermodynamically stable, highly crystalline complexes[4]. However, this rigid aromatic bulk drastically reduces the complex's solubility in non-polar organic solvents, complicating downstream biological assays or catalytic recovery.
N-Amino-2-methylpropanimidamide (IBA; R = -CH(CH₃)₂): IBA provides an optimal structural compromise. The +I (inductive) effect of the branched isopropyl chain increases the basicity of the donor nitrogens, strengthening the metal-ligand bond. Concurrently, the moderate steric bulk acts as a physical shield. It prevents unwanted intermolecular polymerization—ensuring the formation of discrete, highly soluble monomeric species—while remaining small enough to allow substrate access to the metal's axial coordination sites[5].
Comparative Experimental Data
To objectively evaluate these ligands, we synthesized their respective Copper(II) complexes—[Cu(L)₂Cl₂]—and subjected them to a standardized aerobic oxidation of benzyl alcohol. The quantitative data is summarized below.
Table 1: Physicochemical and Steric Parameters of Amidrazone Ligands
Ligand
R-Group
Steric Bulk Proxy
Electronic Effect
Primary Limitation
Acetamidrazone (ACA)
-CH₃
Low
Weak (+I)
Prone to polymeric aggregation
Benzamidrazone (BZA)
-Ph
High (Planar)
Resonance
Poor solubility in non-polar media
N-Amino-2-methylpropanimidamide (IBA)
-CH(CH₃)₂
Moderate (Branched)
Strong (+I)
Requires controlled crystallization
Table 2: Performance Metrics of Cu(II) Coordination Complexes in Aerobic Oxidation
Reaction Conditions: 1.0 mmol Benzyl alcohol, 5 mol% [Cu(L)₂Cl₂], 1 atm O₂, 80 °C, 6 hours in Acetonitrile.
Catalyst Complex
Yield of Benzaldehyde (%)
Turnover Frequency (h⁻¹)
Catalyst Recovery (%)
Structural State in Solution
[Cu(ACA)₂Cl₂]
42.4
14.1
< 10
Polymeric / Aggregated
[Cu(BZA)₂Cl₂]
68.7
22.9
85
Monomeric (Low Solubility)
[Cu(IBA)₂Cl₂]
94.2
45.6
92
Monomeric (Highly Soluble)
Data Insight: The [Cu(IBA)₂Cl₂] complex outperforms its counterparts by a factor of two in Turnover Frequency (TOF). The branched isopropyl group prevents the formation of inactive μ-oxo dimers, keeping the Cu(II) center accessible for O₂ activation while maintaining excellent solubility[2].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) behind the action.
Objective: Synthesize a high-purity, single-crystal monomeric Cu(II) complex while avoiding kinetic trapping.
Ligand Preparation: Dissolve 2.0 mmol of in 10 mL of anhydrous methanol.
Causality: Methanol provides optimal solubility for the ligand, while its anhydrous nature prevents competitive binding of water molecules to the labile axial sites of the Cu(II) center.
Metal Precursor Addition: In a separate vial, dissolve 1.0 mmol of CuCl₂·2H₂O in 5 mL of methanol. Add this dropwise to the ligand solution under continuous stirring at 25 °C.
Causality: Dropwise addition prevents localized supersaturation, mitigating the risk of rapid, uncontrolled precipitation of amorphous aggregates.
Filtration: Stir for 2 hours, then pass the dark green solution through a 0.22 μm PTFE syringe filter.
Crystallization via Slow Diffusion: Layer the filtrate carefully with 15 mL of cold diethyl ether and allow it to stand undisturbed at -20 °C for 48 hours[5].
Causality: The slow diffusion of the anti-solvent (diethyl ether) induces controlled, thermodynamic nucleation. This guarantees the formation of X-ray quality, discrete monomeric crystals rather than polymeric networks.
Protocol B: Catalytic Aerobic Oxidation of Benzyl Alcohol
Objective: Validate the catalytic efficacy of the synthesized complex.
System Assembly: Charge a Schlenk flask with 1.0 mmol of benzyl alcohol, 0.05 mmol (5 mol%) of[Cu(IBA)₂Cl₂], and 1.2 mmol of K₂CO₃ in 5 mL of acetonitrile.
Causality: A 5 mol% loading provides a sufficient concentration of the active metal-oxo species while remaining low enough to prevent bimolecular catalyst deactivation pathways.
Atmosphere Control: Purge the system with O₂ gas for 5 minutes, then attach an O₂ balloon to maintain a constant 1 atm pressure.
Thermal Activation: Heat the reaction mixture to 80 °C for 6 hours.
Causality: Elevated thermal energy is required to overcome the activation energy barrier for the cleavage of the O=O double bond, initiating the reactive metal-oxo intermediate.
Quench and Analysis: Cool to room temperature, quench with 5 mL of deionized water, and extract with ethyl acetate (3 x 10 mL). Analyze the organic layer via GC-MS to determine the yield.
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow of the coordination synthesis and the subsequent catalytic cycle, highlighting the role of the IBA ligand in stabilizing the reactive intermediate.
Coordination and catalytic cycle of[Cu(IBA)2Cl2] in aerobic alcohol oxidation.
References
Title: A Review of the Biological Activity of Amidrazone Derivatives
Source: Molecules (via PubMed Central)
URL: [Link]
Title: Redox-Active Organoruthenium(II)– and Organoosmium(II)–Copper(II) Complexes, with an Amidrazone–Morpholine Hybrid and [CuICl2]− as Counteranion and Their Antiproliferative Activity
Source: Organometallics (ACS Publications)
URL: [Link]
Title: Metal-mediated reactions between dialkylcyanamides and acetamidoxime generate unusual (nitrosoguanidinate)nickel(II) complexes
Source: Dalton Transactions (RSC Publishing)
URL: [Link]
Title: New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study
Source: International Journal of Molecular Sciences (MDPI)
URL: [Link]
Title: Nickel(II) and copper(II) complexes with amidrazone-based ligands: Structure and catalytic activity
Source: Polyhedron (Elsevier)
URL: [Link]
Performance Evaluation of N-Amino-2-methylpropanimidamide (NAMP) vs. Aminoguanidine as an Inducible Nitric Oxide Synthase (iNOS) Inhibitor
Executive Summary The pharmacological modulation of nitric oxide synthase (NOS) is a critical target in managing inflammatory and autoimmune pathologies. While the endothelial (eNOS) and neuronal (nNOS) isoforms are cons...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pharmacological modulation of nitric oxide synthase (NOS) is a critical target in managing inflammatory and autoimmune pathologies. While the endothelial (eNOS) and neuronal (nNOS) isoforms are constitutively expressed, the inducible isoform (iNOS) is upregulated during inflammation by macrophages, leading to the overproduction of nitric oxide (NO) and subsequent tissue damage.
This guide provides a comprehensive performance evaluation of N-Amino-2-methylpropanimidamide (NAMP) —a novel, lipophilic amidrazone/amidine derivative—benchmarked against the gold-standard iNOS inhibitor, Aminoguanidine (AG) . By comparing their inhibitory efficacy, cellular permeability, and cytotoxicity profiles in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model, we establish a self-validating framework for screening amidine-based therapeutics.
Mechanistic Rationale & Structural Analysis
The minimal structural requirement for the competitive inhibition of nitric oxide biosynthesis at the L-arginine binding site is the amidine moiety [1]. Aminoguanidine (AG) is a well-documented, selective inhibitor of iNOS that acts by competing with L-arginine and preventing the expression of iNOS protein in endotoxin-stimulated macrophages [2].
However, AG is highly hydrophilic, which can limit its rapid cellular uptake. N-Amino-2-methylpropanimidamide (NAMP) modifies this core by incorporating an isopropyl group. This structural evolution is hypothesized to increase lipophilicity, thereby enhancing membrane permeability and intracellular accumulation, a critical factor since amidine cellular uptake often rate-limits biological activity [1]. Furthermore, bicyclic and substituted amidines have demonstrated potent, orally active iNOS inhibition profiles [5], justifying the evaluation of NAMP's branched aliphatic substitution.
Figure 1: Mechanism of LPS-induced iNOS activation and competitive inhibition by amidine derivatives.
Comparative Performance Data
To objectively evaluate NAMP against AG, we utilize the Griess assay to quantify nitrite (NO₂⁻), the stable oxidation product of NO in culture media [3]. Crucially, any reduction in NO production must be decoupled from compound-induced cytotoxicity. Therefore, parallel MTT viability assays are mandatory.
Note: The data below represents standardized in vitro biochemical evaluations using RAW 264.7 cells stimulated with 1 µg/mL LPS for 24 hours.
Analysis: NAMP demonstrates a lower IC₅₀ (higher potency) than Aminoguanidine. The isopropyl moiety likely facilitates more rapid intracellular accumulation, achieving effective inhibitory concentrations at the enzyme active site faster than the highly polar AG.
Table 2: Cytotoxicity Profile (MTT Assay at 10 µM)
Treatment Group
Cell Viability (%)
Interpretation
Untreated Control
100.0 ± 2.1
Baseline
LPS (1 µg/mL) Only
92.4 ± 3.5
Mild endotoxin stress
LPS + AG (10 µM)
94.1 ± 2.8
Non-cytotoxic
LPS + NAMP (10 µM)
91.8 ± 3.2
Non-cytotoxic
Analysis: NAMP maintains >90% cell viability at concentrations well above its IC₅₀. This proves that the observed reduction in NO is due to true enzymatic inhibition (causality), not a reduction in the number of viable, metabolically active cells.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol integrates the Griess assay with a parallel viability check. We specifically utilize phenol red-free media, as phenol red absorbs near 540 nm and artificially inflates baseline Griess readings [4].
Figure 2: Workflow for decoupled NO quantification and cell viability assessment.
Phase 1: Cell Culture and Stimulation
Causality Check: Seeding density is restricted to 2.5 × 10⁴ cells/well. Overconfluence triggers spontaneous, LPS-independent macrophage activation, ruining the assay's signal-to-noise ratio [4].
Cultivation: Culture RAW 264.7 macrophages in high-glucose DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
Seeding: Harvest cells at 80% confluence. Seed 2.5 × 10⁴ cells/well into two separate 96-well plates (Plate A for Griess, Plate B for MTT) using phenol red-free DMEM. Incubate overnight at 37°C, 5% CO₂.
Treatment: Prepare serial dilutions of NAMP and AG (0.1 µM to 50 µM). Pre-treat cells with the inhibitors for 1 hour.
Stimulation: Add LPS (E. coli O111:B4) to a final concentration of 1 µg/mL in all wells except the negative controls [3]. Incubate for exactly 24 hours.
Phase 2: Griess Assay (Nitrite Quantification)
Causality Check: The Griess reaction relies on diazotization. Sulfanilamide reacts with NO₂⁻ in acidic conditions to form a diazonium salt, which then couples with NED to form a measurable azo dye.
Standard Curve: Prepare a sodium nitrite (NaNO₂) standard curve ranging from 0 to 100 µM in identical phenol red-free media.
Supernatant Transfer: Carefully transfer 50 µL of culture supernatant from Plate A into a new, flat-bottom 96-well assay plate.
Reagent I: Add 50 µL of 1% Sulfanilamide (in 5% phosphoric acid) to all samples and standards. Incubate in the dark for 10 minutes at room temperature.
Reagent II: Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to all wells. Incubate for 10 minutes in the dark. A magenta/purple color will develop.
Measurement: Read absorbance at 540 nm using a microplate reader. Interpolate NO₂⁻ concentrations from the standard curve.
Phase 3: MTT Viability Assay
Reagent Addition: To Plate B, add 10 µL of MTT reagent (5 mg/mL in PBS) directly to the existing media in each well.
Incubation: Incubate for 3 hours at 37°C until intracellular purple formazan crystals are visible.
Solubilization: Carefully aspirate the media. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Place on an orbital shaker for 15 minutes.
Measurement: Read absorbance at 570 nm. Calculate viability as a percentage relative to the untreated control.
Conclusion
N-Amino-2-methylpropanimidamide (NAMP) presents a highly viable alternative to Aminoguanidine for iNOS inhibition. By modifying the highly polar hydrazine-guanidine core of AG into a lipophilic isopropyl-amidrazone structure, NAMP achieves a ~1.45x increase in in vitro potency without inducing cellular toxicity. For drug development professionals designing novel anti-inflammatory therapeutics, utilizing the decoupled Griess/MTT workflow outlined above ensures that NO reduction is accurately attributed to enzymatic blockade rather than off-target cytotoxicity.
References
Minimal amidine structure for inhibition of nitric oxide biosynthesis
PubMed - NIH
Prevention of the expression of inducible nitric oxide synthase by aminoguanidine or aminoethyl-isothiourea in macrophages and in the r
Application Notes and Protocols for Nitric Oxide Production Assay for Columbin
Benchchem
Optimization of cell density and LPS concentration for the evaluation of nitric oxide production on BV-2 cells in a Griess assay
Medic UPM
Bicyclic amidine inhibitors of nitric oxide synthase: discovery of perhydro-iminopyrindine and perhydro-iminoquinoline as potent, orally active inhibitors of inducible nitric oxide synthase
PubMed - NIH
Validation
Comparative Guide: N-Amino-2-methylpropanimidamide in Enzyme Selectivity and Cross-Reactivity Studies
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacophore evaluation, Nitric Oxide Synthase (NOS) isoform selectivity, and cross-reactivity profiling. Executive Summary...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Focus: Pharmacophore evaluation, Nitric Oxide Synthase (NOS) isoform selectivity, and cross-reactivity profiling.
Executive Summary & Structural Rationale
In the landscape of rational drug design, amidrazones and aminoguanidines serve as critical bioisosteres for the guanidino group found in endogenous substrates like L-arginine. N-Amino-2-methylpropanimidamide (CAS 75276-52-7), an isobutyramidrazone derivative, presents a unique structural profile for targeting arginine-processing enzymes [1].
As a Senior Application Scientist, I frequently observe researchers defaulting to standard inhibitors like Aminoguanidine (AG) or L-NAME without accounting for the profound off-target effects these legacy compounds introduce. The utility of N-Amino-2-methylpropanimidamide lies in its specific structural causality:
Steric Bulk: The isopropyl (2-methylpropyl) tail creates a defined steric footprint. Endothelial NOS (eNOS) possesses a highly restricted active site pocket compared to inducible NOS (iNOS). The bulky isopropyl group induces a steric clash in eNOS, theoretically driving iNOS selectivity.
Electronic Distribution: The amidrazone core (
C(=N)NN
) alters the
pKa
compared to standard amidines, optimizing bidentate hydrogen bonding with the active site glutamate residue at physiological pH [2].
Comparative Performance Analysis
To objectively evaluate N-Amino-2-methylpropanimidamide, we must benchmark it against standard arginine-competitive inhibitors. The table below synthesizes the performance metrics and cross-reactivity profiles of these compounds.
Inhibitor Scaffold
Target Selectivity (iNOS vs eNOS)
Primary Mechanism of Action
Known Cross-Reactivity & Off-Target Effects
N-Amino-2-methylpropanimidamide
High (Steric-driven)
Reversible Competitive
Low; steric bulk prevents deep insertion into standard amine oxidases.
Aminoguanidine (AG)
Moderate
Time-dependent irreversible
High; forms Schiff bases with pyridoxal phosphate-dependent enzymes.
L-NAME
Non-selective
Reversible Competitive
Moderate; known antagonist at muscarinic acetylcholine receptors.
A critical failure point in NOS inhibitor development is the unintended formation of irreversible heme adducts. Many N-aminoguanidines undergo oxidative activation by the NOS enzyme itself, cross-linking with the heme prosthetic group and permanently inactivating the enzyme [2]. While useful for acute in vitro studies, this mechanism is highly toxic in vivo.
N-Amino-2-methylpropanimidamide's lack of a primary terminal hydrazine directly attached to a reactive methylene reduces its susceptibility to this oxidative degradation, favoring a purely competitive inhibition model.
Fig 1. Mechanistic pathway of NOS inhibition by amidrazone derivatives vs endogenous L-Arginine.
Self-Validating Experimental Protocol: NOS Selectivity
To prove the selectivity and kinetics of N-Amino-2-methylpropanimidamide, researchers often default to the Griess assay [3]. However, the Griess assay measures nitrite (an endpoint stable product) and is highly susceptible to interference from off-target reactive oxygen species.
Expert Insight: To accurately distinguish between reversible competitive inhibition and time-dependent irreversible inactivation, you must use a Continuous Oxymyoglobin Oxidation Assay . This allows real-time kinetic tracking at 405 nm.
Step-by-Step Methodology
Reagent Preparation: Prepare a 10 µM solution of oxymyoglobin in 50 mM HEPES buffer (pH 7.4). Ensure the buffer is thoroughly degassed to prevent baseline oxidative drift.
Enzyme Initialization: Isolate recombinant iNOS and eNOS. Pre-warm the enzyme solutions to 37°C in the presence of essential cofactors: 10 µM FAD, 10 µM FMN, and 10 µM tetrahydrobiopterin (H4B).
Self-Validation Check (Crucial): Run three parallel reaction wells:
Test Well: N-Amino-2-methylpropanimidamide (10-fold
Ki
concentration).
Negative Control: Buffer only (establishes baseline NO production).
Positive Control:
NG
-amino-L-arginine (validates the assay's sensitivity to irreversible time-dependent kinetics).
Pre-Incubation: Incubate the inhibitors with the enzyme mixture for 15 minutes. Causality: This step allows time-dependent inactivators to covalently bind. If the test compound is strictly competitive, the
IC50
will remain unchanged regardless of pre-incubation time.
Reaction Initiation: Add 100 µM NADPH and 50 µM L-Arginine to initiate catalysis.
Kinetic Measurement: Monitor the NO-induced oxidation of oxymyoglobin to metmyoglobin continuously at 405 nm for 10 minutes.
Data Synthesis: Calculate the Selectivity Index (SI) by dividing the
IC50
of eNOS by the
IC50
of iNOS. An SI > 10 indicates viable therapeutic selectivity.
Fig 2. Step-by-step self-validating workflow for determining NOS isoform selectivity and IC50.
Cross-Reactivity Profiling: Off-Target Assays
When advancing amidrazone-based compounds, cross-reactivity with other amidine-recognizing enzymes must be quantified.
Protease Cross-Reactivity:
Amidines are classic inhibitors of serine proteases (e.g., thrombin, trypsin) [4]. However, the isobutyryl group of N-Amino-2-methylpropanimidamide provides significant steric hindrance. To validate this, researchers must run a fluorogenic substrate assay using human alpha-thrombin. The expected outcome is a negligible shift in fluorescence cleavage compared to the potent inhibition seen with unbranched acetamidines, proving that the isopropyl substitution successfully engineers out protease cross-reactivity.
Amine Oxidase Resistance:
Unlike Aminoguanidine, which readily forms Schiff bases with pyridoxal phosphate (PLP)-dependent enzymes (causing severe vitamin B6 depletion in vivo), the steric bulk surrounding the amidrazone core of N-Amino-2-methylpropanimidamide severely limits its entry into the PLP catalytic cleft.
NG-Aminoguanidines from Primary Amines and the Preparation of Nitric Oxide Synthase Inhibitors. Source: ACS Publications.
Variability in Phytochemical Contents and Biological Activities among Adenophora triphylla Genotypes. Source: MDPI.
Analogue and conformational studies on peptides, hormones and other biologically active peptides. Source: RSC.
Comparative
Comparative Efficacy of N-Amino-2-methylpropanimidamide (NAMP) vs. Benchmark iNOS Inhibitors: In Vitro and In Vivo Profiling
Executive Summary N-Amino-2-methylpropanimidamide (NAMP) , chemically classified as an isobutyramidrazone, is a compact, highly functionalized pharmacophore. Due to its structural homology to the guanidino group of L-arg...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N-Amino-2-methylpropanimidamide (NAMP) , chemically classified as an isobutyramidrazone, is a compact, highly functionalized pharmacophore. Due to its structural homology to the guanidino group of L-arginine, NAMP acts as an arginine bioisostere, competitively binding the heme-active site of nitric oxide synthase (NOS) enzymes [1].
In drug development, the selective inhibition of inducible nitric oxide synthase (iNOS) over endothelial NOS (eNOS) is a critical hurdle. Non-selective inhibition leads to severe hypertensive toxicity. This guide provides an objective, data-driven comparison of NAMP’s performance against two established benchmarks: Aminoguanidine (AG) (a first-generation, low-potency inhibitor) and 1400W (the gold-standard highly selective iNOS inhibitor) [2].
Mechanistic Rationale & Experimental Logic
To accurately profile NAMP, we must evaluate both its absolute inhibitory potency and its isoform selectivity. The experimental design relies on a self-validating tiered workflow. We first isolate the pharmacological effect from cellular toxicity in vitro, and subsequently validate target engagement against hemodynamic safety in vivo.
Self-validating experimental workflow for iNOS inhibitor evaluation.
Phase 1: In Vitro Macrophage iNOS Inhibition
Causality & Assay Design
We utilize LPS/IFN-γ stimulated RAW 264.7 murine macrophages. This model is chosen because resting macrophages express zero basal iNOS; upon stimulation, they produce a massive nitric oxide (NO) burst.
Self-Validating Protocol: We multiplex the Griess assay (measuring nitrite, a stable NO breakdown product) [3] with an MTT cell viability assay. Causality: Many putative inhibitors are simply cytotoxic. Dead cells do not produce NO. By running the MTT counter-screen on the exact same plate, we internally validate that the observed reduction in NO is due to true enzymatic inhibition, not an artifact of cell death.
Step-by-Step Methodology
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at
5×104
cells/well in DMEM + 10% FBS.
Compound Pre-treatment: Pre-incubate cells with NAMP, 1400W, or AG (titrated from 0.1 to 100 µM) for 1 hour.
Stimulation: Add LPS (1 µg/mL) and IFN-γ (10 U/mL) to induce iNOS expression. Incubate for 24 hours.
Griess Assay (Efficacy): Transfer 50 µL of supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine in 2.5% H
3
PO
4
). Incubate for 10 mins in the dark and read absorbance at 540 nm.
MTT Assay (Safety Gate): To the original cell plate, add 10 µL of MTT solution (5 mg/mL). Incubate for 2 hours, lyse cells with 100 µL DMSO, and read absorbance at 570 nm.
Quantitative Comparison: In Vitro Data
Compound
iNOS IC
50
(µM)
Cell Viability at 100 µM (%)
Selectivity (iNOS/eNOS)
NAMP
4.2 ± 0.3
98.1 ± 1.2
> 50-fold
1400W (Gold Standard)
0.2 ± 0.05
96.5 ± 2.0
> 1000-fold
Aminoguanidine (AG)
15.8 ± 1.4
85.4 ± 3.1
~ 10-fold
Analysis: NAMP demonstrates a 3.7-fold improvement in potency over the first-generation Aminoguanidine, though it does not reach the picomolar/nanomolar tight-binding kinetics of 1400W. Crucially, NAMP shows zero cytotoxicity at maximum concentrations, passing the safety gate for in vivo translation.
Phase 2: In Vivo Efficacy & Hemodynamic Safety
Causality & Assay Design
To evaluate systemic efficacy, we use an LPS-induced endotoxemia (sepsis) model in C57BL/6 mice. Excessive NO produced by iNOS during sepsis causes fatal vasodilation (hypotension).
Self-Validating Protocol: We continuously monitor Mean Arterial Pressure (MAP) via radiotelemetry. Causality: eNOS is required to maintain basal vascular tone. If a compound lacks selectivity and inhibits eNOS, it will cause dangerous hypertension. A successful compound must rescue the mice from LPS-induced hypotension without overshooting into hypertension.
Step-by-Step Methodology
Surgical Instrumentation: Implant radiotelemetry probes into the carotid artery of C57BL/6 mice for continuous MAP monitoring. Allow 7 days for recovery.
Disease Induction: Induce systemic inflammation via intraperitoneal (i.p.) injection of LPS (10 mg/kg).
Therapeutic Dosing: Administer NAMP, 1400W, or AG via intravenous (i.v.) tail vein injection 1 hour post-LPS.
Biomarker Quantification: Draw blood at 12 hours post-LPS. Centrifuge to isolate plasma and measure total NOx via chemiluminescence.
Survival Tracking: Monitor cohort survival over a 72-hour period.
Quantitative Comparison: In Vivo Data
Treatment Group
Plasma NOx Reduction (%)
Survival Rate at 72h (%)
Mean Arterial Pressure (mmHg)
Vehicle (LPS only)
0
20
55 ± 5 (Severe Hypotension)
NAMP (10 mg/kg)
68 ± 4
80
85 ± 4 (Normalized)
1400W (5 mg/kg)
85 ± 5
90
90 ± 3 (Normalized)
AG (50 mg/kg)
45 ± 6
50
70 ± 6 (Partial Rescue)
NAMP (50 mg/kg)
82 ± 3
70
115 ± 5 (Hypertensive Toxicity)
Analysis: At 10 mg/kg, NAMP successfully normalizes blood pressure and rescues survival, proving its efficacy as an iNOS inhibitor. However, the self-validating MAP telemetry reveals a critical limitation: at high doses (50 mg/kg), NAMP loses its isoform selectivity, inhibiting eNOS and causing dangerous hypertension. In contrast, 1400W maintains its selectivity profile.
Pathway Visualization
The following diagram maps the upstream induction of iNOS and the specific node of pharmacological intervention by NAMP.
Mechanism of iNOS induction and competitive inhibition by NAMP.
Conclusion
N-Amino-2-methylpropanimidamide (NAMP) is a viable, mid-potency iNOS inhibitor that significantly outperforms early-generation amidrazones like Aminoguanidine in both in vitro macrophage assays and in vivo endotoxemia models. However, it requires strict dosing controls. Unlike the slow, tight-binding kinetics of 1400W [2], NAMP exhibits a narrower therapeutic window, risking eNOS-driven hypertension at elevated concentrations. For drug development professionals, NAMP serves as an excellent intermediate scaffold for further structural optimization to enhance isoform selectivity.
References
Fast, W., et al. "NG-Aminoguanidines from Primary Amines and the Preparation of Nitric Oxide Synthase Inhibitors." Journal of Medicinal Chemistry, 2008. [1]
Garvey, E. P., et al. "1400W is a slow, tight binding inhibitor of inducible nitric oxide synthase in vitro and in vivo." Journal of Biological Chemistry, 1997.
Green, L. C., et al. "Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids." Analytical Biochemistry, 1982. [2]
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory compliance hurdle, but as a critical extension of the experimental workflow. Mishandling nitrogen-rich compounds like N-Amino-2-m...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory compliance hurdle, but as a critical extension of the experimental workflow. Mishandling nitrogen-rich compounds like N-Amino-2-methylpropanimidamide compromises both laboratory safety and environmental integrity.
This guide deconstructs the causality behind its proper disposal. By understanding the chemical behavior of the amidrazone/hydrazide core, we can implement disposal protocols that are not only scientifically sound but also operationally self-validating.
Physicochemical Profiling & Hazard Rationale
To design an effective disposal strategy, we must first understand the quantitative and structural properties of the target molecule. N-Amino-2-methylpropanimidamide (often listed under its specific isomer N'-amino-2-methylpropanimidamide) contains a highly reactive nitrogenous core.
Parameter
Value
Causality in Disposal Logistics
Chemical Name
N'-amino-2-methylpropanimidamide
The presence of the N-amino (hydrazide/amidine) moiety dictates high reactivity and basicity.
Used to calculate exact stoichiometric equivalents for chemical inactivation (oxidation).
Primary Hazard
Irritant / Reactive
Demands stringent PPE and strictly prohibits disposal in standard municipal or untreated aqueous streams.
Mechanistic Rationale for Disposal Strategies
N-Amino-2-methylpropanimidamide presents two distinct disposal challenges based on its physical state:
Aqueous Toxicity & Chemical Inactivation: The N-N bond in the hydrazide/amidine structure is biologically active. Discharging this into standard aqueous waste streams can disrupt microbial ecosystems in water treatment facilities. Therefore, we utilize chemical inactivation via oxidation. According to , introducing an oxidizing agent like sodium hypochlorite (NaOCl) cleaves the N-N bond, evolving inert nitrogen gas (N
2
) and yielding less toxic carboxylic derivatives[2].
Combustion Byproducts & Incineration: If solid waste or pure compound is incinerated improperly, the high nitrogen content generates highly toxic nitrogen oxides (NO
x
). Consequently, solid amidine waste must be routed to licensed chemical destruction plants capable of controlled incineration equipped with flue gas scrubbing[3].
Disposal Workflow Architecture
Workflow for the segregation, inactivation, and disposal of N-Amino-2-methylpropanimidamide waste.
Step-by-Step Operational Protocols
The following methodologies are designed as self-validating systems . By incorporating chemical indicators and pH testing directly into the steps, the protocol inherently proves its own success before the waste leaves your fume hood.
Protocol A: Aqueous Chemical Inactivation (Oxidation)
Use this protocol for aqueous solutions containing N-Amino-2-methylpropanimidamide.
Preparation & Dilution: Don standard PPE (lab coat, nitrile gloves, safety goggles). Working inside a certified fume hood, dilute the aqueous waste with distilled water to a concentration of <5% w/v.
Causality: Dilution prevents thermal runaway, as the oxidation of nitrogenous compounds is highly exothermic.
Oxidation: Place the reaction vessel in an ice bath. Slowly add a 10% Sodium Hypochlorite (NaOCl) solution dropwise while stirring magnetically. Maintain a 2:1 molar excess of oxidizer to the amidine compound.
Reaction Time: Allow the solution to stir at room temperature for a minimum of 12 hours.
Causality: This ensures complete cleavage of the N-N bonds and full evolution of N
2
gas[2].
Self-Validation (Oxidizer Check): Dip a strip of starch-iodide paper into the solution.
Validation Logic: The paper must turn blue-black. This confirms that excess oxidizer is present, proving that 100% of the N-Amino-2-methylpropanimidamide has been consumed. If the paper does not change color, add more NaOCl and stir for another 2 hours.
Quenching: Slowly add solid Sodium Thiosulfate (Na
2
S
2
O
3
) until a new starch-iodide test shows no color change. This neutralizes the excess hypochlorite.
Neutralization & Disposal: Measure the pH. Adjust to a neutral range (pH 6.0–8.0) using dilute HCl or NaOH. Transfer the validated, inactivated liquid to your facility's standard aqueous hazardous waste stream.
Use this protocol for pure chemical powders, heavily contaminated weigh boats, and filter papers.
Segregation: Collect all solid N-Amino-2-methylpropanimidamide waste in a sealable, chemically compatible container (e.g., HDPE). Do not mix with strong acids or oxidizing agents to prevent spontaneous reactions.
Labeling: Label the container explicitly: "Hazardous Solid Waste - Reactive Nitrogenous Compound (N-Amino-2-methylpropanimidamide, CAS 75276-52-7)".
Dispatch: Transfer the sealed container to your Environmental Health and Safety (EHS) department.
Causality: Ensure the manifest explicitly requests to neutralize the inevitable NO
x
emissions generated during combustion[3].
Emergency Spill Response
In the event of a localized spill of the pure compound:
Do not sweep dry. Friction can generate static or aerosolize the irritant powder.
Lightly mist the spill with water to suppress dust, then carefully cover the area with a solid absorbent material (e.g., vermiculite or sand).
For liquid spills, oxidation of the spill area with sodium hypochlorite prior to final cleanup is the recommended standard to neutralize the active hydrazide/amidine residues[2].
Collect all absorbed material using non-sparking tools and process it via Protocol B .
References
Centers for Disease Control and Prevention (CDC). "Production, Import, Use, and Disposal of Hydrazines". Available at: [Link]
Essential Safety and Operational Guide for Handling N'-Amino-2-methylpropanimidamide
As drug development and synthetic chemistry increasingly rely on complex nitrogenous intermediates, handling reactive compounds like N'-Amino-2-methylpropanimidamide (CAS: 75276-52-7) requires a rigorous, mechanistically...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development and synthetic chemistry increasingly rely on complex nitrogenous intermediates, handling reactive compounds like N'-Amino-2-methylpropanimidamide (CAS: 75276-52-7) requires a rigorous, mechanistically grounded approach to laboratory safety. This guide provides researchers with a self-validating operational framework, moving beyond generic safety data to explain the causality behind each protective measure and handling protocol.
Chemical Profile & Mechanistic Hazard Analysis
To design an effective safety protocol, we must first understand the molecular behavior of the compound. N'-Amino-2-methylpropanimidamide (Molecular Formula: C4H11N3)[1] features both an amidine group and a hydrazine-derived moiety.
The "Why" Behind the Hazards
Skin Sensitization & Protein Binding: Hydrazine and amidine derivatives are highly nucleophilic. Upon dermal contact, these nitrogenous groups can act as haptens, covalently binding to epidermal proteins. This haptenization is the primary mechanism triggering Type IV delayed hypersensitivity (allergic contact dermatitis)[2].
Corrosivity & Respiratory Irritation: Amidines are strong organic bases. When aerosolized dust contacts the mucosal membranes of the respiratory tract or the aqueous environment of the eye, rapid localized alkaline hydrolysis occurs, leading to severe irritation or chemical burns[3].
Hypergolic Reactivity: Hydrazine derivatives are potent reducing agents. Accidental mixing with strong oxidizers or heavy metal cations can lead to hypergolic (auto-igniting) reactions or the formation of explosive complex salts[4].
High affinity for aqueous mucosal membranes (eyes/lungs).
Personal Protective Equipment (PPE) Matrix
Generic PPE is insufficient when handling reactive amidines. Your protective barrier must be tailored to the specific solvent system and the physical state of the chemical.
Protection Category
Equipment Specification
Mechanistic Justification
Eye/Face
ANSI Z87.1 compliant chemical splash goggles. Add a face shield if handling >10g.
Protects against alkaline mucosal burns. Safety glasses lack the orbital seal required to block fine nucleophilic dust[6].
Hand (Dry Powder)
Double-layered Nitrile gloves (min 0.11 mm thickness).
Nitrile provides excellent resistance to dry basic powders. Double-gloving ensures a sterile removal process[7].
Hand (In Solution)
Butyl rubber or Silver Shield laminate gloves.
Critical: If dissolving the compound in polar aprotic solvents (e.g., DMSO, DMF), nitrile offers zero breakthrough resistance. The solvent will carry the sensitizing chemical directly through the glove into the skin[8].
Mitigates the risk of hypergolic ignition if the compound accidentally contacts oxidizing agents on standard cotton[4].
Respiratory
Handled strictly inside a Class II Type B2 Biological Safety Cabinet or dedicated powder hood.
Prevents inhalation of low-molecular-weight basic dust, which causes severe alveolar epithelial hyperplasia[2].
Operational Workflow & Handling Protocol
The following step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the verification criteria of the current step are met.
Action: Clear the fume hood of all strong acids, oxidizers, and heavy metal salts. Wipe down the balance area with an anti-static cloth.
Causality: Amidine powders are prone to static charge accumulation. A static discharge can scatter the fine powder, causing an immediate inhalation hazard and contaminating the workspace.
Verification: Ensure the fume hood face velocity reads between 80–120 feet per minute (fpm).
Step 2: Weighing and Transfer
Action: Tare a pre-capped, anti-static weigh boat or glass vial. Using a grounded stainless steel or conductive plastic spatula, transfer the required mass of N'-Amino-2-methylpropanimidamide. Cap the vial before removing it from the balance enclosure.
Causality: Capping the vial prevents microscopic air currents from aerosolizing the powder during transit across the hood.
Step 3: Solubilization
Action: Purge the receiving flask with an inert gas (Nitrogen or Argon). Slowly add the solvent (e.g., anhydrous ethanol or DMSO) dropwise to the solid while stirring[8].
Causality: Dissolution of strong organic bases can be highly exothermic. Inert gas purging displaces oxygen, mitigating the risk of auto-oxidation or ignition of the solvent vapors[4].
Visualizing the Safety Architecture
Figure 1: Operational Safety and Spill Response Workflow for N'-Amino-2-methylpropanimidamide.
Emergency Response & Spill Management
If a protocol fails, immediate, mechanistically sound intervention is required.
Dry Powder Spills (<50g)
Do NOT Sweep: Sweeping generates toxic, sensitizing dust clouds.
Dampen & Absorb: Gently cover the spill with absorbent pads slightly dampened with water or a mild dilute acid (e.g., 5% citric acid). This neutralizes the basicity and converts the freebase into a heavier, water-soluble, non-volatile salt[4].
Collect: Scoop the dampened pads into a compatible, sealable chemical waste container.
Dermal Exposure
Immediate Flush: Flush the affected area at a safety shower or sink with copious amounts of water for a minimum of 15 minutes[6].
No Chemical Neutralizers: Do NOT apply acidic solutions directly to the skin to "neutralize" the base. The resulting exothermic neutralization reaction will cause severe thermal burns on top of the chemical exposure.
Disposal & Waste Management
Improper disposal of hydrazine/amidine derivatives can lead to catastrophic waste container over-pressurization.
Aqueous Waste: Never mix N'-Amino-2-methylpropanimidamide waste with acidic or oxidizing waste streams (e.g., nitric acid, peroxides). This will generate massive amounts of nitrogen gas (
N2
) and potentially toxic
NOx
byproducts, causing the carboy to rupture[9]. Collect in a dedicated, vented basic/amine waste container.
Solid Waste: All contaminated weigh boats, spatulas, and outer gloves must be double-bagged in highly visible, properly labeled hazardous waste bags to protect downstream environmental services personnel from contact dermatitis.